molecular formula C4H11Cl2N B033227 2-Chloro-N,N-dimethylethanamine hydrochloride CAS No. 4584-46-7

2-Chloro-N,N-dimethylethanamine hydrochloride

Cat. No.: B033227
CAS No.: 4584-46-7
M. Wt: 144.04 g/mol
InChI Key: LQLJZSJKRYTKTP-UHFFFAOYSA-N
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Description

2-dimethylaminoethyl chloride hydrochloride is a hydrochloride obtained by combining 2-dimethylaminoethyl chloride with one molar equivalent of hydrochloric acid. It is a hydrochloride and an organoammonium salt. It contains a 2-dimethylammonioethyl chloride.

Properties

IUPAC Name

2-chloro-N,N-dimethylethanamine;hydrochloride
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InChI

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQLJZSJKRYTKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052109
Record name (2-Chloroethyl)dimethylamine hydrochloride
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Molecular Weight

144.04 g/mol
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylaminoethyl chloride hydrochloride
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CAS No.

4584-46-7
Record name Dimethylaminoethyl chloride hydrochloride
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Record name Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name (2-Chloroethyl)dimethylamine hydrochloride
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Record name 2-chloroethyldimethylammonium chloride
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Record name N,N-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE
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Foundational & Exploratory

Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a key organic intermediate widely utilized in the pharmaceutical industry.[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.[1][2] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4584-46-7[3][4][5][6]
Molecular Formula C₄H₁₁Cl₂N[1][4][7][8][9]
Molecular Weight 144.04 g/mol [1][4][5][7][8]
Appearance White to beige or off-white solid, often in the form of crystals or crystalline powder.[2][9][10][2][9][10]
Melting Point 201-210 °C (Melting point ranges vary slightly between sources, e.g., 201-204 °C, 203-210 °C, 204 °C, 205-208 °C).[4][5][6][8][11][12][13][14][15][4][5][6][8][11][12][13][14][15]
Solubility Highly soluble in water (2000 g/L at 20 °C).[3][16][12][15][17] Soluble in alcohol/methanol.[8][16][12][3][8][16][12][15][17]
Stability Stable under normal conditions.[1][8] It is noted to be hygroscopic (tends to absorb moisture from the air).[3][7][8][16][15][17][1][3][7][8][16][15][17]
pH 3-4 for a 100 g/L aqueous solution.[10][10]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of the compound's identity.

Spectrum TypeKey DataSource(s)
¹H NMR Spectrum acquired in D₂O shows characteristic shifts at approximately 4.79 ppm, 3.97 ppm, 3.60 ppm, and 2.97 ppm.[18]
Infrared (IR) An authentic infrared spectrum is available for this compound.[12][19]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[12][13] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with heated oil).[11] The apparatus is equipped with a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[11]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11][13]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Compound to a Fine Powder B Pack into Capillary Tube (1-2mm) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe & Record T1 (Start of Melting) D->E F Observe & Record T2 (End of Melting) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol outlines a standard method for quantitatively determining the aqueous solubility.

Methodology: Shake-Flask Method (OECD 105 Guideline)

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of deionized water at a constant temperature (e.g., 20 °C).

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Solubility_Workflow A Add Excess Compound to Water B Agitate until Equilibrium (24-48h) A->B Constant Temp C Separate Solid and Liquid Phases B->C Centrifuge/Filter D Analyze Solute Concentration in Liquid C->D HPLC/UV-Vis E Report Solubility (g/L) D->E

Caption: Shake-Flask Method for Solubility.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.

Methodology: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (D₂O is suitable for this water-soluble compound) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected.

  • Analysis: The chemical shifts (ppm), integration values, and coupling patterns of the signals are analyzed to confirm the structure.

Application in Synthesis

This compound is a versatile building block for introducing the dimethylaminoethyl group into a molecule. A notable application is in the synthesis of first-generation antihistamines like Diphenhydramine.[2]

The diagram below illustrates the logical relationship in the synthesis of Diphenhydramine, where this compound serves as a key reactant.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Diphenylmethanol Proc Etherification R1->Proc R2 2-Chloro-N,N- dimethylethanamine HCl R2->Proc P1 Diphenhydramine Proc->P1

Caption: Role in Diphenhydramine Synthesis.

References

2-Chloro-N,N-dimethylethanamine hydrochloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-N,N-dimethylethanamine hydrochloride, a pivotal chemical intermediate in the pharmaceutical industry. Below, you will find detailed information on its chemical structure, nomenclature, physical and chemical properties, and its significant role in the synthesis of various active pharmaceutical ingredients (APIs).

Chemical Structure and IUPAC Name

This compound is the hydrochloride salt of 2-Chloro-N,N-dimethylethanamine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.

IUPAC Name: 2-chloro-N,N-dimethylethanamine;hydrochloride[1][2][3]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C4H11Cl2N[1][4][5]
Molecular Weight 144.04 g/mol [1][2][3][4][5][6][7][8][9][10]
Melting Point 201-208 °C[4][6][7][8][9]
Appearance White to off-white or beige hygroscopic crystals[4][5][7][8]
Solubility Highly soluble in water (2000 g/L at 20 °C) and alcohol[4][8][9][11]
CAS Number 4584-46-7[1][4][6][7]

Role in Pharmaceutical Synthesis and Drug Development

This compound is a crucial building block and alkylating agent in organic and medicinal chemistry.[4] Its primary function is to introduce the dimethylaminoethyl moiety into a target molecule. This functional group is prevalent in many biologically active compounds and can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, such as its solubility and ability to interact with biological targets.[4]

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including:

  • Diltiazem: A calcium channel blocker used to treat hypertension and angina.[4][8]

  • Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.[10]

  • Mepyramine (Pyrilamine) and Phenyltoloxamine: Antihistamines used to relieve allergy symptoms.[4][8]

  • Bephenium hydroxynaphthoate: An anthelmintic agent.[4][8]

The bifunctional nature of this compound, with its reactive chloride and tertiary amine, makes it a versatile precursor for creating diverse molecular scaffolds.[4]

Experimental Protocol: Synthesis of this compound

The following is a common method for the synthesis of this compound from dimethylethanolamine and thionyl chloride.[12][13]

Materials:

  • Dimethylethanolamine

  • Thionyl chloride

  • Absolute ethanol

  • Ice bath

  • Reaction flask with a stirrer and reflux condenser

Procedure:

  • In a reaction flask, place thionyl chloride.

  • Cool the flask in an ice-water bath to maintain a temperature of 5-15°C.

  • Slowly add dimethylethanolamine to the thionyl chloride with continuous stirring. The molar ratio of thionyl chloride to dimethylethanolamine should be approximately 1.05-1.2:1.[12]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour.

  • Add absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux for one hour.

  • Cool the solution to induce crystallization of the product.

  • Filter the solid product and wash it with cold absolute ethanol.

  • Dry the resulting crystals to obtain the final product, this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents Dimethylethanolamine + Thionyl Chloride reaction Chlorination Reaction (5-15°C) reagents->reaction reflux Reflux with Absolute Ethanol reaction->reflux crystallization Crystallization reflux->crystallization filtration Filtration and Drying crystallization->filtration product 2-Chloro-N,N-dimethylethanamine Hydrochloride filtration->product

Caption: Synthesis of 2-Chloro-N,N-dimethylethanamine HCl.

References

Synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride from dimethylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Conversion of Dimethylethanolamine to a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial building block in the pharmaceutical industry, from its precursor, dimethylethanolamine. The primary and most widely employed synthetic route involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

The synthesis of this compound is a fundamental reaction for introducing the dimethylaminoethyl group in the development of various active pharmaceutical ingredients.[1][2] Its hydrochloride salt is preferred due to its increased stability compared to the free base.[3]

Reaction Principle

The core of the synthesis is the conversion of the hydroxyl group of dimethylethanolamine into a chloride. Thionyl chloride is a highly effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The in situ generation of HCl protonates the tertiary amine of the product, directly yielding the stable hydrochloride salt.[3]

Experimental Workflow

The overall process for the synthesis of this compound from dimethylethanolamine is depicted in the following workflow diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_dmae Dimethylethanolamine reaction Chlorination Reaction (Exothermic, Cooled) start_dmae->reaction start_socl2 Thionyl Chloride start_socl2->reaction workup Quenching with Ethanol & Recrystallization reaction->workup Transfer of reaction mixture filtration Vacuum Filtration workup->filtration drying Drying under Vacuum filtration->drying product 2-Chloro-N,N-dimethylethanamine Hydrochloride drying->product

Caption: Workflow for the synthesis of 2-Chloro-N,N-dimethylethanamine HCl.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported procedures for the synthesis of this compound.

ParameterValueReference
Molar Ratio (SOCl₂ : Dimethylethanolamine) 1.05 - 1.2 : 1[4]
~1.04 : 1[5]
Initial Reaction Temperature 5 to 15°C[4]
8 to 18°C[6]
Maintained below 20°C[7]
Cooled in an ice bath[5]
Post-Addition Reaction Temperature 30 to 45°C[4]
35 to 50°C[5]
Reflux Time 1 hour[4]
2 hours[6]
Yield 88.6%[4]
87 to 90% (total)[5]
Melting Point 201 to 204°C[4]
201.5 to 203°C[5]
205 to 208°C[1]
Purity 99.2%[4]
>99%[1]

Detailed Experimental Protocol

This protocol is a representative procedure based on established and reliable methods.[4][5]

Materials and Equipment:

  • Dimethylethanolamine

  • Thionyl chloride

  • Absolute ethanol

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system (for SO₂ and HCl).

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Vacuum desiccator with a drying agent (e.g., phosphorus pentoxide)

Procedure:

  • Reaction Setup: In a dry, three-necked flask, place thionyl chloride (1.05-1.2 molar equivalents). Begin stirring and cool the flask in an ice-water bath to maintain a temperature between 5 and 15°C.[4] This step is crucial as the subsequent reaction is highly exothermic.[5]

  • Addition of Dimethylethanolamine: Add dimethylethanolamine (1.0 molar equivalent) dropwise to the cooled and stirred thionyl chloride via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 20°C.[7] A copious evolution of sulfur dioxide gas will be observed.[5]

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour. The temperature may rise to 30-50°C.[4][5] At this stage, the mixture will likely be a brownish, semi-solid slush.[5]

  • Work-up and Quenching: Transfer the contents of the reaction flask to a beaker containing absolute ethanol. This step serves to quench any excess thionyl chloride, converting it to gaseous byproducts, and also acts as the solvent for recrystallization.[5] The addition of ethanol can be exothermic, so it should be done cautiously.

  • Recrystallization: Heat the ethanolic solution to boiling to dissolve the crude product. Filter the hot solution to remove any insoluble impurities.[5]

  • Isolation and Drying: Allow the filtrate to cool, preferably in an ice-salt bath, to induce crystallization. Collect the resulting white crystals of this compound by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold absolute ethanol. Dry the product in a vacuum desiccator over a suitable drying agent.[5]

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).[5]

  • Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times.

  • The reaction is highly exothermic, and careful temperature control is essential to prevent runaway reactions.

References

Technical Guide: 2-Chloro-N,N-dimethylethanamine Hydrochloride (CAS 4584-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N,N-dimethylethanamine hydrochloride, also known as Dimethylaminoethyl chloride hydrochloride (DMC-HCl), is a critical chemical intermediate with the CAS number 4584-46-7. It serves as a versatile bifunctional molecule, incorporating both a reactive alkyl chloride and a tertiary amine. This structure makes it an essential building block in organic and medicinal chemistry, primarily for introducing the dimethylaminoethyl moiety into target molecules. Its principal application lies in the pharmaceutical industry as a precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including the calcium channel blocker diltiazem and the antihistamine mepyramine. This guide provides an in-depth overview of its physicochemical properties, synthesis, chemical reactivity, applications, and relevant experimental and safety protocols.

Physicochemical and Safety Data

The properties of this compound are summarized below. It is a white to off-white crystalline solid that is hygroscopic and highly soluble in water and methanol.[1][2]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 4584-46-7[1]
Molecular Formula C₄H₁₁Cl₂N[1]
Molecular Weight 144.04 g/mol [1]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 201-208 °C[1][3]
Boiling Point 57.8 °C (for free base)[4]
Solubility Soluble in water (2000 g/L at 20 °C) and methanol.[2][4]
Stability Stable under normal conditions; hygroscopic.[1][2]
Synonyms (2-Chloroethyl)dimethylamine hydrochloride, DMC-HCl[1]
Table 2: Toxicological and Safety Information
ParameterValueReference(s)
Oral LD50 (Rabbit) 238 mg/kg[2][5]
Dermal LD50 (Rabbit) 290 mg/kg[2][5]
Hazard Statements H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[6]
Precautionary Statements P202, P260, P273, P301+P312, P308+P313[6]
Personal Protective Equipment Dust mask, eye shields, gloves.[6]
Storage Store below +30°C in a dry, cool, well-ventilated place. Keep container tightly closed. Hygroscopic.[2][5]

Chemical Reactivity and Synthesis

Mechanism of Action as an Alkylating Agent

This compound is a potent alkylating agent.[3] The chloride is an excellent leaving group, facilitating nucleophilic substitution reactions. In solution, the compound can undergo a crucial intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This strained, three-membered ring is highly susceptible to nucleophilic attack, making it a more potent alkylating species than the open-chain form. This reactivity is fundamental to its role in pharmaceutical synthesis.[3]

G cluster_main A 2-Chloro-N,N-dimethylethanamine (Free Base) B N,N-Dimethylaziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization D Alkylated Product (Nu-CH₂CH₂N(CH₃)₂) B->D Nucleophilic Attack C Nucleophile (Nu:⁻) C->B

Caption: Formation of the reactive N,N-dimethylaziridinium ion.

General Synthesis

The most common method for preparing this compound is through the reaction of 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂). This procedure is well-documented and provides good yields of the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

  • Materials:

    • 2-(Dimethylamino)ethanol (2.35 moles)

    • Thionyl chloride (2.44 moles)

    • Absolute ethanol

    • 1-L three-necked flask, mechanical stirrer, reflux condenser, dropping funnel, ice bath.

  • Procedure:

    • Caution: This procedure should be performed in a well-ventilated fume hood.

    • Equip a dry 1-L flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Place 290 g (2.44 moles) of thionyl chloride in the flask.

    • Cool the flask in an ice bath.

    • Add 210 g (2.35 moles) of 2-(dimethylamino)ethanol dropwise through the funnel to the cooled, stirred thionyl chloride over a period of one hour. A copious evolution of sulfur dioxide will occur. Maintain cooling throughout the addition.

    • After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional hour. The mixture will become a brown, semisolid slush.

    • Transfer the contents of the flask to a 2-L beaker containing approximately 1 L of absolute ethanol. This step is exothermic and will evolve gases (SO₂, HCl, ethyl chloride) as the excess thionyl chloride is quenched.

    • Heat the resulting brown ethanolic solution to boiling on a hot plate and filter while hot to remove any insoluble material.

    • Cool the filtrate in a salt-ice bath to induce crystallization.

    • Collect the white crystals by filtration using a Büchner funnel.

    • Dry the product in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide). The expected yield is 87-90%.

Use in Pharmaceutical Synthesis: N-Alkylation of a Benzothiazepinone Intermediate (Diltiazem Synthesis)

This representative protocol describes the alkylation of the diltiazem core structure using DMC-HCl. The synthesis of diltiazem involves the alkylation of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one under basic conditions.

  • Materials:

    • cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (precursor)

    • This compound (DMC-HCl)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as base

    • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN) as solvent

    • Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar).

  • Procedure:

    • To a stirred suspension of the benzothiazepinone precursor (1.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq) in anhydrous DMF, add DMC-HCl (1.1-1.5 eq).

    • Heat the reaction mixture to 60-80 °C under an inert atmosphere.

    • Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

    • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product (N-alkylated intermediate) can be purified by column chromatography or recrystallization before proceeding to the final steps of diltiazem synthesis (e.g., acetylation).

Analytical Protocol: Quantification as a Genotoxic Impurity by GC-MS

This method is suitable for quantifying trace levels of DMC-HCl in Active Pharmaceutical Ingredients (APIs) like Chlorpheniramine Maleate.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 100 mg of the API sample in 1 mL of a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection: 1 µL, splitless mode.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for target ions of DMC or full scan (e.g., m/z 40-700).

  • Data Analysis:

    • Quantify the DMC peak using an external standard calibration curve prepared with certified reference standards. The limit of quantitation (LOQ) for this method can reach low ppm levels.

G cluster_workflow GC-MS Analytical Workflow prep Sample Preparation (API dissolved in DMSO) inject GC Injection (Splitless Mode) prep->inject sep GC Separation (DB-5ms Column) inject->sep ion Ionization (Electron Impact) sep->ion detect MS Detection (SIM/Full Scan) ion->detect quant Data Analysis (Quantification vs. Standard) detect->quant

Caption: Workflow for GC-MS analysis of DMC-HCl impurity.

Role in Drug Development & Signaling Pathways

DMC-HCl is not pharmacologically active itself. Its importance lies in its role as a key building block for APIs that modulate critical biological signaling pathways.

Diltiazem: Calcium Channel Blockade

Diltiazem is a benzothiazepine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[1] It exerts its effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[5][7] This blockade leads to vasodilation (lowering blood pressure) and a decrease in myocardial contractility and heart rate (reducing cardiac oxygen demand).[7]

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle / Cardiac Cell cluster_effect Physiological Effect Diltiazem Diltiazem CaChannel L-type Ca²⁺ Channel Diltiazem->CaChannel BLOCKS CaIn Ca²⁺ Influx CaChannel->CaIn Calmodulin Calmodulin CaIn->Calmodulin Activates Contraction Muscle Contraction Vaso Vasodilation & Reduced Cardiac Contractility MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin Contraction->Vaso Leads to (when inhibited)

Caption: Simplified signaling pathway of Diltiazem action.

Mepyramine: Histamine H1 Receptor Inverse Agonism

Mepyramine (Pyrilamine) is a first-generation antihistamine used to treat allergic reactions. It functions as an inverse agonist at the histamine H1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's basal (constitutive) activity. Mepyramine binds preferentially to the inactive state of the H1 receptor, which is coupled to the Gq/11 protein. This action sequesters the Gq/11 protein, making it unavailable for signaling not only by histamine but also by other receptors that use the same pathway, effectively dampening the allergic response cascade.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Mepyramine Mepyramine H1R Histamine H₁ Receptor (Inactive State) Mepyramine->H1R Binds & Stabilizes Gq11 Gq/11 Protein H1R->Gq11 Sequesters PLC Phospholipase C (PLC) Gq11->PLC Activation BLOCKED IP3 IP₃ & DAG Production PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Response Allergic Response Ca->Response

Caption: Mechanism of Mepyramine as an H1 receptor inverse agonist.

References

(2-Chloroethyl)dimethylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of (2-Chloroethyl)dimethylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount for ensuring experimental reproducibility, safety, and the integrity of synthesized materials. (2-Chloroethyl)dimethylamine hydrochloride (CAS No: 4584-46-7), a key intermediate in the synthesis of various pharmaceuticals, is a compound that requires careful handling due to its inherent instability.[1][2] This guide provides a comprehensive overview of its stability profile and recommended storage conditions, incorporating experimental workflows and data presentation for practical application.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (2-Chloroethyl)dimethylamine hydrochloride is presented below. The compound is typically a white to off-white or beige crystalline solid that is hygroscopic and soluble in water.[1][2][3][4]

PropertyValueCitations
Synonyms 2-Chloro-N,N-dimethylethylamine HCl, DMC-HCl[1][5]
CAS Number 4584-46-7[1][5]
Molecular Formula C₄H₁₁Cl₂N[1]
Molecular Weight 144.04 g/mol [1][6]
Appearance White to off-white/beige crystalline powder[1][2][3]
Melting Point 201-208 °C (with decomposition)[1][4]
Solubility Soluble in water (2000 g/L at 20 °C) and methanol[1][4]
Sensitivity Hygroscopic (moisture sensitive)[1][4][7]

Chemical Stability

(2-Chloroethyl)dimethylamine hydrochloride is stable under recommended storage conditions but is susceptible to degradation from several factors, primarily moisture.[1][8] Its reactivity stems from the nitrogen mustard functional group, which can undergo intramolecular cyclization.

Hydrolytic Instability

The most significant stability concern is its reaction with water. In aqueous solutions, the compound readily undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is then rapidly attacked by nucleophiles, such as water, leading to the formation of the corresponding ethanolamine derivative. This degradation pathway is accelerated in neutral or alkaline conditions and in the presence of moisture.

Hydrolysis_Pathway cluster_main Hydrolytic Degradation Pathway start (2-Chloroethyl)dimethylamine (in Hydrochloride salt form) intermediate Aziridinium Ion (Reactive Intermediate) start->intermediate Intramolecular Cyclization end (2-Hydroxyethyl)dimethylamine (Degradation Product) intermediate->end Nucleophilic attack by H₂O

Caption: Intramolecular cyclization and subsequent hydrolysis.

Thermal Stability

The compound may decompose upon heating, particularly around its melting point.[9] Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][9]

Incompatibilities

To prevent hazardous reactions, (2-Chloroethyl)dimethylamine hydrochloride should be stored away from:

  • Strong oxidizing agents [5]

  • Strong bases [5]

  • Metals [5]

  • Moisture/Water: Exposure to moist air or water must be avoided.[5]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical's purity and prevent degradation. The recommendations synthesized from safety data sheets and supplier information are summarized in the table below.

ParameterRecommended ConditionRationale & Citations
Temperature Store in a cool place; long-term at -20°CTo minimize thermal degradation and slow kinetic processes.[1][8][10]
Atmosphere Store under an inert atmosphere (e.g., Argon)To protect from atmospheric moisture and oxygen.[1]
Moisture Keep in a dry, tightly sealed containerThe compound is hygroscopic and degrades via hydrolysis.[5][9][10][11]
Light Protect from lightAlthough not explicitly detailed in searches, protecting reactive intermediates from light is standard best practice.
Location Store in a well-ventilated, locked area away from incompatible materialsFor safety and to prevent accidental contact with incompatible substances.[5][8][10]

The logical workflow for determining these storage conditions based on the compound's properties is illustrated below.

Storage_Logic A Compound Sensitivity Profile B Hygroscopic / Hydrolytically Unstable A->B C Thermally Sensitive A->C D Reactive with Oxidizers/Bases A->D E Store in Dry, Tightly Sealed Container Under Inert Gas B->E F Store in a Cool Location (e.g., -20°C Long-Term) C->F G Segregate from Incompatible Chemicals D->G H Optimal Storage Protocol E->H F->H G->H

Caption: Logic diagram for determining storage protocol.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability by HPLC

Objective: To quantify the rate of degradation of (2-Chloroethyl)dimethylamine hydrochloride in aqueous buffered solutions at various pH levels.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a non-aqueous solvent (e.g., acetonitrile). Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.

  • Reaction Initiation: Spike the stock solution into each buffer at a controlled temperature (e.g., 25°C) to a final concentration of ~100 µg/mL.

  • Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a cold, acidic mobile phase to prevent further reaction before analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase C18 column with a suitable mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and UV detection.

  • Data Analysis: Plot the peak area of the parent compound against time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) from the data.

HPLC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 4, 7, 9) C Spike Stock into Buffers at Controlled Temperature A->C B Prepare Stock Solution in Acetonitrile B->C D Sample at Timed Intervals (t=0, 1, 2...) C->D E Quench Sample in Cold Acidic Mobile Phase D->E F Inject onto HPLC-UV E->F G Quantify Parent Peak Area F->G H Plot Area vs. Time; Calculate Rate Constant G->H

Caption: Experimental workflow for hydrolytic stability testing.

Protocol 2: Assessment of Thermal Stability by TGA

Objective: To determine the onset temperature of thermal decomposition for the solid compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the solid compound into a TGA crucible (typically aluminum or platinum).

  • Instrument Setup: Place the crucible in the Thermogravimetric Analyzer.

  • Analysis Program: Heat the sample under a controlled atmosphere (e.g., nitrogen at 20 mL/min) using a defined temperature ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition (e.g., 300 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. The onset of decomposition is identified as the temperature at which significant weight loss begins.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N,N-dimethylethanamine hydrochloride (also known as DMC HCl) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is critical for various processes, including reaction chemistry, purification, formulation, and bioavailability.

Solubility Profile of this compound

This compound is a white to off-white crystalline solid that is known to be hygroscopic.[1][2] Its solubility is significantly influenced by the polarity of the solvent. As a salt of a tertiary amine, it exhibits high polarity, which governs its solubility characteristics.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

SolventTemperature (°C)Solubility
Water202000 g/L[2][3][4]
MethanolNot Specified100 g/L[5]
EthanolNot SpecifiedSoluble[3][4]
AcetoneNot SpecifiedData not available
DichloromethaneNot SpecifiedData not available
Ethyl AcetateNot SpecifiedData not available
Tetrahydrofuran (THF)Not SpecifiedData not available
AcetonitrileNot SpecifiedData not available
Dimethylformamide (DMF)Not SpecifiedData not available
Dimethyl sulfoxide (DMSO)Not SpecifiedData not available

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical development. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method is recommended by international guidelines such as the OECD Guideline 105 and the USP General Chapter <1236>.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the solubility of the compound under the given conditions.

Detailed Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a flask containing the chosen solvent (e.g., water, ethanol). The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath or shaker, maintained at the desired temperature (e.g., 20 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 48 hours, depending on the compound and the solvent. Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, use centrifugation followed by filtration through a non-reactive filter (e.g., a 0.45 µm PTFE syringe filter). It is critical to ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Analysis of the Saturated Solution:

    • Accurately measure the concentration of this compound in the clear, saturated filtrate.

    • Various analytical techniques can be employed for this purpose, including:

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the analyte.

      • Gas Chromatography (GC): Suitable if the compound is volatile or can be derivatized.

      • UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore.

      • Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solute. This method is less common for organic compounds.

  • Calculation of Solubility:

    • The solubility is then calculated from the measured concentration and expressed in appropriate units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Seal Flask A->B C Equilibrate at Constant Temperature B->C D Centrifuge C->D Attain Equilibrium E Filter D->E F Analyze Filtrate (e.g., HPLC) E->F G Calculate Solubility F->G

Workflow for Solubility Determination

This in-depth guide provides a solid foundation for understanding the solubility of this compound. For researchers and drug development professionals, this information is essential for designing and executing chemical processes and formulating new pharmaceutical products. Further experimental investigation is recommended to determine the solubility in a wider range of organic solvents to create a more complete solubility profile.

References

A Technical Guide to the Genotoxicity and Mutagenicity of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet or a formal risk assessment. All laboratory work should be conducted under appropriate safety protocols.

Executive Summary

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a chemical intermediate widely used in the synthesis of pharmaceuticals, including antihistamines.[1][2] Structurally, it is related to nitrogen mustards, a class of compounds known for their cytotoxic and alkylating properties.[3] This relationship raises concerns about its potential to interact with genetic material.

Available data indicates that this compound is mutagenic in bacterial systems. A positive result in the Ames test has been reported.[4] Furthermore, computational toxicology models (Quantitative Structure-Activity Relationship, QSTR) predict the compound to be positive for genotoxicity, mutagenicity, and carcinogenicity.[5][6] Safety data sheets consistently classify it as "Germ Cell Mutagenicity, Category 2" or "Suspected of causing genetic defects".[4][7][8]

This guide provides an in-depth review of the available genotoxicity and mutagenicity data, details the experimental protocols for key assays, and uses visualizations to clarify workflows and potential mechanisms of action.

Chemical and Physical Properties

PropertyValueReference
CAS Number 4584-46-7
Molecular Formula C₄H₁₁Cl₂N[7][9]
Molecular Weight 144.04 g/mol [7][10]
Appearance White to off-white crystalline powder[7][11]
Melting Point 201-204 °C
Synonyms DMC HCl, 2-(Dimethylamino)ethyl chloride hydrochloride, N-(2-Chloroethyl)dimethylamine hydrochloride[10]

In Vitro Genotoxicity and Mutagenicity Data

The primary evidence for the mutagenicity of this compound comes from in vitro studies, particularly the bacterial reverse mutation assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage leading to gene mutations.

Quantitative Data Summary

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumInformation not availablePositive[4]

Experimental Protocol: Ames Test

The standard Ames test protocol, as would be applied to a test chemical like DMC HCl, involves the following steps:

  • Strain Selection: Several histidine-dependent (His-) strains of Salmonella typhimurium are selected. Each strain is sensitive to specific types of mutational events (e.g., base-pair substitutions or frameshift mutations).

  • Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test article (DMC HCl) on agar plates with a minimal amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (His+) that have mutated to regain the ability to synthesize histidine is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure Strains Select S. typhimurium (His- strains) Plate_S9_plus Plate Bacteria + S9 + DMC HCl on minimal histidine agar Strains->Plate_S9_plus Plate_S9_minus Plate Bacteria - S9 + DMC HCl on minimal histidine agar Strains->Plate_S9_minus S9_Prep Prepare S9 Mix (Metabolic Activation) S9_Prep->Plate_S9_plus Test_Article Prepare Test Article (DMC HCl dilutions) Test_Article->Plate_S9_plus Test_Article->Plate_S9_minus Incubate Incubate (37°C, 48-72h) Plate_S9_plus->Incubate Plate_S9_minus->Incubate Analyze Count Revertant Colonies (His+) Incubate->Analyze Result Positive or Negative Mutagenicity Call Analyze->Result

Caption: General workflow for the Ames bacterial reverse mutation assay.
Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

While specific results for this compound in the Mouse Lymphoma Assay (MLA) are not available in the reviewed literature, this assay is a standard component of genotoxicity testing batteries. It is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal events.[12]

Experimental Protocol: Mouse Lymphoma Assay (MLA)

  • Cell Line: The L5178Y TK+/- mouse lymphoma cell line is used. These cells are heterozygous at the thymidine kinase (TK) locus.[12]

  • Treatment: Suspension cultures of the cells are treated with the test article for a defined period (typically 4 hours), both with and without S9 metabolic activation.[13]

  • Expression Period: After exposure, the cells are cultured for approximately two days to allow for the expression of any mutations at the TK locus.[13]

  • Selection: Cells are then plated in a selective medium (soft agar or microwell plates) containing trifluorothymidine (TFT).[12]

  • Analysis: TK-proficient cells (wild-type) are sensitive to TFT and will not proliferate. Mutant cells (TK-/-) are resistant and will form colonies. The mutant frequency is calculated and compared to controls.[12]

MLA_Workflow cluster_plating Plating and Selection Start Culture L5178Y TK+/- Cells Treatment Treat with DMC HCl (+/- S9 Activation) for 4 hours Start->Treatment Wash Wash and Resuspend Cells Treatment->Wash Expression Culture for 2-day Expression Period Wash->Expression Viability Plate for Viability (Non-selective medium) Expression->Viability Mutant Plate for Mutant Selection (Medium with TFT) Expression->Mutant Incubate Incubate until Colonies Form Viability->Incubate Mutant->Incubate Count Count Colonies (Viability vs. Mutant) Incubate->Count Calculate Calculate Mutant Frequency Count->Calculate

Caption: Experimental workflow for the Mouse Lymphoma Assay (MLA).

Mechanistic Insights and Structure-Activity Relationship (SAR)

This compound is structurally related to nitrogen mustards, which are potent alkylating agents.[3] This chemical class is known to exert genotoxic effects by covalently binding to nucleophilic sites on DNA bases. This can lead to DNA damage, such as the formation of adducts, DNA strand breaks, and cross-linking. If this damage is not repaired by the cell, it can lead to mutations during DNA replication.

The presence of the reactive 2-chloroethyl group is a significant structural alert for genotoxicity.[5][6] This feature is the basis for the positive predictions of mutagenicity and carcinogenicity from QSTR models.[5][6]

Mechanism_of_Action DMC 2-Chloro-N,N-dimethylethanamine (Alkylating Agent) DNA Cellular DNA (Nucleophilic Sites) DMC->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Damage DNA Damage (e.g., Strand Breaks, Cross-links) Adduct->Damage Repair Failed or Incorrect DNA Repair Damage->Repair Mutation Permanent Mutation (During Replication) Repair->Mutation

Caption: Postulated mechanism for DNA damage by alkylating agents.

Conclusion and Data Gaps

The available evidence strongly indicates that this compound is a mutagen. The positive result in the bacterial reverse mutation (Ames) test provides direct evidence of its ability to induce gene mutations.[4] This finding is supported by its structural similarity to known alkylating agents and positive predictions from computational models.[3][5][6]

Significant data gaps remain for a complete genotoxicity profile. There is no publicly available data from in vitro mammalian cell assays, such as the mouse lymphoma or chromosomal aberration tests, nor are there any in vivo genotoxicity studies (e.g., micronucleus test). Such studies would be essential for a comprehensive risk assessment, as they would provide information on the compound's genotoxic potential in a more complex eukaryotic system and in a whole-animal model, respectively. For drug development professionals, this compound should be treated as a potential genotoxic impurity, and its presence in any active pharmaceutical ingredient should be controlled to appropriately low levels as per regulatory guidelines.

References

An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Monofunctional Alkylating Agent in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dimethylethanamine hydrochloride, a seemingly simple molecule, plays a critical role as a monofunctional alkylating agent and a versatile synthetic precursor in the realms of medicinal chemistry and pharmaceutical development. Its ability to introduce a dimethylaminoethyl moiety into various molecular scaffolds is fundamental to the synthesis of a wide array of therapeutic agents, including antihistamines, antipsychotics, and cardiovascular drugs.[1][2] Beyond its utility in organic synthesis, its inherent reactivity as an alkylating agent provides a basis for understanding its genotoxic potential and its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthetic applications, and the cellular responses elicited by this compound, with a focus on its role as a monofunctional alkylating agent. Detailed experimental protocols and quantitative data are presented to support its practical application in a research and development setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is hygroscopic in nature.[3][4] It is highly soluble in water and methanol.[2] Key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 4584-46-7[5][6][7]
Molecular Formula C4H11Cl2N[4][6]
Molecular Weight 144.04 g/mol [4][5][7]
Melting Point 201-204 °C[3][5]
Appearance White to off-white solid[2]
Purity ≥99%[2][5]
Solubility Soluble in water and methanol[2]

Mechanism of Action as a Monofunctional Alkylating Agent

The primary mechanism of action of 2-Chloro-N,N-dimethylethanamine as an alkylating agent involves the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is susceptible to nucleophilic attack by a wide range of biological macromolecules and synthetic partners.

In an aqueous solution, the free base of 2-Chloro-N,N-dimethylethanamine undergoes a rapid intramolecular cyclization to form the N,N-dimethylaziridinium ion.[8] This conversion is practically complete within two hours at 25°C.[8] The aziridinium ion is a potent electrophile and readily reacts with nucleophiles, such as the nitrogen and oxygen atoms in DNA bases, leading to the formation of covalent adducts. As a monofunctional agent, it forms a single covalent bond with its target.

cluster_0 Formation of the Reactive Intermediate cluster_1 Alkylation of a Nucleophile 2_Chloro_NN_dimethylethanamine 2-Chloro-N,N-dimethylethanamine Aziridinium_Ion N,N-Dimethylaziridinium Ion (Reactive Electrophile) 2_Chloro_NN_dimethylethanamine->Aziridinium_Ion Intramolecular Cyclization Alkylated_Product Alkylated Product Aziridinium_Ion->Alkylated_Product Nucleophilic Attack Nucleophile Nucleophile (e.g., DNA, Amine, Phenol) Nucleophile->Alkylated_Product

Figure 1: Mechanism of monofunctional alkylation by 2-Chloro-N,N-dimethylethanamine. The compound forms a reactive aziridinium ion intermediate which then alkylates a nucleophile.

Cellular Response to DNA Alkylation

As a DNA alkylating agent, 2-Chloro-N,N-dimethylethanamine has the potential to be genotoxic.[9][10] The formation of DNA adducts can disrupt normal cellular processes such as replication and transcription, triggering a complex network of DNA damage response (DDR) pathways. The cellular response to DNA damage induced by monofunctional alkylating agents is a critical area of study in toxicology and cancer biology.

DNA Damage Repair Pathways

Cells have evolved sophisticated mechanisms to repair DNA lesions caused by alkylating agents. The primary pathways involved are Base Excision Repair (BER) and, to some extent, Nucleotide Excision Repair (NER).

  • Base Excision Repair (BER): This is the major pathway for the repair of small, non-helix-distorting base lesions, which are typical of monofunctional alkylation. DNA glycosylases recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by an AP endonuclease, followed by DNA polymerase and ligase to restore the correct DNA sequence.

  • Mismatch Repair (MMR): While not directly repairing the initial adduct, the MMR system can recognize mispairs that arise during DNA replication past an alkylated base (e.g., O6-methylguanine pairing with thymine instead of cytosine). The persistence of these mispairs can trigger futile cycles of repair, leading to DNA strand breaks and apoptosis.[11]

DNA Damage Signaling: The Role of ATM and ATR

The presence of DNA adducts and subsequent repair intermediates can activate the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

  • ATM Signaling: ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as secondary lesions during the repair of alkylation damage or from replication fork collapse.[12] Activated ATM phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[13]

  • ATR Signaling: ATR is activated by single-stranded DNA (ssDNA) regions, which can be generated during the processing of DNA adducts by NER or at stalled replication forks.[14][15] ATR, through its downstream kinase CHK1, plays a crucial role in stabilizing replication forks and coordinating cell cycle progression with DNA repair.[13]

cluster_0 DNA Damage Induction cluster_1 DNA Repair and Signaling Activation cluster_2 Downstream Cellular Responses Alkylating_Agent 2-Chloro-N,N-dimethylethanamine (Monofunctional Alkylating Agent) DNA_Adducts DNA Adducts (e.g., N7-guanine, N3-adenine) Alkylating_Agent->DNA_Adducts BER Base Excision Repair (BER) DNA_Adducts->BER Replication_Stress Replication Stress / Stalled Forks DNA_Adducts->Replication_Stress DSBs Double-Strand Breaks (DSBs) BER->DSBs Repair Intermediates MMR Mismatch Repair (MMR) Replication_Stress->DSBs Fork Collapse ATR ATR Kinase Replication_Stress->ATR ATM ATM Kinase DSBs->ATM Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair_Activation Activation of DNA Repair Proteins ATM->DNA_Repair_Activation Apoptosis Apoptosis ATM->Apoptosis ATR->Cell_Cycle_Arrest ATR->DNA_Repair_Activation

Figure 2: Signaling pathways activated by DNA damage from a monofunctional alkylating agent. DNA adducts trigger repair mechanisms and activate ATM/ATR signaling, leading to cell cycle arrest, enhanced DNA repair, or apoptosis.

Applications in Synthesis

This compound is a cornerstone reagent for the introduction of the dimethylaminoethyl group, a common pharmacophore in many drugs.

Synthesis of Antihistamines

A prominent application is in the synthesis of H1-antihistamines. For instance, in the synthesis of diphenhydramine, it is used to etherify diphenylmethanol.[1]

Synthesis of Phenothiazines

Phenothiazine-based drugs, particularly antipsychotics, are often synthesized using this compound to alkylate the nitrogen atom of the phenothiazine ring system.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[16]

Materials:

  • Dimethylethanolamine

  • Thionyl chloride

  • Absolute ethanol

  • Ice-water bath

  • Reaction flask with stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, place thionyl chloride.

  • Cool the flask in an ice-water bath to 5-15°C.

  • Slowly add dimethylethanolamine dropwise to the cooled thionyl chloride, maintaining the temperature between 5-15°C.

  • After the addition is complete, warm the reaction mixture to 30-45°C and stir for 1 hour.

  • Slowly add absolute ethanol to the reaction mixture. A vigorous reaction will occur with the evolution of hydrogen chloride and sulfur dioxide gas.

  • Once the initial reaction subsides, heat the mixture to reflux (70-78°C) for 1 hour.

  • Cool the reaction mixture to induce crystallization.

  • Collect the solid product by filtration and dry under vacuum.

Start Start Step1 1. Cool Thionyl Chloride (5-15°C) Start->Step1 Step2 2. Add Dimethylethanolamine (dropwise, maintain 5-15°C) Step1->Step2 Step3 3. Stir at 30-45°C for 1 hour Step2->Step3 Step4 4. Add Absolute Ethanol Step3->Step4 Step5 5. Reflux at 70-78°C for 1 hour Step4->Step5 Step6 6. Cool to Crystallize Step5->Step6 Step7 7. Filter and Dry Product Step6->Step7 End End Step7->End

Figure 3: Experimental workflow for the synthesis of this compound.
General Protocol for N-Alkylation of an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • This compound

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Solvent (e.g., Acetonitrile, DMF)

  • Stirring and heating apparatus

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a reaction flask.

  • Add the base to the reaction mixture. The amount of base will depend on the pKa of the amine and whether the hydrochloride salt of the alkylating agent is used.

  • Add this compound to the mixture.

  • Heat the reaction mixture to the desired temperature (typically ambient to 80°C) and stir for the required time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the product. This typically involves extraction with an organic solvent, followed by washing, drying, and purification (e.g., chromatography, recrystallization).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound against a chosen cell line.

Materials:

  • Adherent or suspension cells

  • 96-well microplates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

While specific IC50 values for this compound are not widely reported in publicly available literature, its genotoxic potential is recognized.[9][10] For quantitative analysis of the compound itself, for example, as a genotoxic impurity in pharmaceutical products, highly sensitive methods like GC-MS have been developed.

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Quantification in Chlorpheniramine Maleate GC-MS0.94 ppm3.75 ppm[9]

Conclusion

This compound is a valuable and versatile chemical entity for both synthetic and biological research. Its role as a precursor in the synthesis of numerous pharmaceuticals is well-established. Furthermore, its inherent reactivity as a monofunctional alkylating agent makes it a useful tool for studying the cellular responses to DNA damage. A thorough understanding of its chemical properties, mechanism of action, and biological effects is essential for its safe and effective use in the laboratory and in the development of new therapeutic agents. This guide has provided an in-depth overview of these aspects, complete with practical experimental protocols and visualizations of key molecular and cellular processes.

References

The Versatility of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride, a reactive and versatile building block, plays a pivotal role in the synthesis of a wide array of pharmaceutical agents. Its ability to introduce the dimethylaminoethyl moiety into various molecular scaffolds is crucial for the development of drugs targeting a range of conditions. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of prominent drug classes such as antihistamines, antiemetics, and cardiovascular agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Applications in Drug Synthesis

This compound serves as a key intermediate in the production of numerous active pharmaceutical ingredients (APIs). The dimethylaminoethyl group it imparts often enhances the pharmacological properties of the parent molecule.

Antihistamines and Antiemetics

A significant application of this compound is in the synthesis of first-generation H1 receptor antagonists, which are widely used for their antihistaminic and antiemetic properties. These drugs function by competitively inhibiting the action of histamine at the H1 receptor, thereby alleviating allergy symptoms.

Doxylamine

Doxylamine is an antihistamine that can be used to treat insomnia and cold symptoms like sneezing and runny nose.[1] It acts by competitively inhibiting histamine at H1 receptors and also possesses sedative and anticholinergic effects.[2]

Experimental Protocol: Synthesis of Doxylamine Succinate [1][3]

  • Step 1: Synthesis of 2-pyridylphenylmethyl carbinol: A Grignard reagent is prepared from bromobenzene and magnesium in a suitable solvent like ether or tetrahydrofuran. 2-acetylpyridine is then added to this Grignard reagent. The reaction mixture is stirred for an extended period, followed by quenching with an ammonium chloride solution. The organic layer is separated, and the solvent is removed to yield 2-pyridylphenylmethyl carbinol.

  • Step 2: Synthesis of Doxylamine: The 2-pyridylphenylmethyl carbinol is reacted with sodium amide in a solvent such as xylene. Subsequently, this compound is added to the reaction mixture, which is then refluxed. After cooling, the mixture is worked up to isolate the doxylamine base.

  • Step 3: Formation of Doxylamine Succinate: The purified doxylamine base is dissolved in a solvent like acetone, and a stoichiometric amount of succinic acid is added. The mixture is heated until all solids dissolve and then cooled to induce crystallization. The resulting doxylamine succinate crystals are filtered and dried.

Diphenhydramine

Diphenhydramine is a first-generation antihistamine used to treat allergies, hay fever, and the common cold.[4] It acts as an inverse agonist at the H1 receptor, reversing the effects of histamine on capillaries and reducing allergy symptoms.[5]

Experimental Protocol: Synthesis of Diphenhydramine Hydrochloride [6]

  • Step 1: Synthesis of Diphenylmethanol: Benzophenone is reduced using a suitable reducing agent to form diphenylmethanol.

  • Step 2: Etherification: Diphenylmethanol is reacted with this compound in the presence of a base to yield diphenhydramine.

  • Step 3: Salt Formation: The diphenhydramine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate diphenhydramine hydrochloride.

Chlorpheniramine

Chlorpheniramine is another first-generation antihistamine used to relieve symptoms of allergy, hay fever, and the common cold.[7] It acts by blocking the action of histamine.[7]

Experimental Protocol: Synthesis of Chlorpheniramine Maleate [8][9]

  • Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile: p-Chlorobenzonitrile and 2-bromopyridine are reacted in the presence of a strong base like sodium amide to form the intermediate.

  • Step 2: Alkylation: The intermediate is then reacted with this compound.

  • Step 3: Hydrolysis and Decarboxylation: The resulting compound is hydrolyzed under strongly basic conditions to yield chlorpheniramine.

  • Step 4: Salt Formation: Chlorpheniramine is reacted with maleic acid in a suitable solvent to form chlorpheniramine maleate.

Cardiovascular Agents

Diltiazem

Diltiazem is a calcium channel blocker used to treat high blood pressure, angina, and certain heart arrhythmias. The synthesis of diltiazem involves the alkylation of a benzothiazepinone intermediate with this compound.[10][11]

Experimental Protocol: Final Step in Diltiazem Synthesis [11][12]

  • N-alkylation: (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is reacted with this compound in the presence of potassium carbonate in a toluene/water solvent system, often with a phase-transfer catalyst.

  • O-acetylation: The resulting N-alkylated intermediate is then subjected to O-acetylation to yield diltiazem.

  • Salt Formation: The diltiazem base is converted to its hydrochloride salt.

Other Applications

This compound is also a precursor in the synthesis of other pharmaceuticals, including:

  • Phenyltoloxamine: An antihistamine with sedative properties.

  • Bephenium Hydroxynaphthoate: An anthelmintic agent.

  • Mepyramine (Pyrilamine): A first-generation antihistamine.[13]

Quantitative Data Summary

The following tables summarize the quantitative data found for the synthesis of various pharmaceuticals using this compound.

DrugStepYieldPurityReference
Doxylamine Succinate Final Product82%≥ 99.5%[3][14]
Doxylamine Intermediate54%99% (GC)[3]
Chlorpheniramine Maleate Intermediate82%98.9%[9]
Diltiazem Hydrochloride Final Step (Salt Formation)92%-[12]
Diphenhydramine Hydrochloride Overall (from benzophenone)59-80%-[15]

Signaling Pathway of H1 Receptor Antagonists

The therapeutic effects of antihistamines like doxylamine, diphenhydramine, and chlorpheniramine are primarily mediated through their antagonism of the histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[7][16] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[17][18]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[19][20] The increase in intracellular Ca2+ contributes to various cellular responses associated with allergic reactions. DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates downstream targets, further propagating the inflammatory response.[18][19] First-generation antihistamines competitively block histamine from binding to the H1 receptor, thus inhibiting this signaling cascade and mitigating the symptoms of allergy and inflammation.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Co-activates Cellular_Response Allergic & Inflammatory Response Ca2_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to Antihistamine Antihistamine (e.g., Doxylamine) Antihistamine->H1R Blocks Doxylamine_Synthesis_Workflow Start1 2-Acetylpyridine Grignard Grignard Reaction Start1->Grignard Start2 Bromobenzene + Mg Start2->Grignard Intermediate1 2-pyridylphenylmethyl carbinol Grignard->Intermediate1 Alkylation Alkylation Intermediate1->Alkylation Reagent1 1. Sodium Amide 2. 2-Chloro-N,N-dimethyl ethanamine HCl Reagent1->Alkylation Doxylamine_base Doxylamine (free base) Alkylation->Doxylamine_base Salt_Formation Salt Formation Doxylamine_base->Salt_Formation Reagent2 Succinic Acid Reagent2->Salt_Formation Final_Product Doxylamine Succinate Salt_Formation->Final_Product Diphenhydramine_Synthesis_Workflow Start Benzophenone Reduction Reduction Start->Reduction Intermediate Diphenylmethanol Reduction->Intermediate Etherification Etherification Intermediate->Etherification Reagent 2-Chloro-N,N-dimethyl ethanamine HCl (with base) Reagent->Etherification Diphenhydramine_base Diphenhydramine (free base) Etherification->Diphenhydramine_base Salt_Formation Salt Formation Diphenhydramine_base->Salt_Formation Reagent2 HCl Reagent2->Salt_Formation Final_Product Diphenhydramine HCl Salt_Formation->Final_Product

References

An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Key Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial reagent in synthetic and medicinal chemistry, serves as a versatile precursor for a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as an alkylating agent. Particular emphasis is placed on its mechanism of action, which involves the in-situ formation of the reactive N,N-dimethylaziridinium ion, leading to genotoxic effects through DNA alkylation. This document details the cellular DNA damage response pathways activated by this compound and presents available quantitative toxicological data. Furthermore, it includes detailed experimental protocols for its synthesis and its application in the preparation of notable therapeutic agents.

Chemical and Physical Properties

This compound is a white to beige, hygroscopic crystalline solid.[1][2] It is highly soluble in water and methanol.[3] Key physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 4584-46-7[1]
Molecular Formula C₄H₁₁Cl₂N[4]
Molecular Weight 144.04 g/mol [3][4]
Melting Point 201-204 °C[1]
Appearance White to beige crystalline solid[1][3]
Solubility Soluble in water and methanol[3]
Hygroscopicity Hygroscopic[1][4]

Synthesis and Applications

General Synthesis

The most common laboratory-scale synthesis of this compound involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Materials: 2-(Dimethylamino)ethanol, Thionyl chloride, Absolute ethanol.

  • Procedure:

    • In a dry flask equipped with a stirrer, reflux condenser, and dropping funnel, place thionyl chloride.

    • Cool the flask in an ice bath.

    • Slowly add 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride. The reaction is exothermic and should be controlled.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a designated period.

    • The crude product is then typically purified by recrystallization from absolute ethanol.

A patented industrial synthesis method describes a similar process, emphasizing temperature control and the use of absolute ethanol for reflux and purification, reporting high yields and purity.[6]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the calcium channel blocker diltiazem and various antihistamines like phenyltoloxamine and bephenium hydroxynaphthoate.[3][7]

Experimental Protocol: Synthesis of Phenyltoloxamine (Williamson Ether Synthesis) [8]

  • Materials: 2-Cresol, 2-Chloroethanol, Potassium carbonate (K₂CO₃), this compound, Dimethylamine solution, Suitable solvents (e.g., acetonitrile, dichloromethane).

  • Procedure:

    • Step 1: Synthesis of 2-(o-tolyloxy)ethanol. React 2-cresol with 2-chloroethanol in the presence of a base like potassium carbonate to form the corresponding ether.

    • Step 2: Synthesis of 2-(o-tolyloxy)ethyl chloride. The alcohol from the previous step is chlorinated, for example, using thionyl chloride.

    • Step 3: Synthesis of Phenyltoloxamine. The resulting 2-(o-tolyloxy)ethyl chloride is reacted with an excess of dimethylamine in a sealed vessel under heat to yield phenyltoloxamine.

Mechanism of Action and Biological Effects

The primary mechanism of action of this compound as a research chemical, particularly concerning its biological effects, is its function as a monofunctional alkylating agent.[9][10] This activity is mediated through the in-situ formation of a highly reactive intermediate, the N,N-dimethylaziridinium ion.[7]

Caption: Intramolecular cyclization to the reactive aziridinium ion.

This highly electrophilic aziridinium ion readily reacts with nucleophilic sites on biological macromolecules, most significantly with DNA.[10] The primary target for alkylation on DNA is the N7 position of guanine bases.[10]

Genotoxicity and DNA Damage Response

The alkylation of DNA by the N,N-dimethylaziridinium ion forms DNA adducts, which are lesions that can disrupt DNA replication and transcription, leading to mutations and cell death.[10][11] This damage classifies 2-Chloro-N,N-dimethylethanamine as a genotoxic agent.[12][13]

The cell possesses sophisticated DNA repair mechanisms to counteract such damage. The primary pathways involved in repairing DNA alkylation damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[14][15][16]

  • Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting base lesions, such as those caused by N-alkylation.[14]

  • Nucleotide Excision Repair (NER): NER handles bulkier adducts that cause significant distortion to the DNA double helix.[14]

The DNA damage also activates signaling pathways that can lead to cell cycle arrest, allowing time for repair, or apoptosis (programmed cell death) if the damage is too extensive to be repaired.[17] Key proteins in this response include PARP1, which is involved in BER, and ATM/ATR kinases, which are central to the DNA damage signaling cascade.[9][15]

DNA_Damage_Response cluster_0 Cellular Events Alkylating_Agent N,N-dimethylaziridinium ion DNA_Alkylation DNA Alkylation (e.g., N7-guanine adduct) Alkylating_Agent->DNA_Alkylation DNA_Damage_Sensing DNA Damage Sensing (ATM/ATR activation) DNA_Alkylation->DNA_Damage_Sensing BER Base Excision Repair (BER) (PARP1 involvement) DNA_Damage_Sensing->BER NER Nucleotide Excision Repair (NER) DNA_Damage_Sensing->NER Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Sensing->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Sensing->Apoptosis Severe Damage DNA_Repair Successful DNA Repair BER->DNA_Repair NER->DNA_Repair

Caption: DNA damage and cellular response pathways.

Quantitative Toxicological Data

This compound is classified as toxic and a skin and eye irritant.[2] Quantitative toxicological data are summarized in Table 2.

Table 2: Acute Toxicity of this compound

RouteSpeciesValueReference(s)
Oral LD50 Rat500 mg/kg[18]
Dermal LD50 Rabbit290 mg/kg[18]

As a potential genotoxic impurity in pharmaceutical products, sensitive analytical methods have been developed for its detection and quantification.

Table 3: Analytical Detection Limits for this compound as a Genotoxic Impurity

ParameterValueMethodReference(s)
Limit of Detection (LOD) 0.94 ppmGC-MS[12]
Limit of Quantitation (LOQ) 3.75 ppmGC-MS[12]

Conclusion

This compound is a valuable research chemical with significant applications in the synthesis of pharmaceuticals. Its utility is intrinsically linked to its reactivity as an alkylating agent, a property that also underlies its biological effects, primarily genotoxicity through DNA alkylation. Understanding the mechanism of action, the cellular responses to the induced DNA damage, and the associated toxicological profile is critical for its safe handling and for the development of robust synthetic processes that minimize its presence as an impurity in final drug products. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation using 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the introduction of alkyl groups onto nitrogen-containing molecules. This process is of paramount importance in medicinal chemistry and drug development, as the incorporation of N,N-dimethylaminoethyl moieties can significantly modulate the physicochemical and pharmacological properties of bioactive compounds, including their solubility, basicity, and receptor-binding affinity. 2-Chloro-N,N-dimethylethanamine hydrochloride is a widely utilized and versatile reagent for this purpose, serving as a key building block in the synthesis of numerous pharmaceuticals, such as antihistamines and other CNS-active agents.[1][2]

These application notes provide a comprehensive overview of the N-alkylation protocol using this compound, including detailed experimental procedures, reaction conditions for various substrates, and relevant biological context.

Reaction Mechanism and General Considerations

The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom of the substrate attacks the electrophilic carbon of the 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group.

Since the reagent is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine, which is the active alkylating agent. Alternatively, and more commonly, a base is used to deprotonate the nucleophilic substrate (e.g., an amine, phenol, or indole), thereby increasing its nucleophilicity and facilitating the reaction.[3]

Key Reaction Parameters:

  • Base: The choice of base is critical and depends on the pKa of the nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used for O- and N-alkylation of less basic substrates.[3][4] For more basic amines, organic bases such as triethylamine (Et₃N) can be employed.[3]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are frequently used as they effectively solvate the reactants.[3]

  • Temperature: Reactions are typically conducted at temperatures ranging from ambient to 80 °C. Higher temperatures can accelerate the reaction rate but may also promote the formation of side products.[3]

  • Reaction Time: The reaction duration can vary from a few hours to several days, and it is crucial to monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the N- and O-alkylation of various substrates using this compound and similar alkylating agents.

Table 1: N-Alkylation of Amines and Heterocycles

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineKOtBu-1202493[5]
4-MethylanilineKOtBu-1202472[5]
2-MethylanilineKOtBu-1202465[5]
IndoleK₂CO₃DMF100-Good[6]
4-BromoindoleNaOH (30% aq.)Benzene-AcOEt801.557[7]

Table 2: O-Alkylation of Phenols and Alcohols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃MethanolRoom Temp5-2460-99[4]
Diphenylmethanol-neatReflux898[8]
N,N-dimethylaminoethanol-NMP180-80[9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Aromatic Amines

This protocol describes a general method for the N-alkylation of anilines.

Materials:

  • Substituted Aniline (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium tert-butoxide (KOtBu) (1.5 mmol)

  • Anhydrous, inert solvent (e.g., Toluene or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and potassium tert-butoxide (1.5 mmol).

  • Add the anhydrous solvent (10 mL) and stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 24 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the aqueous work-up as described in Protocol 3.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenolic compounds.

Materials:

  • Substituted Phenol (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up as described in Protocol 3.

Protocol 3: General Aqueous Work-up and Purification

This protocol outlines a standard procedure for the work-up and purification of the N- or O-alkylated product.

Materials:

  • Reaction mixture from Protocol 1 or 2

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with the chosen organic solvent (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (20 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N- or O-alkylated product.

Visualization of Biological and Experimental Context

PARP1-Dependent Base Excision Repair Pathway

The N,N-dimethylaminoethyl moiety is a common structural feature in molecules designed to interact with biological targets. For instance, alkylating agents can induce DNA damage, which is often repaired through pathways involving enzymes like Poly(ADP-ribose) polymerase 1 (PARP1). The following diagram illustrates a simplified PARP1-dependent base excision repair (BER) pathway.

PARP1_BER_Pathway cluster_0 DNA Damage and Recognition cluster_1 Repair Complex Assembly cluster_2 DNA Repair Synthesis and Ligation DNA_Damage DNA Base Lesion (e.g., Alkylation) DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase Recognizes & excises base AP_Site AP Site DNA_Glycosylase->AP_Site Creates PARP1 PARP1 AP_Site->PARP1 Binds to PARylation PARylation PARP1->PARylation Activates XRCC1 XRCC1 PARylation->XRCC1 Recruits PolB DNA Polymerase β XRCC1->PolB Scaffolds Lig3 DNA Ligase III XRCC1->Lig3 Scaffolds DNA_Synthesis DNA Synthesis PolB->DNA_Synthesis Performs Ligation Ligation Lig3->Ligation Seals nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA Results in

Caption: Simplified PARP1-Dependent Base Excision Repair Pathway.

General Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the synthesis and purification of N-alkylated compounds using this compound.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start: Assemble Dry Glassware Reagents Add Substrate and Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Alkylating_Agent Add 2-Chloro-N,N-dimethylethanamine HCl Solvent->Alkylating_Agent Heating Heat to Reaction Temperature Alkylating_Agent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General Experimental Workflow for N-Alkylation.

References

Application Notes and Protocols: Synthesis of Diltiazem via N-Alkylation with 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Diltiazem hydrochloride, a calcium channel blocker widely used in the treatment of cardiovascular diseases. The key step highlighted is the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one using 2-Chloro-N,N-dimethylethanamine hydrochloride. This method offers a robust and high-yield pathway to a crucial intermediate and the final active pharmaceutical ingredient.

Introduction

Diltiazem is a benzothiazepine derivative that functions by blocking the influx of calcium ions into cardiac and vascular smooth muscle, leading to vasodilation and a reduction in heart rate and contractility.[1] The synthesis of Diltiazem involves several key steps, with the introduction of the dimethylaminoethyl side chain at the nitrogen of the benzothiazepine ring being a critical transformation. This is typically achieved through N-alkylation. The use of this compound (also known as dimethylaminoethyl chloride hydrochloride) is a common and effective method for this alkylation. This document outlines a specific, high-yield protocol for this reaction, as well as the subsequent acetylation to produce Diltiazem hydrochloride.

Chemical Reaction Pathway

The synthesis of Diltiazem from its hydroxy precursor involves a two-step process: N-alkylation followed by O-acetylation.

Diltiazem_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: O-Acetylation cluster_step3 Step 3: Salt Formation Precursor (+)-cis-3-hydroxy-2,3-dihydro- 2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Intermediate N-Alkylated Intermediate ((+)-cis-3-hydroxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro- 2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one) Precursor->Intermediate Reagent1 2-Chloro-N,N-dimethylethanamine hydrochloride Reagent1->Intermediate Base K₂CO₃ Base->Intermediate Catalyst Phase Transfer Catalyst Catalyst->Intermediate Solvent1 Toluene/Water Solvent1->Intermediate Reagent2 Acetic Anhydride Diltiazem_base Diltiazem (base) Intermediate->Diltiazem_base Reagent2->Diltiazem_base Solvent2 Toluene Solvent2->Diltiazem_base Reagent3 Gaseous HCl Diltiazem_HCl Diltiazem Hydrochloride Diltiazem_base->Diltiazem_HCl Reagent3->Diltiazem_HCl Solvent3 Acetone Solvent3->Diltiazem_HCl

Figure 1: Chemical synthesis pathway of Diltiazem hydrochloride.

Experimental Protocols

The following protocols are based on a patented industrial process, demonstrating a scalable and efficient synthesis.[2]

Protocol 1: N-Alkylation of the Diltiazem Precursor

This protocol details the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

  • Reaction Setup:

    • In a suitable reaction vessel, suspend 50 g of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in a mixture of 450 ml of toluene and 25 ml of N,N-dimethylacetamide.[2]

    • Add 53 g of potassium carbonate (K₂CO₃), 31 g of this compound, and 250 mg of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst) to the suspension.[2]

  • Reaction Conditions:

    • Heat the suspension to approximately 90°C with stirring.[2]

    • Add 30 ml of water to the heated mixture.[2]

    • Maintain the reaction at 90°C for 5 hours.[2]

  • Work-up and Isolation of Intermediate:

    • After 5 hours, cool the reaction mixture to about 30°C.[2]

    • Dilute the mixture with 25 ml of water.[2]

    • Separate the organic (toluene) phase from the aqueous phase.[2]

    • Wash the organic phase with water.[2] The resulting toluene solution contains the N-alkylated intermediate, (+)-cis-3-hydroxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, and can be used directly in the next step.[2]

Protocol 2: O-Acetylation and Formation of Diltiazem Hydrochloride

This protocol describes the conversion of the N-alkylated intermediate to Diltiazem hydrochloride.

  • O-Acetylation:

    • To the toluene solution containing the N-alkylated intermediate (approximately 60.5 g, yield 98%), add 90 g of acetic anhydride.[2]

    • Stir the reaction mixture at room temperature for 10 hours.[2]

  • Isolation and Salt Formation:

    • Concentrate the solution under reduced pressure to remove toluene and unreacted acetic anhydride.[2]

    • Dissolve the residue in 200 ml of acetone.[2]

    • Precipitate Diltiazem hydrochloride by cooling the solution and bubbling gaseous HCl through it.[2]

  • Purification:

    • Collect the precipitate by filtration.[2]

    • Recrystallize the crude product from 300 ml of butanol to obtain pure Diltiazem hydrochloride.[2]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.[2]

ParameterValueReference
N-Alkylation Step
Starting Material50 g of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[2]
Alkylating Agent31 g of this compound[2]
Base53 g of K₂CO₃[2]
Phase-Transfer Catalyst250 mg of tetrabutylammonium hydrogen sulfate[2]
Solvents450 ml Toluene, 25 ml N,N-dimethylacetamide, 30 ml Water[2]
Reaction Temperature90°C[2]
Reaction Time5 hours[2]
Yield of Intermediate98% (60.5 g)[2]
O-Acetylation & Salt Formation
Acetylating Agent90 g of Acetic Anhydride[2]
Reaction Time10 hours[2]
Reaction TemperatureRoom Temperature[2]
Final ProductDiltiazem Hydrochloride[2]
Final YieldApprox. 70 g[2]

Experimental Workflow

experimental_workflow start Start: Suspension Preparation reactants Add Precursor, Alkylating Agent, Base, and Catalyst to Toluene/DMAc start->reactants heating Heat to 90°C and Add Water reactants->heating reaction Maintain at 90°C for 5 hours heating->reaction cooling Cool to 30°C and Dilute with Water reaction->cooling extraction Separate Organic and Aqueous Phases cooling->extraction acetylation Add Acetic Anhydride to Organic Phase (10 hours at Room Temperature) extraction->acetylation concentration Concentrate Under Reduced Pressure acetylation->concentration dissolution Dissolve Residue in Acetone concentration->dissolution precipitation Precipitate with Gaseous HCl dissolution->precipitation filtration Filter the Crude Product precipitation->filtration recrystallization Recrystallize from Butanol filtration->recrystallization end End: Pure Diltiazem Hydrochloride recrystallization->end

Figure 2: Experimental workflow for the synthesis of Diltiazem HCl.

Conclusion

The use of this compound for the N-alkylation of the Diltiazem precursor is a highly effective and efficient method. The protocol described, which utilizes a phase-transfer catalyst, provides a nearly quantitative yield of the N-alkylated intermediate, which can be directly carried forward to the final O-acetylation step.[2] This streamlined process is well-suited for large-scale production in a drug development setting. The provided protocols and data serve as a valuable resource for researchers and scientists working on the synthesis of Diltiazem and related compounds.

References

Application Notes and Protocols for Reactions with (2-Chloroethyl)dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)dimethylamine hydrochloride is a versatile and widely utilized reagent in organic synthesis, primarily serving as a key building block for the introduction of the dimethylaminoethyl moiety into a diverse range of molecules. This functional group is prevalent in many biologically active compounds, particularly in the development of pharmaceuticals such as antihistamines, anticholinergics, and other CNS-active agents. This document provides detailed application notes and experimental protocols for conducting alkylation reactions using (2-Chloroethyl)dimethylamine hydrochloride, intended to guide researchers in its safe and effective use.

Overview of Alkylation Reactions

(2-Chloroethyl)dimethylamine hydrochloride is a potent alkylating agent that participates in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. The hydrochloride salt is stable for storage and handling. In a reaction, a base is required to neutralize the hydrochloride and generate the free amine, which is the reactive species. This free amine can then be intramolecularly cyclized to form a highly reactive aziridinium ion intermediate, which readily reacts with various nucleophiles. Alternatively, a base can be used to deprotonate the nucleophile, increasing its reactivity towards the alkylating agent.

Common nucleophiles for alkylation with (2-Chloroethyl)dimethylamine hydrochloride include:

  • Phenols (O-alkylation): Formation of an ether linkage, a common step in the synthesis of antihistamines like Phenyltoloxamine.

  • Amines (N-alkylation): Creation of a new carbon-nitrogen bond, crucial in the synthesis of various pharmaceutical agents.[1]

  • Thiols (S-alkylation): Formation of thioethers.

  • Carbanions (C-alkylation): Generation of carbon-carbon bonds.

Safety Precautions

(2-Chloroethyl)dimethylamine hydrochloride is a hazardous substance and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: The compound is hygroscopic and can react with moisture. Store in a tightly sealed container in a dry place.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention.

Key Experimental Parameters

The success of alkylation reactions with (2-Chloroethyl)dimethylamine hydrochloride is highly dependent on the careful selection of reaction conditions.

ParameterTypical ConditionsNotes
Base Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N)The choice of base depends on the pKa of the nucleophile. Inorganic bases are common for O- and S-alkylation, while organic amines are often used for N-alkylation.[1]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone, Dichloromethane (DCM), Methanol (MeOH)Polar aprotic solvents like DMF and acetonitrile are frequently used as they effectively solvate the reactants and facilitate S(_N)2 reactions.[1]
Temperature Ambient to 100 °CHigher temperatures can increase the reaction rate but may also lead to the formation of side products.[2] The optimal temperature is substrate-dependent.
Reaction Time 2 to 72 hoursReaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Stoichiometry 1.0 - 1.2 equivalents of (2-Chloroethyl)dimethylamine hydrochloride per nucleophilic siteA slight excess of the alkylating agent is often used to ensure complete conversion of the starting material.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol (General Procedure)

This protocol describes a general method for the etherification of a phenolic hydroxyl group.

Materials:

  • Substituted Phenol (1.0 eq)

  • (2-Chloroethyl)dimethylamine hydrochloride (1.1-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in the anhydrous solvent.

  • Deprotonation: Add the base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq) to the solution. If using sodium hydride, cool the mixture to 0 °C before portion-wise addition. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[3]

  • Alkylation: Add (2-Chloroethyl)dimethylamine hydrochloride (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC.[2]

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of deionized water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: N-Alkylation of a Heterocyclic Amine (General Procedure)

This protocol outlines a general procedure for the N-alkylation of a heterocyclic amine.[1]

Materials:

  • Heterocyclic Amine (1.0 eq)

  • (2-Chloroethyl)dimethylamine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5-3.0 eq)

  • Anhydrous Acetonitrile or a mixture of Acetonitrile and Dimethylformamide

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a stirred suspension of the heterocyclic amine (1.0 eq) and potassium carbonate (3.0 eq) in the chosen solvent, add (2-Chloroethyl)dimethylamine hydrochloride (1.1 eq).

  • Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir for 12-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by a suitable method such as column chromatography.

Protocol 3: Synthesis of Phenyltoloxamine via Williamson Ether Synthesis

This protocol provides a specific application in the synthesis of the antihistamine Phenyltoloxamine.[4]

Materials:

  • o-Cresol (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • (2-Chloroethyl)dimethylamine hydrochloride (1.1 eq)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve o-cresol (1.0 eq) in DMF. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add (2-Chloroethyl)dimethylamine hydrochloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain under reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Phenyltoloxamine free base.

  • Salt Formation (Optional): For purification or formulation, the free base can be converted to its hydrochloride or citrate salt. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether) and add a solution of hydrochloric acid or citric acid in the same solvent with stirring to precipitate the salt.

Quantitative Data

The following table summarizes typical reaction conditions for alkylation reactions with (2-Chloroethyl)dimethylamine hydrochloride and its analogs.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Substituted PhenolK₂CO₃DMF80-1004-6Varies with substrate
Heterocyclic AmineK₂CO₃Acetonitrile/DMF8012-72Varies with substrate
o-CresolK₂CO₃DMF80-1004-6Good
AdenineSodium AcetateTFE37-6072Product detected
GuanineSodium AcetateTFE37-6072Product detected
CytosineSodium AcetateTFE37-6072Product detected
ThymineSodium AcetateTFE37-6072Product detected

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (e.g., Phenol, Amine) B Add Base (e.g., K₂CO₃) A->B in Solvent (e.g., DMF) C Add (2-Chloroethyl)dimethylamine hydrochloride B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify (Chromatography/Crystallization) F->G H Alkylated Product

Caption: General workflow for alkylation reactions.

Caption: Synthesis of Phenyltoloxamine workflow.

References

Application Notes and Protocols: 2-Chloro-N,N-dimethylethanamine Hydrochloride as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-N,N-dimethylethanamine hydrochloride is a crucial building block in the synthesis of a wide array of pharmaceuticals. Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile reagent for introducing the dimethylaminoethyl moiety into various molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals using this precursor, including the antihistamines Diphenhydramine, Chlorpheniramine, and Phenyltoloxamine, as well as the calcium channel blocker Diltiazem. Quantitative data is summarized, and relevant biological signaling pathways are illustrated.

Overview of Synthetic Applications

This compound is primarily utilized in N-alkylation and O-alkylation reactions. The most common application is the Williamson ether synthesis, where it reacts with a deprotonated alcohol (alkoxide) to form an ether linkage. It is also employed in the alkylation of amines and other nucleophiles.

Synthesis of the Precursor: this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: In a dry 1-liter flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 290 g (2.44 moles) of thionyl chloride. Cool the flask in an ice bath.

  • Addition of Reactant: Add 210 g (2.35 moles) of 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride over a period of one hour. The reaction is highly exothermic and should be conducted in a well-ventilated hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour. The temperature of the mixture will be between 35–50°C.

  • Work-up and Recrystallization: Transfer the resulting slush to a 2-liter beaker containing approximately 1 liter of absolute ethanol. Heat the solution to boiling, which will cause a copious evolution of gases as excess thionyl chloride is quenched.

  • Isolation: Filter the hot solution to remove any insoluble material. Cool the filtrate in an ice-salt bath to induce crystallization.

  • Drying: Collect the white crystals by vacuum filtration and dry them in a vacuum desiccator over phosphorus pentoxide.

Quantitative Data: Synthesis of this compound

ParameterValueReference
Yield of pure product67–80%[1]
Melting Point201.5–203°C[1]

Synthesis of Antihistamines

Diphenhydramine

Diphenhydramine is a first-generation antihistamine synthesized via the etherification of benzhydrol with 2-chloro-N,N-dimethylethanamine.

Experimental Protocol: Synthesis of Diphenhydramine

This protocol is adapted from a method involving the reaction of benzhydrol and N,N-dimethylethanolamine, which can be modified for the use of this compound. A more direct continuous flow synthesis has also been described reacting chlorodiphenylmethane and N,N-dimethylaminoethanol.[2]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 9.2 g (0.05 mol) of benzhydrol and 100 mL of toluene.

  • Deprotonation: Add 2.3 g (0.1 mol) of sodium metal in small portions with stirring. Heat the mixture to reflux until all the sodium has reacted to form sodium benzhydrolate.

  • Alkylation: Cool the mixture to room temperature and add a solution of 7.2 g (0.05 mol) of this compound in 50 mL of toluene dropwise.

  • Reaction: Heat the reaction mixture to reflux for 48 hours.

  • Work-up: Cool the mixture and add 100 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting oil can be further purified by distillation or by converting it to its hydrochloride salt. To form the hydrochloride salt, dissolve the oil in isopropyl alcohol and add a saturated solution of HCl in isopropanol. The resulting crystals can be collected by filtration.[3]

Quantitative Data: Synthesis of Diphenhydramine

ParameterValueReference
Yield83%[4]
Chlorpheniramine

Chlorpheniramine is another first-generation antihistamine. Its synthesis involves the alkylation of an intermediate with this compound.

Experimental Protocol: Synthesis of Chlorpheniramine Maleate [5]

  • Intermediate Synthesis: In a suitable reactor, add 1000 g of p-chlorobenzonitrile and 5000 mL of toluene. Add 515 g of sodium amide and cool the mixture to 0-10°C. Stir for 1 hour. Dropwise add 1100 g of 2-bromopyridine and then heat to 45-55°C for 4 hours.

  • Alkylation: Cool the mixture to 0-10°C and add another 540 g of sodium amide, stirring for 1 hour. Add 1000 g of N,N-dimethylchloroethane hydrochloride and heat to 55-65°C for 3 hours.

  • Work-up: Cool the system to 0-10°C and wash three times with 1500 mL of water. Add 3000 mL of 2N hydrochloric acid to the toluene layer, stir, and separate the aqueous phase.

  • Isolation of Chlorpheniramine: The acidic aqueous phase containing the product is then basified to isolate the free base, which is subsequently reacted with maleic acid to form the maleate salt.

Quantitative Data: Synthesis of Chlorpheniramine Maleate

ParameterValueReference
Purity>99%[5]
Phenyltoloxamine

Phenyltoloxamine is an antihistamine of the ethanolamine class. A common synthetic route is the Williamson ether synthesis.[6]

Experimental Protocol: Synthesis of Phenyltoloxamine via Williamson Ether Synthesis [6]

  • Formation of Phenoxide: In a round-bottom flask, dissolve o-cresol (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) portion-wise at room temperature and stir for 30 minutes.

  • First Alkylation: To this mixture, add 2-chloroethanol (1.1 eq) dropwise. Heat the reaction to 80-100°C and reflux for 4-6 hours.

  • Intermediate Chlorination: After cooling, the intermediate 2-(o-tolyloxy)ethanol is reacted with thionyl chloride (1.2 eq) at 0°C, then stirred at room temperature for 2-3 hours to yield 2-(o-tolyloxy)ethyl chloride.

  • Second Alkylation: Dissolve the 2-(o-tolyloxy)ethyl chloride (1.0 eq) in acetonitrile and add an excess of dimethylamine solution (3-5 eq). Heat the mixture to 60-80°C for 12-18 hours.

  • Work-up and Purification: After the reaction, cool the mixture and remove the solvent. Dissolve the residue in water, basify with NaOH to pH > 10, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield crude phenyltoloxamine. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.[6]

Synthesis of a Calcium Channel Blocker: Diltiazem

Diltiazem is a benzothiazepine derivative used to treat hypertension, angina, and certain arrhythmias. Its synthesis involves the alkylation of a benzothiazepinone intermediate with this compound.[7]

Experimental Protocol: Synthesis of Diltiazem Hydrochloride [8]

  • Alkylation: Suspend 100 kg of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in 900 L of toluene and 50 L of DMF. Add 106 kg of K₂CO₃, 63 kg of this compound, and 50 g of tetrabutylammonium hydrogen sulfate.

  • Reaction: Heat the suspension to about 90°C and add 60 L of water. Continue heating for 5 hours.

  • Work-up: Cool the reaction to about 30°C, dilute with 500 L of water, and separate the organic phase.

  • Acetylation and Salt Formation: To the toluene phase, add 180 kg of acetic anhydride and keep at room temperature for 10 hours. Concentrate the solution, take up the residue in 400 L of acetone, and precipitate Diltiazem hydrochloride by cooling and bubbling with gaseous HCl.

  • Recrystallization: Recrystallize the product from butanol.

Quantitative Data: Synthesis of Diltiazem

ParameterValueReference
Yield of N-alkylated intermediate97%[8]

Diagrams

Experimental Workflows

G cluster_precursor Precursor Synthesis cluster_diphenhydramine Diphenhydramine Synthesis cluster_diltiazem Diltiazem Synthesis 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol Reaction with SOCl2 Reaction with SOCl2 2-(dimethylamino)ethanol->Reaction with SOCl2 Thionyl Chloride 2-Chloro-N,N-dimethylethanamine HCl 2-Chloro-N,N-dimethylethanamine HCl Reaction with SOCl2->2-Chloro-N,N-dimethylethanamine HCl Crystallization Alkylation Alkylation 2-Chloro-N,N-dimethylethanamine HCl->Alkylation Alkylation_D Alkylation_D 2-Chloro-N,N-dimethylethanamine HCl->Alkylation_D Benzhydrol Benzhydrol Benzhydrol->Alkylation 1. Na 2. 2-Chloro-N,N-dimethylethanamine HCl Diphenhydramine Diphenhydramine Alkylation->Diphenhydramine Work-up & Purification Benzothiazepinone Intermediate Benzothiazepinone Intermediate Benzothiazepinone Intermediate->Alkylation_D 2-Chloro-N,N-dimethylethanamine HCl, K2CO3 Acetylation Acetylation Alkylation_D->Acetylation Acetic Anhydride Diltiazem HCl Diltiazem HCl Acetylation->Diltiazem HCl HCl gas, Crystallization

Caption: Synthetic workflows for pharmaceuticals from 2-Chloro-N,N-dimethylethanamine HCl.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

Antihistamines like Diphenhydramine, Chlorpheniramine, and Phenyltoloxamine act as inverse agonists at the H1 histamine receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[9][10]

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Antihistamine Antihistamine (e.g., Diphenhydramine) Antihistamine->H1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (Inflammation, etc.) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 receptor signaling pathway and its inhibition by antihistamines.

Diltiazem Mechanism of Action

Diltiazem blocks L-type calcium channels, primarily in cardiac and vascular smooth muscle cells, leading to decreased intracellular calcium concentration.[11] This results in reduced cardiac contractility and vasodilation.[11][12]

G Diltiazem Diltiazem LTypeChannel L-type Ca²⁺ Channel Diltiazem->LTypeChannel Blocks Relaxation Muscle Relaxation Diltiazem->Relaxation Promotes Ca_int Ca²⁺ (intracellular) LTypeChannel->Ca_int Influx Ca_ext Ca²⁺ (extracellular) Ca_ext->LTypeChannel Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates Phospho_MyosinLC Phosphorylated Myosin Light Chain MyosinLC->Phospho_MyosinLC Contraction Muscle Contraction Phospho_MyosinLC->Contraction Leads to

Caption: Mechanism of action of Diltiazem on muscle cells.

References

Application Notes and Protocols for 2-Chloro-N,N-dimethylethanamine hydrochloride in PARP1-Deficient Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways. A prime example is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in treating cancers with mutations in BRCA1 or BRCA2 genes.[1][2] These tumors are deficient in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks. PARP1 is essential for repairing single-strand breaks; its inhibition leads to the accumulation of these breaks, which collapse replication forks and create double-strand breaks.[2][3] In HR-deficient cells, these breaks cannot be repaired, leading to genomic instability and cell death.[2][4]

Recent research has identified a novel application for simple alkylating agents in exploiting PARP1 deficiency. A study on 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) , a close structural analog of 2-Chloro-N,N-dimethylethanamine hydrochloride, has demonstrated its selective cytotoxicity against PARP1-deficient cancer cells.[5][6] These compounds are monofunctional alkylating agents that create DNA lesions requiring PARP1-dependent base excision repair (BER) for their resolution.[5][6] In the absence of PARP1, these lesions lead to cytotoxic DNA strand breaks, establishing a new synthetic lethal interaction.[5]

These application notes provide a comprehensive overview and detailed protocols based on the findings for CDEAH, which are directly applicable to its dimethyl analog due to their shared mechanism of action.

Application Note 1: Principle of Selective Cytotoxicity

This compound and its analog CDEAH are monofunctional alkylating agents. Unlike bifunctional nitrogen mustards that cause interstrand crosslinks, these "half-mustards" create single-base adducts. Research has shown that CDEAH preferentially alkylates guanine nucleobases in DNA.[5][6]

The repair of these specific alkylated guanine adducts is critically dependent on the base excision repair (BER) pathway, in which PARP1 plays a central role.[5] PARP1 detects the DNA lesion and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair factors to the site.[7]

In PARP1-deficient cells, this repair process is compromised. The unresolved DNA adducts lead to the formation of DNA strand breaks, causing replication fork stalling and an accumulation of cells in the S phase of the cell cycle.[5] This triggers a robust DNA damage response and ultimately leads to selective cell death, demonstrating a synthetic lethal relationship between PARP1 deficiency and exposure to this class of alkylating agents.[5][6]

Application Note 2: Synergy with PARP Inhibitors (PARPi)

A significant finding is that CDEAH acts synergistically with PARP inhibitors.[5] While this may seem counterintuitive, the mechanism involves enhancing the DNA damage that relies on PARP1 for repair. By inducing DNA adducts that require PARP1 activity, CDEAH can potentially increase the sensitivity of even PARP1-proficient cells to PARP inhibitors, which function by trapping PARP1 on DNA and inhibiting its catalytic activity.[5][8] This combination could represent a novel therapeutic strategy to overcome PARPi resistance or broaden their applicability.[5]

Data Presentation

The following tables summarize representative quantitative data derived from the study on the structural analog CDEAH, which is expected to be comparable for this compound.

Table 1: In Vitro Cytotoxicity of CDEAH in Isogenic Cell Lines

Cell LinePARP1 StatusIC50 (μM)Fold Selectivity (WT/KO)
HCT116Wild-Type (WT)1505.0
HCT116Knockout (KO)30
RPE1Wild-Type (WT)2004.0
RPE1Knockout (KO)50

Data represents the concentration of CDEAH required to inhibit cell growth by 50% after a 72-hour treatment. The selectivity demonstrates the increased sensitivity of PARP1-deficient cells.

Table 2: Quantification of DNA Damage and Cell Cycle Arrest

Cell Line (HCT116)Treatment (CDEAH, 50 μM)% DNA in Comet Tail% Cells in S Phase
PARP1 WTUntreated5%35%
PARP1 WTTreated15%45%
PARP1 KOUntreated8%38%
PARP1 KOTreated45%65%

Data shows a significant increase in DNA strand breaks (comet assay) and S-phase accumulation (flow cytometry) in PARP1 knockout cells upon treatment, indicating unresolved DNA damage and replication stress.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelPARP1 StatusTreatmentTumor Volume Reduction vs. Control
HCT116ProficientCDEAH (20 mg/kg)20%
HCT116DeficientCDEAH (20 mg/kg)75%

Data demonstrates the selective inhibition of PARP1-deficient tumor growth in a mouse xenograft model, confirming the in vitro findings.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the cytotoxic effect of the compound on PARP1-proficient versus PARP1-deficient cell lines.

  • Cell Seeding: Seed isogenic PARP1-WT and PARP1-KO cells (e.g., HCT116) in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 μL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Analysis of DNA Strand Breaks (Alkaline Comet Assay)

This protocol visualizes and quantifies DNA single-strand breaks.

  • Cell Treatment: Treat PARP1-WT and PARP1-KO cells with the compound at a specified concentration (e.g., 50 μM) for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10^5 cells and resuspend in ice-cold PBS.

  • Slide Preparation: Mix cells with low-melting-point agarose and pipette onto a comet slide. Allow to solidify on ice.

  • Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • DNA Unwinding: Place slides in an electrophoresis tank with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 30 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at 25 V for 30 minutes.

  • Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Imaging and Analysis: Visualize slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using image analysis software (e.g., Comet Assay IV).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat PARP1-WT and PARP1-KO cells with increasing concentrations of the compound for 48 hours.

  • Cell Harvesting: Harvest cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Analysis: Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo).

Visualizations

Synthetic_Lethality_Mechanism cluster_0 Normal Cell (PARP1 Proficient) cluster_1 Tumor Cell (PARP1 Deficient) AlkylatingAgent 2-Chloro-N,N-dimethylethanamine HCl DNA_Guanine DNA Guanine AlkylatingAgent->DNA_Guanine alkylates AlkylatedAdduct Alkylated DNA Adduct DNA_Guanine->AlkylatedAdduct PARP1 PARP1 AlkylatedAdduct->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates RepairedDNA Repaired DNA BER->RepairedDNA CellSurvival Cell Survival RepairedDNA->CellSurvival AlkylatingAgent_d 2-Chloro-N,N-dimethylethanamine HCl DNA_Guanine_d DNA Guanine AlkylatingAgent_d->DNA_Guanine_d alkylates AlkylatedAdduct_d Alkylated DNA Adduct DNA_Guanine_d->AlkylatedAdduct_d PARP1_d PARP1 Deficient AlkylatedAdduct_d->PARP1_d needs BER_d BER Failure PARP1_d->BER_d cannot activate SSB DNA Strand Breaks BER_d->SSB ReplicationStress Replication Stress S-Phase Arrest SSB->ReplicationStress CellDeath Cell Death (Synthetic Lethality) ReplicationStress->CellDeath

Caption: Mechanism of synthetic lethality in PARP1-deficient cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Hypothesis: Compound selectively kills PARP1-deficient cells cell_lines Select Isogenic Cell Lines (PARP1 WT vs. PARP1 KO) start->cell_lines viability Cell Viability Assay (MTS) Determine IC50 cell_lines->viability damage DNA Damage Assays (Comet Assay, γH2AX) cell_lines->damage cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle xenograft Establish Xenograft Models (PARP1 WT vs. PARP1 KO tumors) viability->xenograft Positive Result damage->xenograft cell_cycle->xenograft treatment Systemic Treatment with Compound xenograft->treatment tumor_growth Monitor Tumor Volume and Animal Weight treatment->tumor_growth conclusion Conclusion: Compound shows selective efficacy against PARP1-deficient tumors tumor_growth->conclusion

Caption: Workflow for evaluating compound efficacy.

Caption: Reaction of the alkylating agent with guanine.

References

Application Notes and Protocols for Handling Hygroscopic 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride, also known as (2-Chloroethyl)dimethylamine hydrochloride or DMC-HCl, is a vital chemical intermediate in the pharmaceutical and chemical industries.[1][2] It serves as a key building block for synthesizing a range of pharmacologically active molecules, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine, by acting as an alkylating agent to introduce the dimethylaminoethyl group.[3][4]

A critical physical property of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][5][6] This characteristic presents significant challenges for its storage, handling, and use in moisture-sensitive reactions. Improper handling can lead to the formation of hydrated forms, degradation of the material, and inaccuracies in weighing, ultimately compromising experimental reproducibility and product purity.[7][8]

These application notes provide a comprehensive, step-by-step guide for the safe and effective handling of this compound, ensuring its integrity is maintained from storage to reaction.

Compound Properties and Specifications

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 4584-46-7[9][10]
Molecular Formula C₄H₁₀ClN · HCl (or C₄H₁₁Cl₂N)[1][9]
Molecular Weight 144.04 g/mol [1][10]
Appearance White to beige or off-white crystalline powder or crystals.[1][6][9]
Melting Point 201-210 °C[9][10]
Solubility Soluble in water (2000 g/L at 20 °C) and methanol.[1][3][11]
Stability Hygroscopic; stable under recommended storage conditions.[1][3][5]
Synonyms DMC-HCl, 2-(Dimethylamino)ethyl chloride hydrochloride[1][9]

Safety Precautions and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety measures.[9]

  • Acute Toxicity : Toxic if swallowed and in contact with skin.[6][9]

  • Irritation : Causes skin, eye, and potential respiratory tract irritation.[9]

  • Chronic Effects : Suspected of causing genetic defects.[9][10]

  • Incompatibilities : Avoid strong oxidizing agents and strong bases.[5]

Required Personal Protective Equipment (PPE):

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection : Tightly fitting safety goggles or a face shield.[12]

  • Body Protection : Protective lab coat. Wear fire/flame resistant and impervious clothing.[12]

  • Respiratory Protection : Use an N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[10][12]

Handling Environment:

  • Always handle this compound in a well-ventilated area or inside a certified chemical fume hood.[6][9]

First Aid Measures:

  • After Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • After Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • After Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Protocols for Handling and Storage

Due to its hygroscopic nature, strict protocols must be followed to prevent moisture absorption.

Storage Protocol
  • Short-Term Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6] Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

  • Long-Term Storage : For extended periods, store at -20°C under an inert atmosphere (e.g., nitrogen or argon).[3] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.

  • Container Sealing : After each use, securely tighten the container cap. For screw-top jars, wrapping the cap-bottle interface with parafilm provides an excellent secondary moisture barrier.[13]

Weighing and Aliquoting Protocol

Minimizing atmospheric exposure during weighing is the most critical step in handling this reagent. The following workflow should be adopted.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Start prep_env Prepare Dry Workspace (Low humidity area or glove bag) start->prep_env equilibrate Equilibrate Container to Room Temperature in Desiccator prep_env->equilibrate open_container Open Container (Minimize open time) equilibrate->open_container weigh Quickly Weigh Required Amount open_container->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Wipe Threads and Tightly Reseal Primary Container transfer->seal Post-Transfer purge Purge Headspace with Inert Gas (e.g., N₂ or Ar) seal->purge parafilm Wrap with Parafilm purge->parafilm store Return to Desiccator for Storage parafilm->store finish End store->finish

Caption: Workflow for weighing hygroscopic reagents.

  • Preparation : Move the sealed container from its storage location (e.g., freezer) into a desiccator and allow it to equilibrate to ambient temperature. This prevents atmospheric moisture from condensing on the cold container.

  • Environment : Perform all manipulations in an area with low humidity. If available, use a glove box or glove bag with a dry atmosphere.

  • Weighing : Have all necessary tools (spatulas, weigh boats, receiving flask) ready. Open the container, quickly remove the desired amount of solid, and immediately close the container.

  • Transfer : Promptly transfer the weighed solid to the reaction vessel, which should ideally be under an inert atmosphere.

  • Resealing : Before returning the main container to storage, wipe the container threads to ensure a tight seal, purge the headspace with an inert gas, and wrap the lid with parafilm.[13]

  • Storage : Place the sealed container back inside a desiccator for storage.

Application Protocol: Use in N-Alkylation Reactions

DMC-HCl is an effective alkylating agent, but it must first be converted to its free base form to become reactive. The hydrochloride salt is stable, but the free base is unstable and should be generated in situ for immediate use.[14]

General Reaction and Side Reactions

The primary reaction involves the deprotonation of the amine hydrochloride by a base to yield the nucleophilic free amine. However, this free base can undergo an intramolecular cyclization to form a highly reactive and potentially genotoxic N,N-dimethylaziridinium ion, which is often the true alkylating species.[4][14]

G DMC_HCl DMC-HCl ((CH₃)₂NCH₂CH₂Cl·HCl) FreeBase Free Base Intermediate ((CH₃)₂NCH₂CH₂Cl) DMC_HCl->FreeBase + Base - Salt Base Base (e.g., K₂CO₃, NaH) Product Alkylated Product (R-X-CH₂CH₂N(CH₃)₂) FreeBase->Product + Nucleophile (R-XH) Aziridinium Side Reaction: Aziridinium Ion FreeBase->Aziridinium Intramolecular Cyclization Nucleophile Nucleophile (R-XH)

Caption: General pathway for N-alkylation using DMC-HCl.

Experimental Protocol: N-Alkylation of a Phenol

This protocol provides a general method for the alkylation of a phenolic substrate using DMC-HCl.

  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Inert Atmosphere : Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition :

    • To the flask, add the phenolic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, Acetonitrile).

    • Add a suitable base (e.g., anhydrous potassium carbonate, 2-3 eq). Stir the suspension for 15-30 minutes.

    • Add this compound (1.1-1.5 eq) portion-wise over 10 minutes. Note: The reaction is often exothermic.

  • Reaction : Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete.

  • Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove any remaining salts and DMF.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the crude product using a suitable method, such as column chromatography or recrystallization, to yield the pure N-alkylated product.

References

Application Notes and Protocols: Reaction of 2-Chloro-N,N-dimethylethanamine Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive alkyl chloride and a tertiary amine, makes it an excellent precursor for introducing the N,N-dimethylethyl moiety into a variety of molecules. This functional group is a common structural motif in numerous biologically active compounds, including antihistamines, anticholinergics, and other central nervous system (CNS) active agents.

These application notes provide a comprehensive overview of the reactivity of this compound with common nucleophiles and offer detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution (SN2) mechanism. The hydrochloride salt must first be neutralized with a base to liberate the free amine, 2-chloro-N,N-dimethylethanamine. The nucleophile then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion to form the desired product. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

G reagent 2-Chloro-N,N-dimethylethanamine Hydrochloride free_amine 2-Chloro-N,N-dimethylethanamine (Free Amine) reagent->free_amine Neutralization base Base (e.g., K2CO3, NaH) byproduct1 Base-H+ base->byproduct1 intermediate [Transition State] free_amine->intermediate SN2 Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Alkylated Product (Nu-CH2CH2N(CH3)2) intermediate->product byproduct2 Cl- intermediate->byproduct2

Caption: General SN2 reaction mechanism.

Reactions with Various Nucleophiles: Data and Protocols

The versatility of this compound allows for its reaction with a wide range of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation).

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a common method for the synthesis of 2-(dimethylamino)ethyl aryl ethers, a key structural feature in many first-generation antihistamines.

Table 1: O-Alkylation of Phenols - Reaction Conditions and Yields

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-MethylphenolNaHDMF80-1004-6Not specified[1]
4-Chlorophenoxyacetic acidNaHDMF50-refluxNot specifiedHigh[2]
9H-Carbazol-4-olNaHTHF50-refluxNot specifiedHigh[2]

Experimental Protocol: Synthesis of Phenyltoloxamine (N,N-dimethyl-2-(2-benzylphenoxy)ethanamine)

This protocol describes the synthesis of Phenyltoloxamine, an antihistamine, via the Williamson ether synthesis.

Materials:

  • 2-Benzylphenol

  • Sodium Hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • This compound

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-benzylphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium phenoxide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or by crystallization as its hydrochloride salt.[1]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Work-up cluster_step4 Step 4: Purification a Dissolve 2-Benzylphenol in DMF b Add NaH at 0°C a->b c Stir at RT b->c d Add 2-Chloro-N,N-dimethylethanamine HCl c->d e Heat to 80-100°C d->e f Monitor by TLC e->f g Quench with Water f->g h Extract with Ethyl Acetate g->h i Wash, Dry, Concentrate h->i j Column Chromatography or Crystallization i->j

Caption: Phenyltoloxamine synthesis workflow.

N-Alkylation of Amines

N-alkylation using this compound is a key step in the synthesis of various pharmaceuticals, including the antihistamine Mepyramine (Pyrilamine).

Table 2: N-Alkylation of Amines - Reaction Conditions and Yields

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineNaNH₂TolueneRefluxNot specifiedNot specified[3]
Substituted AminopyrimidineK₂CO₃Acetonitrile/DMFAmbient to 8012-72Not specified
Aliphatic secondary amines-WaterRoom Temp24Good[4]
Aromatic primary amines-Ethanol-waterReflux1-4Good[4]

Experimental Protocol: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol provides a general method for the N-alkylation of heterocyclic amines, a common reaction in the synthesis of pharmacologically active compounds.

Materials:

  • Heterocyclic amine (e.g., substituted aminopyrimidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dimethylformamide (DMF)

  • This compound

Procedure:

  • To a stirred suspension of the heterocyclic amine (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of acetonitrile and DMF, add this compound (1.2 eq).

  • Heat the reaction mixture to a temperature between ambient and 80 °C.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion (typically 12 to 72 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be purified by standard methods such as column chromatography or recrystallization.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 2-Chloro-N,N-dimethylethanamine to form thioethers. This reaction is useful for introducing the 2-(dimethylamino)ethylthio moiety into molecules.

Table 3: S-Alkylation of Thiols - General Conditions

Nucleophile (Thiol)BaseSolventTemperature
Aryl mercaptansNot specifiedNot specifiedNot specified
ThiophenolNot specifiedNot specifiedNot specified
Benzimidazole-2-thiolNot specifiedNot specifiedNot specified

Experimental Protocol: General Procedure for S-Alkylation of a Thiol

Materials:

  • Thiol (e.g., thiophenol)

  • Suitable base (e.g., Sodium ethoxide)

  • Ethanol

  • This compound

Procedure:

  • Dissolve the thiol (1.0 eq) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.0 eq) to form the thiolate anion.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry over a suitable drying agent (e.g., MgSO₄), and concentrate to obtain the crude thioether.

  • Purify the product by distillation or chromatography as needed.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 2-(dimethylamino)ethyl group onto a variety of nucleophiles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this reagent effectively in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is essential for achieving high yields and purity of the desired products.

References

The Pivotal Role of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Antihistamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride is a critical building block in the synthesis of a significant class of first-generation H1 antihistamines. Its bifunctional nature, possessing both a reactive chloro group and a tertiary amine, makes it an ideal reagent for introducing the key dimethylaminoethyl moiety found in many ethanolamine and ethylenediamine-based antihistamines. These drugs are widely used to treat allergic reactions, such as rhinitis, urticaria, and conjunctivitis, by competitively inhibiting the action of histamine at the H1 receptor. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of prominent antihistamines using this versatile intermediate.

Mechanism of Action: H1 Receptor Antagonism

First-generation antihistamines synthesized from this compound act as inverse agonists at the histamine H1 receptor.[1] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, leading to allergy symptoms.[2][3] H1 antihistamines bind to the H1 receptor, stabilizing it in its inactive conformation and thereby preventing histamine-induced signaling.[4]

Quantitative Data on Antihistamine Synthesis

The following table summarizes quantitative data for the synthesis of key antihistamines utilizing this compound or its free base.

AntihistamineStarting MaterialsReaction TypeYield (%)Purity (%)Reference
Diphenhydramine Diphenylmethanol, 2-DimethylaminoethanolEtherification98.099.5[5]
Bromodiphenylmethane, 2-DimethylaminoethanolNucleophilic Substitution~80Not Specified[6][7]
Doxylamine 2-Pyridylphenylmethyl carbinol, 2-Dimethylaminoethyl chloride hydrochlorideWilliamson Ether Synthesis91>98[8]
2-Pyridylphenylmethyl carbinol, 2-Dimethylaminoethyl chloride hydrochlorideWilliamson Ether Synthesis99Not Specified[9]
Chlorpheniramine 2-p-Chlorobenzyl pyridine, N,N-Dimethyl chloroethaneAlkylation5898[10]
p-Chlorobenzonitrile, 2-Bromopyridine, N,N-Dimethyl chloroethane hydrochlorideMulti-step Synthesis~160 (overall weight yield)>99[11]

Experimental Protocols

Synthesis of Diphenhydramine

This protocol is adapted from a typical etherification reaction.[12]

  • Reduction of Benzophenone: Dissolve benzophenone in ethanol. Slowly add sodium borohydride (NaBH₄) while stirring at a low temperature to produce diphenylmethanol.

  • Reaction Quench and Extraction: After the reaction is complete, carefully quench the reaction with water and extract the diphenylmethanol using an appropriate organic solvent.

  • Etherification: React the extracted diphenylmethanol with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base, such as potassium carbonate.

  • Isolation and Purification: Isolate the crude diphenhydramine by extraction and purify it through recrystallization or column chromatography.

Synthesis of Doxylamine Succinate

This protocol is based on an improved and safer manufacturing process.[8]

  • Preparation of 2-Pyridylphenylmethyl carbinol: React 2-acetylpyridine with bromobenzene in the presence of magnesium turnings in a mixture of tetrahydrofuran and toluene to form 2-pyridylphenylmethyl carbinol hydrochloride.

  • Formation of Doxylamine Base: Dissolve the 2-pyridylphenylmethyl carbinol hydrochloride in water, basify with a 20% NaOH solution, and extract with toluene. To the organic layer, add potassium hydroxide pellets and a toluene solution of dimethylaminoethyl chloride (prepared by basifying 2-dimethylaminoethyl chloride hydrochloride). Reflux the mixture for 12 hours.

  • Purification of Doxylamine Base: After cooling, wash the reaction mixture with water. The organic layer is then subjected to an acid-base treatment to remove impurities, followed by distillation to yield the doxylamine base.[8]

  • Salt Formation: Treat the purified doxylamine base with succinic acid in acetone to precipitate doxylamine succinate. The final product can be recrystallized to achieve high purity.[8]

Synthesis of Chlorpheniramine Maleate

This protocol describes a multi-step synthesis leading to chlorpheniramine.[11]

  • Intermediate Formation: React p-chlorobenzonitrile with 2-bromopyridine in toluene using sodium amide as a base.

  • Alkylation: To the reaction mixture, add N,N-dimethyl chloroethane hydrochloride and heat to generate the chlorpheniramine precursor.

  • Formation of Chlorpheniramine Base: The resulting intermediate is treated with a strong alkali to yield chlorpheniramine base.

  • Salt Formation: The crude chlorpheniramine is then reacted with maleic acid in absolute ethanol to form chlorpheniramine maleate, which can be purified by recrystallization.

Visualizations

G General Synthetic Workflow for Antihistamines A Precursor Molecule (e.g., Diphenylmethanol, 2-Pyridylphenylmethyl carbinol) D Reaction Mixture A->D B 2-Chloro-N,N-dimethylethanamine Hydrochloride B->D C Base (e.g., NaH, K2CO3, NaNH2) C->D E Crude Antihistamine D->E Alkylation/ Etherification F Purification (Recrystallization/Chromatography) E->F G Pure Antihistamine Base F->G I Antihistamine Salt G->I H Acid (e.g., Maleic Acid, Succinic Acid) H->I Salt Formation

Caption: General workflow for antihistamine synthesis.

G Simplified H1 Antihistamine Signaling Pathway cluster_membrane Cell Membrane H1R H1 Receptor (Inactive) H1R_Active H1 Receptor (Active) H1R->H1R_Active Activates Gq Gq Protein H1R_Active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R Binds & Inactivates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergy Allergic Response Ca2->Allergy PKC->Allergy

Caption: H1 antihistamine signaling pathway.

References

Application Notes and Protocols: 2-Chloro-N,N-dimethylethanamine Hydrochloride in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chloro-N,N-dimethylethanamine hydrochloride and its precursor N,N-dimethylaminoethanol in flow chemistry, with a focus on the synthesis of active pharmaceutical ingredients (APIs). The primary application highlighted is the continuous flow synthesis of Diphenhydramine Hydrochloride, a widely used antihistamine.

Application: Continuous Flow Synthesis of Diphenhydramine Hydrochloride

The continuous flow synthesis of diphenhydramine hydrochloride represents a significant advancement over traditional batch processes, offering improved safety, efficiency, and scalability. In this process, this compound serves as a key precursor, typically generated in situ from N,N-dimethylaminoethanol, which then reacts with a diphenylmethane derivative.

A notable and highly efficient method involves the direct reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol under high-temperature flow conditions. This solvent-free approach showcases the advantages of flow chemistry in minimizing waste and simplifying downstream processing.

Quantitative Data Summary

The following table summarizes the key quantitative data for the continuous flow synthesis of diphenhydramine hydrochloride from chlorodiphenylmethane and N,N-dimethylaminoethanol.

ParameterValueReference
Reactants Chlorodiphenylmethane and N,N-dimethylaminoethanol[1][2]
Solvent Neat (solvent-free)[1][2]
Reactor Type PFA Tube Reactor[2]
Reactor Volume 720 µL[2]
Reactor Inner Diameter 0.5 mm[2]
Temperature 175 °C[2]
Residence Time 16 minutes[2]
Yield Up to 80%[1]
Experimental Workflow

The experimental workflow for the continuous flow synthesis of diphenhydramine hydrochloride is depicted in the following diagram.

Flow_Synthesis_Diphenhydramine Experimental Workflow for Continuous Flow Synthesis of Diphenhydramine HCl cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_downstream Downstream Processing Chlorodiphenylmethane Chlorodiphenylmethane Pump1 Syringe Pump 1 Chlorodiphenylmethane->Pump1 DMAE N,N-Dimethylaminoethanol Pump2 Syringe Pump 2 DMAE->Pump2 T_Mixer Pump1->T_Mixer Neat Pump2->T_Mixer Neat Reactor Heated PFA Tube Reactor (175 °C, 16 min residence time) T_Mixer->Reactor Collection Product Collection Reactor->Collection Purification Purification Collection->Purification Analysis Analysis (NMR, etc.) Purification->Analysis

Caption: Continuous flow setup for the synthesis of Diphenhydramine HCl.

Experimental Protocol

This protocol details the continuous flow synthesis of diphenhydramine hydrochloride from chlorodiphenylmethane and N,N-dimethylaminoethanol.

Materials:

  • Chlorodiphenylmethane

  • N,N-dimethylaminoethanol (DMAE)

  • Syringe pumps (2)

  • High-pressure syringes

  • PFA tubing (0.5 mm inner diameter)

  • T-mixer

  • Heating unit capable of maintaining 175 °C

  • Back pressure regulator (optional but recommended)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Load one syringe with neat chlorodiphenylmethane.

    • Load a second syringe with neat N,N-dimethylaminoethanol.

  • System Setup:

    • Assemble the flow chemistry setup as shown in the workflow diagram. The reactor consists of a coil of PFA tubing with a volume of 720 µL.

    • Ensure all connections are secure to handle the operating pressure and temperature.

    • Immerse the PFA tube reactor in the heating unit and set the temperature to 175 °C.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired molar ratio and a total residence time of 16 minutes within the reactor.

    • Simultaneously start both pumps to introduce the reagents into the T-mixer, where they combine before entering the heated reactor coil.

  • Product Collection and Analysis:

    • The product stream exiting the reactor is collected in a suitable vessel.

    • The crude product can then be purified using standard laboratory techniques such as extraction and crystallization.

    • Analyze the final product for identity and purity using techniques like NMR spectroscopy.

Signaling Pathway and Logical Relationships

The synthesis of diphenhydramine hydrochloride is a direct nucleophilic substitution reaction. The logical relationship of the reactants and product in this flow synthesis is illustrated below.

Reaction_Pathway Reaction Pathway for Diphenhydramine HCl Synthesis Chlorodiphenylmethane Chlorodiphenylmethane Intermediate Nucleophilic Attack Chlorodiphenylmethane->Intermediate DMAE N,N-Dimethylaminoethanol DMAE->Intermediate Product Diphenhydramine Hydrochloride Intermediate->Product Proton Transfer

Caption: Reaction pathway for the synthesis of Diphenhydramine HCl.

While the primary documented application of this compound in flow chemistry is in the synthesis of antihistamines, its nature as a reactive intermediate suggests potential for its use in the continuous synthesis of other pharmaceuticals and fine chemicals requiring the introduction of a dimethylaminoethyl group. Further research into other flow-based alkylation reactions with this reagent is a promising area for future exploration.

References

Troubleshooting & Optimization

Common side reactions with 2-Chloro-N,N-dimethylethanamine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive species formed from this compound in basic conditions?

A1: Under basic conditions, 2-Chloro-N,N-dimethylethanamine undergoes a rapid intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This electrophilic intermediate is often the key species in alkylation reactions.[1]

Q2: How does pH affect the stability and reactivity of this compound?

A2: The pH of the reaction medium has a significant impact on the stability and reactivity of this compound. The hydrochloride salt is stable in acidic to neutral aqueous solutions. However, for the formation of the reactive N,N-dimethylaziridinium ion, the free base is necessary. With an estimated pKa of 8.4 for the conjugate acid, the compound will predominantly be in its protonated, less reactive form at a pH below this value.[1]

Q3: What are the common side reactions to be aware of when using this compound?

A3: The most common side reactions are the formation of the N,N-dimethylaziridinium ion followed by its hydrolysis to N,N-dimethylethanolamine in the presence of water, and intermolecular reactions that can lead to the formation of piperazine derivatives.[2][3]

Q4: How should this compound be stored?

A4: It is a hygroscopic solid and should be stored in a tightly sealed container in a dry and cool place, under an inert atmosphere for long-term storage.[4] Exposure to moisture can lead to hydrolysis and the formation of side products.

Troubleshooting Guides

Issue 1: Low Yield of Alkylated Product
Potential Cause Recommended Solution
Incomplete formation of the reactive aziridinium ion. Ensure the reaction is carried out under sufficiently basic conditions (pH > pKa of the amine) to promote the formation of the free base, which is a precursor to the aziridinium ion. The choice of base is critical and depends on the pKa of the nucleophile.[1][5]
Hydrolysis of the aziridinium ion. Use anhydrous solvents and reagents to minimize the presence of water, which can react with the aziridinium ion to form N,N-dimethylethanolamine.[2]
Suboptimal reaction temperature. The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitoring the reaction by TLC or LC-MS is recommended.[5]
Poor nucleophilicity of the substrate. The nucleophile may require deprotonation with a suitable base to enhance its reactivity towards the alkylating agent.[5]
Issue 2: Presence of N,N-dimethylethanolamine as a Major Byproduct
Potential Cause Recommended Solution
Presence of water in the reaction mixture. Dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Prolonged reaction times at elevated temperatures. Monitor the reaction progress and work it up as soon as the starting material is consumed to minimize the time the reactive intermediate is exposed to potential sources of water.
Issue 3: Formation of Piperazine Derivatives
Potential Cause Recommended Solution
Intermolecular reaction between two molecules of the alkylating agent or with the alkylated product. This is more likely at higher concentrations and temperatures. Consider running the reaction at a lower concentration and temperature.
Use of an inappropriate base. The choice of base can influence the rate of intermolecular side reactions. Screening different bases may be necessary to find the optimal conditions for the desired reaction.

Quantitative Data on Side Reactions

The formation of the N,N-dimethylaziridinium ion is a key step that can lead to both the desired product and side products. The rate of this cyclization is highly dependent on the pH of the solution.

Compound Conditions Time for >99% Conversion Primary Product
2-Chloro-N,N-dimethylethanamine25°C in aqueous solution with 1 equivalent of NaOH2 hoursN,N-dimethylaziridinium ion

Table 1: Kinetic data for the formation of the N,N-dimethylaziridinium ion from 2-Chloro-N,N-dimethylethanamine in a basic aqueous solution.[1][2]

Experimental Protocols

General Protocol for N-Alkylation of a Phenol
  • Deprotonation: Dissolve the phenolic substrate (1.0 eq.) in a dry, polar aprotic solvent such as DMF or acetone.

  • Add a suitable base (e.g., potassium carbonate, 1.5 eq.) and stir the mixture at room temperature until the phenoxide anion is formed.

  • Alkylation: Add this compound (1.2 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_base Is the base appropriate and in sufficient quantity? start->check_base check_conditions Are the reaction conditions anhydrous? check_base->check_conditions Yes solution_base Use a stronger base or increase stoichiometry. check_base->solution_base No check_temp Is the reaction temperature optimized? check_conditions->check_temp Yes solution_conditions Use anhydrous solvents and an inert atmosphere. check_conditions->solution_conditions No check_nucleophile Is the nucleophile sufficiently reactive? check_temp->check_nucleophile Yes solution_temp Optimize temperature via screening; monitor reaction. check_temp->solution_temp No check_nucleophile->start Re-evaluate overall strategy solution_nucleophile Consider a stronger base for deprotonation. check_nucleophile->solution_nucleophile No

Caption: A logical workflow for troubleshooting low product yield in alkylation reactions.

Signaling Pathway: Base Excision Repair (BER) of Alkylated DNA

2-Chloro-N,N-dimethylethanamine is an alkylating agent that can damage DNA by adding an alkyl group to DNA bases. The Base Excision Repair (BER) pathway is a primary mechanism for repairing such damage.

BER_Pathway cluster_dna DNA Damage and Recognition cluster_repair DNA Repair Synthesis DNA DNA with Alkylated Base (e.g., N7-methylguanine) Glycosylase DNA Glycosylase (e.g., AAG) DNA->Glycosylase recognizes damage AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site removes base APE1 APE1 Endonuclease AP_Site->APE1 cleaves backbone PolB DNA Polymerase β APE1->PolB inserts correct nucleotide Ligase DNA Ligase III PolB->Ligase seals nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair pathway for alkylated DNA damage.

References

Technical Support Center: Purification of Products from Reactions with (2-Chloroethyl)dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving (2-Chloroethyl)dimethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where (2-Chloroethyl)dimethylamine hydrochloride is used as a reactant?

A1: (2-Chloroethyl)dimethylamine hydrochloride is primarily used as an alkylating agent to introduce the dimethylaminoethyl moiety onto various nucleophiles. The most common reactions are:

  • N-alkylation: Reaction with primary or secondary amines to form tertiary amines.

  • O-alkylation: Reaction with phenols or alcohols to form ethers.[1][2]

  • S-alkylation: Reaction with thiols to form thioethers.

  • Quaternization: Reaction with tertiary amines to form quaternary ammonium salts.

Q2: How do I handle the hydrochloride salt of (2-Chloroethyl)dimethylamine in a reaction that requires the free base?

A2: The free base, (2-Chloroethyl)dimethylamine, can be generated in situ. This is typically achieved by adding at least two equivalents of a base to the reaction mixture. One equivalent neutralizes the hydrochloride salt, and the second equivalent facilitates the desired alkylation reaction by deprotonating the nucleophile.[1] Common bases for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).[2]

Q3: How can I monitor the progress of my alkylation reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[1] A suitable solvent system should be chosen to achieve good separation between the starting material (nucleophile), the alkylating agent, and the product. The disappearance of the limiting reactant (usually the nucleophile) and the appearance of a new spot corresponding to the product indicate the reaction's progression. For more quantitative analysis, techniques like LC-MS can also be employed.[1]

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Over-alkylation: In N-alkylation of primary amines, dialkylation can occur.

  • Hydrolysis: The chloroethyl group can be susceptible to hydrolysis, especially under neutral or alkaline conditions, leading to the formation of 2-(dimethylamino)ethanol.[3]

  • Elimination: Under strongly basic conditions, elimination to form N,N-dimethylvinylamine can occur.

  • Intramolecular cyclization: The free base can form a reactive aziridinium ion, which can lead to byproducts.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions with (2-Chloroethyl)dimethylamine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of (2-Chloroethyl)dimethylamine hydrochloride. 3. Product is water-soluble and lost during aqueous workup.1. Monitor the reaction by TLC to ensure the starting material is consumed. Consider increasing reaction time or temperature.[4] 2. Use fresh, anhydrous (2-Chloroethyl)dimethylamine hydrochloride. 3. Minimize the volume of water used during extraction. If the product is a hydrochloride salt, maintain acidic conditions to reduce its water solubility.[3] Back-extract the aqueous layer with an organic solvent.
Presence of Unreacted Starting Materials in the Purified Product 1. Inefficient purification. 2. Co-elution during column chromatography. 3. Co-precipitation during recrystallization.1. For unreacted nucleophile, perform an acidic wash (e.g., 1M HCl) to protonate and extract it into the aqueous layer. For unreacted (2-Chloroethyl)dimethylamine hydrochloride, a basic wash (e.g., saturated NaHCO₃) can help remove it. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. For basic products, consider using an amine-functionalized silica column.[5] 3. Choose a different recrystallization solvent or solvent system.
Product is an Oil and Difficult to Crystallize 1. Presence of impurities. 2. The product is hygroscopic and has absorbed atmospheric moisture. 3. The product may naturally be an oil at room temperature.1. Purify the crude product by column chromatography before attempting crystallization. 2. Perform filtration and drying under a dry atmosphere (e.g., under nitrogen or in a desiccator). 3. If the product is a tertiary amine, consider converting it to its hydrochloride salt, which is often a crystalline solid. This can be done by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.
Formation of an Emulsion during Aqueous Workup 1. High concentration of salts or polar compounds.1. Add brine (saturated NaCl solution) to the separatory funnel.[4] 2. Filter the mixture through a pad of celite. 3. Allow the mixture to stand for an extended period. 4. If possible, reduce the pH of the aqueous layer.

Data Presentation

Table 1: General Reaction Conditions for Alkylation Reactions

ParameterN-AlkylationO-Alkylation
Base K₂CO₃, Et₃N, Na₂CO₃K₂CO₃, NaH
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM)Methanol (MeOH), Acetone, DMF
Temperature Ambient to 80 °CAmbient to 100 °C
Reaction Time 12 to 72 hours5 to 24 hours
Typical Yield 64-80%[6]60-99%[6]

Table 2: Thin-Layer Chromatography (TLC) Solvent Systems

ApplicationRecommended Solvent System (v/v)Notes
Monitoring N-alkylation of amines Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) with 0.5-1% TriethylamineThe added base helps to prevent streaking of the amine spots on the silica plate.
Monitoring O-alkylation of phenols Dichloromethane / Methanol (e.g., 98:2 to 9:1)The polarity can be adjusted based on the polarity of the starting phenol and the resulting ether.
General purpose for tertiary amines Ethyl Acetate / Methanol (e.g., 95:5)A good starting point for many tertiary amine products.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
  • To a stirred solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (2.5 eq.).

  • Add (2-Chloroethyl)dimethylamine hydrochloride (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate with 0.5% triethylamine).

Protocol 2: General Procedure for O-Alkylation of a Phenol
  • To a solution of the phenol (1.0 eq.) in methanol, add potassium carbonate (3.0 eq.).[2]

  • Add (2-Chloroethyl)dimethylamine hydrochloride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup: - Nucleophile (Amine/Phenol) - Base (e.g., K2CO3) - Solvent (e.g., MeCN) Add_Reagent Add (2-Chloroethyl)dimethylamine hydrochloride Reaction_Setup->Add_Reagent Heating_Monitoring Heat and Monitor (TLC/LC-MS) Add_Reagent->Heating_Monitoring Quench_Filter Cool and Quench/ Filter Heating_Monitoring->Quench_Filter Extraction Aqueous Extraction (Water/Brine) Quench_Filter->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Chromatography Column Chromatography Drying_Concentration->Chromatography Recrystallization Recrystallization/ Salt Formation Chromatography->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product troubleshooting_purification Start Crude Product Analysis (TLC/NMR) Impure Is the product impure? Start->Impure Pure Characterize and Store Properly Impure->Pure No Identify_Impurities Identify major impurities: - Unreacted Starting Materials - Byproducts Impure->Identify_Impurities Yes Unreacted_SM Unreacted Starting Materials Present? Identify_Impurities->Unreacted_SM Byproducts Byproducts Present? Unreacted_SM->Byproducts No Aqueous_Wash Perform Acid/Base Wash Unreacted_SM->Aqueous_Wash Yes Column_Chromo Column Chromatography Byproducts->Column_Chromo Yes Recrystallize Recrystallization or Salt Formation Byproducts->Recrystallize No Aqueous_Wash->Column_Chromo Column_Chromo->Recrystallize Recrystallize->Pure

References

Overcoming solubility issues with 2-Chloro-N,N-dimethylethanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 2-Chloro-N,N-dimethylethanamine hydrochloride, with a focus on its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a salt, which makes it highly polar. Consequently, it exhibits high solubility in polar protic solvents like water, methanol, and ethanol.[1][2] It is generally poorly soluble in less polar aprotic organic solvents commonly used in organic synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4]

Q2: Why is 2-Chloro-N,N-dimethylethanamine supplied as a hydrochloride salt?

A2: The hydrochloride salt form enhances the stability and shelf-life of the compound.[5] The corresponding free base, 2-chloro-N,N-dimethylethanamine, is less stable and can be susceptible to self-reaction or degradation, including intramolecular cyclization.[5]

Q3: What is the most common reason for the failure of reactions involving this compound in organic solvents?

A3: The most frequent cause of reaction failure is the poor solubility of the hydrochloride salt in the organic reaction medium. For the reaction to proceed, the amine must be available in its free, unprotonated form to act as a nucleophile or to be alkylated. If the salt does not dissolve, the concentration of the reactive species in the solution is too low for the reaction to occur at a reasonable rate.

Q4: Can I improve the solubility by heating the reaction mixture?

A4: Heating can increase the solubility of this compound to some extent, as solubility generally increases with temperature.[1] However, this may not be sufficient to achieve the required concentration for your reaction. Furthermore, prolonged heating can lead to the degradation of the free amine, primarily through intramolecular cyclization to form a reactive aziridinium ion, which can lead to unwanted side products.[5]

Troubleshooting Guides

Issue 1: The starting material (this compound) is not dissolving in my organic solvent.

Root Cause: The hydrochloride salt is too polar to dissolve in many common organic solvents.

Solutions:

  • In-situ Free-Basing: This is the most common and effective method. It involves adding a base to the reaction mixture to neutralize the hydrochloride salt and generate the more soluble free amine in the presence of the other reactants.

    • Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used, especially for O- and S-alkylations.[6] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly employed, particularly for N-alkylations.[6]

    • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices as they can better solvate the reactants.[6]

  • Use of a Co-solvent: Adding a small amount of a polar protic solvent, such as methanol or ethanol, can help to dissolve the hydrochloride salt. However, be aware that protic solvents can interfere with certain reactions (e.g., those involving strong bases or organometallics).

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions in biphasic systems (e.g., a solid or aqueous base with an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the reactive anion from the aqueous or solid phase to the organic phase where the reaction occurs.[7][8]

Issue 2: The reaction is sluggish or does not proceed to completion even after adding a base.

Root Cause: Insufficient amount of base, poor mixing, or instability of the free amine.

Solutions:

  • Ensure Stoichiometric Amount of Base: At least one equivalent of base is required to neutralize the hydrochloride salt. An excess of base is often used to drive the reaction to completion.

  • Vigorous Stirring: In heterogeneous mixtures (e.g., with a solid base), vigorous stirring is crucial to maximize the surface area and facilitate the reaction.

  • Generate and Use the Free Amine Immediately: The free amine can be unstable.[5] It is best to generate it in-situ for immediate reaction. If you are preparing the free amine separately, it should be used without delay.

Issue 3: Formation of side products is observed.

Root Cause: The primary side reaction is the intramolecular cyclization of the free amine to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by any nucleophile present in the reaction mixture, leading to undesired products. Dimerization to form N,N'-dimethylpiperazine can also occur.[5]

Solutions:

  • Control Reaction Temperature: The rate of aziridinium ion formation increases with temperature. Running the reaction at a lower temperature can help to minimize this side reaction.

  • Control Concentration: High concentrations of the free amine can favor dimerization. Adding the free amine or generating it slowly in the reaction mixture can help to keep its instantaneous concentration low.

  • Choice of Nucleophile: A more reactive nucleophile will compete more effectively for the alkylating agent, reducing the likelihood of intramolecular cyclization.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterHighly Soluble[2][9]
MethanolSoluble[2]
EthanolSoluble[3]
Dichloromethane (DCM)Poorly Soluble
Tetrahydrofuran (THF)Poorly Soluble
Ethyl AcetatePoorly Soluble
Acetonitrile (ACN)Slightly Soluble
Dimethylformamide (DMF)Moderately Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Note: This table is a summary of qualitative data. Actual solubility can vary with temperature and the specific grade of the solvent.

Experimental Protocols

Protocol 1: In-situ Free-Basing for Alkylation Reactions

This protocol describes a general procedure for the alkylation of a nucleophile (e.g., a phenol) with this compound using in-situ generation of the free amine.

Materials:

  • Nucleophile (e.g., phenol)

  • This compound

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Reaction flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a reaction flask, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

Protocol 2: General Procedure for Phase-Transfer Catalyzed Alkylation

This protocol outlines a general method for alkylation in a biphasic system using a phase-transfer catalyst.

Materials:

  • Nucleophile

  • This compound

  • Aqueous solution of a base (e.g., 50% w/w KOH or NaOH) or a solid base (e.g., K₂CO₃)

  • Organic solvent immiscible with water (e.g., Toluene, Dichloromethane)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB, 2-10 mol%)

  • Reaction flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a reaction flask, combine the nucleophile (1.0 eq), the organic solvent, the aqueous or solid base, and the phase-transfer catalyst (e.g., TBAB, 5 mol%).

  • Add this compound (1.1-1.5 eq) to the mixture.

  • Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is essential to create a large interfacial area for the reaction to occur.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product as required.

Mandatory Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Solubility Issues cluster_protocol General Alkylation Workflow A Poor Solubility of Hydrochloride Salt B In-situ Free-Basing A->B Primary Solution C Co-solvent Addition A->C Alternative D Phase-Transfer Catalysis A->D For Biphasic Systems P1 Combine Nucleophile, Base, and Solvent P2 Add 2-Chloro-N,N-dimethylethanamine hydrochloride P1->P2 P3 Heat and Monitor Reaction P2->P3 P4 Work-up and Purification P3->P4

Caption: A logical workflow for troubleshooting solubility issues and a general experimental protocol for alkylation reactions.

signaling_pathway cluster_main Reaction Pathway and Side Reaction A 2-Chloro-N,N-dimethylethanamine Hydrochloride C Free Amine (More Soluble) A->C + B Base (e.g., K2CO3) B->C E Desired Alkylated Product C->E + F Intramolecular Cyclization C->F D Nucleophile (e.g., R-OH) D->E G Aziridinium Ion (Reactive Intermediate) F->G H Side Products G->H

Caption: The desired reaction pathway and the competing intramolecular cyclization side reaction.

References

Work-up procedures for reactions containing 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl).

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I am struggling to isolate my product, which is a tertiary amine. What is the general work-up strategy?

A1: A common strategy involves basifying the reaction mixture to deprotonate the desired amine product and the hydrochloride salt of any unreacted starting material. This makes the amine product soluble in organic solvents, allowing for extraction from the aqueous phase.

Q2: Why is it necessary to add a base during the work-up?

A2: 2-Chloro-N,N-dimethylethanamine is often used as its hydrochloride salt for stability. Your final product, now containing the N,N-dimethylethylamine moiety, will also likely be in its protonated, salt form. Adding a base like sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) is crucial to neutralize the hydrochloride salt, converting the amine to its free base form. The free base is typically much more soluble in organic solvents like ethyl acetate, dichloromethane, or diethyl ether, facilitating its extraction from the aqueous reaction mixture.

Q3: I see a lot of emulsion during my liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is common when working with amine salts. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to separate the layers. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.

Q4: What are the common impurities or side products I should be aware of?

A4: Common impurities include unreacted starting materials and byproducts from side reactions. A potential side product is the corresponding quaternary ammonium salt if the product amine reacts further with the electrophilic 2-Chloro-N,N-dimethylethanamine. Another possibility is the formation of N,N-dimethylethanolamine if the chloro group is hydrolyzed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Product Yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.
Product is water-soluble and remains in the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine product fully. Perform multiple extractions (3-4 times) with an organic solvent.
Product degradation.Avoid using excessively strong bases or high temperatures during the work-up if your product is sensitive.
Product is Contaminated with Starting Material Insufficient purification.Optimize your purification method. If using column chromatography, try different solvent systems (e.g., adding a small amount of triethylamine to the eluent can help reduce tailing of amine products on silica gel).
Difficulty in Removing Water from the Final Product Inefficient drying of the organic layer.Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the organic layer is exposed to the drying agent for a sufficient amount of time with gentle swirling.
Formation of an Unexpected Byproduct Side reaction due to reaction conditions.Re-evaluate your reaction temperature and stoichiometry. The formation of quaternary salts can sometimes be minimized by using a slight excess of the nucleophile relative to the 2-Chloro-N,N-dimethylethanamine.

Detailed Experimental Protocol: General Work-up Procedure

This protocol outlines a standard work-up for a reaction involving the alkylation of a nucleophile (Nu-H) with this compound.

  • Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If necessary, quench any unreacted reagents by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Basification: Carefully add a base (e.g., 1M NaOH solution or solid K₂CO₃) to the reaction mixture with stirring until the pH of the aqueous phase is greater than 10. This step is critical for deprotonating the amine product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Repeat the extraction 2-3 more times to maximize product recovery.

  • Washing: Combine the organic extracts and wash them with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the combined organic layers over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel, crystallization, or distillation.

Visual Guides

Workflow start Completed Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench basify Adjust to pH > 10 (e.g., with NaOH or K₂CO₃) quench->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract wash Wash Combined Organic Layers (with Brine) extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify end Isolated Pure Product purify->end

Caption: General experimental workflow for the work-up of reactions.

Troubleshooting start Low Product Yield? check_ph Is aqueous pH > 10? start->check_ph Yes adjust_ph Adjust pH with more base. Re-extract. check_ph->adjust_ph No check_extractions Multiple extractions performed? check_ph->check_extractions Yes adjust_ph->check_extractions perform_extractions Perform 2-3 more extractions. check_extractions->perform_extractions No check_emulsion Emulsion present? check_extractions->check_emulsion Yes perform_extractions->check_emulsion add_brine Add brine to break emulsion. check_emulsion->add_brine Yes consider_alt Consider other loss sources: - Incomplete reaction - Product degradation check_emulsion->consider_alt No add_brine->consider_alt

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Neutralization of 2-Chloro-N,N-dimethylethanamine Hydrochloride for Free Base Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine hydrochloride. Here, you will find detailed experimental protocols, quantitative data, and troubleshooting advice to ensure the successful generation of the free base for your research needs.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-N,N-dimethylethanamine typically supplied as a hydrochloride salt?

A1: The hydrochloride salt of 2-Chloro-N,N-dimethylethanamine is significantly more stable and less prone to self-reaction or degradation compared to its free base form.[1] This enhances its shelf-life and ensures higher purity for use in synthesis.

Q2: What is the primary instability of the 2-Chloro-N,N-dimethylethanamine free base?

A2: The free base is known to be unstable and can undergo intramolecular cyclization, especially in aqueous solutions, to form a reactive aziridinium ion.[2][3] It can also be susceptible to dimerization. Therefore, it is recommended to use the free base immediately after its generation.[1]

Q3: Can I use the hydrochloride salt directly in my alkylation reaction?

A3: No, the reaction will not proceed if the amine salt is not neutralized. The first crucial step is the liberation of the free base from its hydrochloride salt using a suitable base.[1] This can be done either as a separate workup step or in situ.

Q4: What are the key differences in the analytical profiles of the hydrochloride salt and the free base?

A4: The most definitive feature to distinguish the two forms using FT-IR spectroscopy is the presence of a very broad and strong N-H⁺ stretch between 2400-2700 cm⁻¹ in the hydrochloride salt, which is absent in the free base.[4] The hydrochloride salt is a solid, while the free base is an oily liquid. For GC-MS analysis, the sample must be in its free base form as the salt is non-volatile.[4]

Experimental Protocols

Protocol 1: Generation and Extraction of 2-Chloro-N,N-dimethylethanamine Free Base

This protocol describes the neutralization of the hydrochloride salt and subsequent extraction of the free base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 1 M aqueous solution

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water in an Erlenmeyer flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to minimize the degradation of the free base.

  • Neutralization: Slowly add a 1 M aqueous solution of NaOH or KOH dropwise to the cooled solution while stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is >10 to ensure complete neutralization.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). To minimize emulsion formation, gently invert the separatory funnel instead of vigorous shaking.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic (ether) layer.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes at low temperature (2-8°C).[1]

  • Filtration: Filter the drying agent from the organic solution.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. It is important to keep the bath temperature low to prevent degradation of the free base.

  • Storage: The resulting oily free base should be used immediately. If short-term storage is necessary, it should be kept at a low temperature (2-8°C) under an inert atmosphere.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

Property2-Chloro-N,N-dimethylethanamine (Free Base)2-Chloro-N,N-dimethylethanamine HCl (Salt)
CAS Number 107-99-3[5]4584-46-7[6]
Molecular Formula C₄H₁₀ClN[7]C₄H₁₁Cl₂N
Molecular Weight 107.58 g/mol [7]144.04 g/mol
Appearance Oily liquidWhite to off-white solid[5]
Boiling Point Not availableNot applicable
Melting Point Not available201-204 °C
Water Solubility Soluble (with potential for reaction)2000 g/L at 20 °C[6]
FT-IR (Key Bands) Absence of broad N-H⁺ stretchBroad, strong N-H⁺ stretch (~2400-2700 cm⁻¹)[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Free Base 1. Incomplete neutralization. 2. Degradation of the free base during workup. 3. Inefficient extraction.1. Ensure the pH of the aqueous layer is >10 after adding the base. 2. Maintain low temperatures (0-5 °C) throughout the neutralization and extraction process. Use the generated free base immediately. 3. Perform multiple extractions with the organic solvent. Ensure adequate mixing (gentle inversion) of the layers.
Persistent Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of impurities acting as surfactants.1. Gently invert or swirl the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. 3. If the emulsion persists, try passing the mixture through a bed of glass wool.
Product is Contaminated with Water Inadequate drying of the organic phase.1. Ensure a sufficient amount of drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is used. 2. Allow for sufficient contact time between the organic phase and the drying agent.
Inconsistent Results in Subsequent Reactions Degradation of the free base prior to use.1. Use the freshly prepared free base immediately. 2. If the free base was stored, ensure it was kept at a low temperature and under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Neutralization cluster_workup Workup & Isolation dissolve Dissolve Hydrochloride Salt in Water cool Cool Solution to 0-5°C dissolve->cool neutralize Add Base (e.g., NaOH) to pH >10 cool->neutralize extract Extract with Organic Solvent neutralize->extract separate Separate Organic Layer extract->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent filter->evaporate product Isolated Free Base (Use Immediately) evaporate->product

Caption: Experimental workflow for the generation of 2-Chloro-N,N-dimethylethanamine free base.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield emulsion Emulsion? start->emulsion inconsistent_results Inconsistent Results? start->inconsistent_results check_ph Check pH (>10) low_yield->check_ph temp_control Maintain Low Temp (0-5°C) low_yield->temp_control extraction_method Optimize Extraction low_yield->extraction_method gentle_mixing Use Gentle Mixing emulsion->gentle_mixing add_brine Add Brine emulsion->add_brine use_immediately Use Free Base Immediately inconsistent_results->use_immediately solution Solution check_ph->solution temp_control->solution extraction_method->solution gentle_mixing->solution add_brine->solution use_immediately->solution

References

Preventing dimerization of 2-Chloro-N,N-dimethylethanamine free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine. The information provided is intended to help prevent the degradation of the free base and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 2-Chloro-N,N-dimethylethanamine free base failing or giving low yields?

A1: The free base of 2-Chloro-N,N-dimethylethanamine is notoriously unstable. It readily undergoes intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This cyclization is the primary cause of reaction failure or low yields. It is crucial to use the free base immediately after its preparation.

Q2: What is the primary degradation pathway for 2-Chloro-N,N-dimethylethanamine free base?

A2: The primary degradation pathway is an intramolecular nucleophilic substitution, where the tertiary amine attacks the carbon bearing the chlorine atom. This results in the formation of the N,N-dimethylaziridinium chloride, a reactive three-membered ring structure.

Q3: How can I minimize the degradation of the free base during my experiments?

A3: To minimize degradation, the free base should be generated in situ at low temperatures (e.g., 0 °C) and used immediately in the subsequent reaction. It is also advisable to use non-polar, aprotic solvents.

Q4: Is the hydrochloride salt of 2-Chloro-N,N-dimethylethanamine more stable?

A4: Yes, the hydrochloride salt is significantly more stable than the free base.[1] It is a white, crystalline solid that can be stored for extended periods under appropriate conditions. The hydrochloride salt is the commercially available form of this reagent.[2]

Q5: What are the recommended storage conditions for 2-Chloro-N,N-dimethylethanamine hydrochloride?

A5: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in alkylation reaction 1. Degradation of the free base prior to reaction. 2. Incomplete generation of the free base from the hydrochloride salt. 3. Insufficient reactivity of the nucleophile.1. Generate the free base in situ at low temperature and use it immediately. 2. Use a slight excess of a suitable base (e.g., potassium carbonate, triethylamine) and ensure adequate mixing. 3. Consider using a stronger base to deprotonate the nucleophile or a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rate.[3]
Formation of unexpected byproducts The N,N-dimethylaziridinium ion is a reactive intermediate that can be attacked by various nucleophiles, leading to side products.Minimize the lifetime of the aziridinium ion by ensuring the intended nucleophile is present in excess and ready to react as soon as the free base is generated.
Reaction mixture turns dark brown or black High reaction temperatures can lead to decomposition.Maintain strict temperature control, especially during the exothermic generation of the free base. Use an ice bath to control the initial reaction temperature.
Difficulty in purifying the final product The polarity of the desired product may be similar to that of unreacted starting materials or byproducts.Optimize the chromatographic conditions for purification. If the product is an amine, consider converting it to a hydrochloride salt to facilitate crystallization and purification.

Data Presentation

Table 1: Stability of 2-Chloro-N,N-dimethylethanamine (DMC) Free Base

Condition Observation Citation
Aqueous solution with 1 equivalent of NaOH at 25 °C Complete conversion to the N,N-dimethylaziridinium ion (DMA) within 2 hours.[4]
Aqueous solution at 0 °C Stable for several hours.[4]
Non-polar solvents The open-chain form is favored.[4]

Experimental Protocols

Protocol 1: In Situ Generation and N-Alkylation of a Phenol

This protocol describes the generation of 2-Chloro-N,N-dimethylethanamine free base in situ from its hydrochloride salt for the subsequent N-alkylation of a phenol.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Deionized water

  • Ethyl acetate

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq.) in anhydrous DMF or acetone. Add a suitable base such as potassium carbonate ( >1.0 eq.) or sodium hydride ( >1.0 eq.). Stir the mixture at room temperature to form the phenoxide anion.[5]

  • Alkylation: Add this compound (1.0-1.2 eq.) to the reaction mixture.[5]

  • Heating: Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.[5]

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Analysis of 2-Chloro-N,N-dimethylethanamine and its Cyclized Product by LC-MS

This protocol provides a general method for the analysis of 2-Chloro-N,N-dimethylethanamine (DMC) and the N,N-dimethylaziridinium ion (DMA) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase HPLC column is used to trap the less polar components, while the polar analytes are separated on an ion exchange column.[4]

  • Mobile Phase: A suitable mobile phase for ion exchange chromatography is employed.

  • Detection: The mass spectrometer is operated in positive-ion electrospray mode, and selected ion recording (SIR) is used for sensitive detection of DMC and DMA.[4]

Sample Preparation:

  • Samples are dissolved in a suitable solvent, such as water at a pH where DMC is fully protonated and stable (pH < 4).[4]

Visualizations

Dimerization_Prevention_Workflow Workflow for Preventing Dimerization cluster_prep Preparation cluster_reaction Reaction cluster_degradation Degradation Pathway start Start with 2-Chloro-N,N-dimethylethanamine Hydrochloride add_base Add Base (e.g., K2CO3) in aprotic solvent at 0°C start->add_base free_base In situ generation of Free Base add_base->free_base immediate_use Immediate reaction with Nucleophile free_base->immediate_use Use Immediately cyclization Intramolecular Cyclization (Dimerization) free_base->cyclization If delayed alkylation N-Alkylation Product immediate_use->alkylation aziridinium N,N-Dimethylaziridinium Ion (Reactive Intermediate) cyclization->aziridinium

Caption: Workflow for preventing dimerization of the free base.

Signaling_Pathway Chemical Transformation Pathway HCl_salt 2-Chloro-N,N-dimethylethanamine Hydrochloride Free_base 2-Chloro-N,N-dimethylethanamine (Free Base) HCl_salt->Free_base + Base - HCl Aziridinium N,N-Dimethylaziridinium Ion Free_base->Aziridinium Intramolecular Cyclization Product Alkylated Product Aziridinium->Product + Nucleophile Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH)

Caption: Chemical transformation pathway of 2-Chloro-N,N-dimethylethanamine.

References

Technical Support Center: Optimizing Alkylation Reactions with 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alkylation reactions using 2-Chloro-N,N-dimethylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your alkylation experiments.

Question 1: My alkylation reaction is not proceeding, or the yield is very low. What are the common causes?

Answer: Low or no yield is a frequent issue that can stem from several factors, primarily related to the nature of the starting materials and reaction conditions.

  • Incomplete Liberation of the Free Base: this compound is a stable salt.[1] The active alkylating agent, the free base, must be generated in situ using a suitable base. Without a sufficient amount of base, the reaction will not proceed.[1]

  • Insufficient Base Strength: The chosen base must be strong enough to deprotonate your nucleophile (e.g., phenol, amine, thiol) effectively, making it sufficiently reactive to attack the alkylating agent.

  • Poor Nucleophilicity of the Substrate: If your starting material contains strong electron-withdrawing groups, its nucleophilicity will be reduced, potentially slowing down or inhibiting the reaction.[2]

  • Low Reactivity of the Alkylating Agent: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides.[2] The reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) to proceed to completion.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are often effective as they can dissolve the reactants and facilitate the SN2 mechanism.[3][4]

  • Reagent Purity and Water Content: this compound is hygroscopic.[5][6] The presence of water can consume the base and interfere with the reaction. Ensure all reagents and solvents are anhydrous.

Question 2: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a common challenge. The most prevalent side reaction is often over-alkylation, where the desired product reacts further with the alkylating agent.[2]

  • Control Stoichiometry: To minimize dialkylation or tri-alkylation, carefully control the stoichiometry. Using a slight excess of the nucleophilic substrate relative to the alkylating agent can favor mono-alkylation. Conversely, an excess of the alkylating agent will promote multiple alkylations.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help reduce the rate of subsequent alkylation steps, thereby improving selectivity for the mono-alkylated product.[2]

  • Slow Addition of the Alkylating Agent: Adding the this compound (or its free base solution) dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, disfavoring over-alkylation.

Question 3: How do I choose the right base and solvent for my specific substrate?

Answer: The optimal base and solvent system is highly dependent on the pKa of your nucleophile.

  • For Phenols, Thiols, and Heterocycles (e.g., Imidazoles, Indoles): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with more reactive substrates.[3][4][7] Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation, particularly for less reactive nucleophiles.[3][8][9]

    • Solvent Pairing: With K₂CO₃ or Cs₂CO₃, polar aprotic solvents like DMF or acetonitrile are excellent choices.[3][4] When using NaH, anhydrous THF or DMF is required.[3][8][9]

  • For Amines: For N-alkylation of primary or secondary amines, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the generated HCl without deprotonating the amine starting material itself. The amine substrate acts as the nucleophile.

Question 4: The purification of my final product is difficult. What strategies can I employ?

Answer: Purification can be challenging due to similar polarities of starting materials, products, and byproducts.

  • Aqueous Work-up: A standard aqueous work-up is the first step. After quenching the reaction (e.g., with water or saturated NH₄Cl), extract the product into an appropriate organic solvent like ethyl acetate.[3][7][9] Washing the combined organic layers with water and then brine helps remove inorganic salts and water-soluble impurities.[7][9]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A carefully chosen eluent system (e.g., hexane/ethyl acetate, DCM/methanol) is critical to achieve good separation.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification technique.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Experimental Protocols

Below are detailed methodologies for common alkylation procedures using this compound.

Protocol 1: General Alkylation of a Phenol using Potassium Carbonate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), and a suitable solvent (e.g., anhydrous acetonitrile or DMF, ~0.2-0.5 M).

  • Addition of Alkylating Agent: Add this compound (1.1-1.2 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][7]

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts.[3] Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.[7]

Protocol 2: N-Alkylation of an Indole using Sodium Hydride

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).[9] Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Solvent Addition: Add anhydrous DMF or THF via syringe.[8][9]

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the indole (1.0 equiv.) in the same anhydrous solvent dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.[3][9]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add this compound (1.1 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

  • Quenching and Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.[8]

Data Presentation

The following tables summarize typical reaction parameters for optimizing your alkylation.

Table 1: General Reaction Conditions for Alkylation

ParameterTypical ConditionsNotes
Base K₂CO₃, Cs₂CO₃, NaH, Et₃N, DIPEAChoice depends on the pKa of the nucleophile. Inorganic bases are common for O- and S-alkylation; NaH for less reactive nucleophiles; organic amines for N-alkylation.[3][4]
Equivalents of Base 1.1 - 2.0 equiv.A slight to moderate excess is used to drive the reaction to completion and neutralize the HCl salt.
Solvent Acetonitrile (MeCN), DMF, THF, DMSOPolar aprotic solvents are generally preferred as they effectively solvate reactants and facilitate SN2 reactions.[3][4]
Temperature Ambient to 80 °CHigher temperatures can increase the reaction rate but may also lead to side products.[2][4][7] Optimization is key.
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low/No Yield Insufficient base / Incomplete deprotonationUse a stronger base (e.g., NaH) or increase the amount of base (e.g., to 2.0 equiv. K₂CO₃).[3]
Low reactivity of starting materialsIncrease reaction temperature; consider adding a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction.
Presence of waterUse anhydrous solvents and reagents; dry the hydrochloride salt before use.[5][6]
Over-alkylation Incorrect stoichiometryUse a slight excess (1.05-1.2 equiv.) of the nucleophile relative to the alkylating agent.[2]
High reaction temperature/concentrationLower the reaction temperature; add the alkylating agent dropwise.[2]
Poor Selectivity Competing reaction sites (e.g., N- vs C-alkylation)Optimize base and solvent system (e.g., NaH in DMF often favors N-alkylation).[8][9]

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Nucleophile (1.0 eq) & Base (1.5 eq) in Anhydrous Solvent B Add 2-Chloro-N,N-dimethylethanamine HCl (1.1 eq) A->B Stir C Heat Reaction Mixture (e.g., 60-80°C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool to RT & Quench Reaction D->E Reaction Complete F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for alkylation reactions.

G Start Low or No Product Yield? CheckBase Is the base strong enough? Is it >1.1 equivalents? Start->CheckBase Yes SideProducts Significant Side Products (e.g., Over-alkylation)? Start->SideProducts No, but... Sol_Base Action: Use stronger base (e.g., NaH) or increase equivalents of weaker base. CheckBase->Sol_Base No CheckConditions Are reagents/solvents anhydrous? Is temperature adequate? CheckBase->CheckConditions Yes ReEvaluate Re-evaluate Results Sol_Base->ReEvaluate Sol_Conditions Action: Use dry solvents. Increase temperature incrementally. Add catalytic NaI. CheckConditions->Sol_Conditions No CheckConditions->ReEvaluate Yes Sol_Conditions->ReEvaluate CheckStoich Is stoichiometry controlled? (Nucleophile vs. Alkylator) SideProducts->CheckStoich Yes Sol_Stoich Action: Use slight excess of nucleophile. Add alkylating agent dropwise. Lower reaction temperature. CheckStoich->Sol_Stoich No CheckStoich->ReEvaluate Yes Sol_Stoich->ReEvaluate

Caption: A troubleshooting decision tree for alkylation reactions.

References

Dealing with the instability of the free base of (2-Chloroethyl)dimethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling (2-Chloroethyl)dimethylamine hydrochloride and its highly reactive free base. The following sections address common stability issues, provide troubleshooting advice, and offer detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is (2-Chloroethyl)dimethylamine Hydrochloride?

A1: (2-Chloroethyl)dimethylamine hydrochloride (CAS No: 4584-46-7) is the salt form of the alkylating agent (2-Chloroethyl)dimethylamine.[1][2] It is a white, crystalline, and often hygroscopic solid that is soluble in water and polar organic solvents like methanol.[3][4][5][6] It is the commercially preferred form for storage and handling due to its significantly greater stability compared to its free base.[6][7] This compound serves as a critical intermediate in the synthesis of numerous pharmaceuticals.[3][8]

Q2: Why is the free base of (2-Chloroethyl)dimethylamine unstable?

A2: The instability of the free base, 2-chloro-N,N-dimethylethanamine, is due to a rapid intramolecular cyclization reaction. The lone pair of electrons on the tertiary nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. This process forms a highly strained and extremely reactive intermediate called a dimethylaziridinium ion.[9][10] This aziridinium ion is a potent electrophile that can be readily attacked by various nucleophiles, leading to unintended side reactions.[9]

Q3: What are the primary signs of free base decomposition?

A3: Decomposition of the free base is often indicated by:

  • Low reaction yields: The intended alkylating agent is consumed by the cyclization pathway before it can react with the target substrate.

  • Formation of unexpected side products: The highly reactive aziridinium ion intermediate can react with solvents, trace moisture, or other nucleophiles in the reaction mixture, leading to a complex product profile.[11]

  • Cloudiness or precipitation: In non-polar organic solvents, the formation of the ionic aziridinium salt or its subsequent reaction products can lead to the solution becoming cloudy or forming a precipitate.

Q4: How should I properly store the (2-Chloroethyl)dimethylamine hydrochloride salt?

A4: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[12][13] For long-term stability, storage at -20°C is recommended.[3] It should be kept away from incompatible materials such as strong bases, oxidizing agents, and metals.[14]

Troubleshooting Guide

Q1: My reaction yield is unexpectedly low when using the free base. What are the likely causes?

A1: Low yields are almost always linked to the instability of the free base. Consider the following:

  • Decomposition Before Use: Was the free base prepared and used immediately? Any delay between liberation from the salt and its use in the reaction allows time for cyclization to the unreactive (for your desired reaction) aziridinium ion.

  • Presence of Moisture: Water can hydrolyze the starting material and react with the aziridinium intermediate. Ensure all solvents and reagents are anhydrous.[11]

  • Reaction Temperature: Higher temperatures accelerate the rate of intramolecular cyclization. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Incorrect Stoichiometry: Ensure you have accounted for the molecular weight difference between the hydrochloride salt and the free base when calculating molar equivalents.

Q2: I'm observing significant, unidentified side products. What could they be?

A2: The presence of multiple side products strongly suggests that the aziridinium ion intermediate is being trapped by other nucleophiles in your reaction. Potential culprits include:

  • Solvent-Adducts: If you are using nucleophilic solvents like alcohols or acetonitrile, they can open the aziridinium ring.

  • Piperazine Derivatives: Intermolecular reaction between two molecules of the free base or the aziridinium ion can lead to the formation of N,N,N',N'-tetramethylpiperazinium salts.[11]

  • Hydrolysis Products: Reaction with trace water will lead to the formation of N,N-dimethylethanolamine.

Q3: My solution of the free base in an organic solvent turned cloudy. Can I still use it?

A3: It is not recommended. Cloudiness or precipitation is a strong visual indicator that the free base has cyclized to form the aziridinium salt, which may be less soluble in your organic solvent. Using this solution will likely result in very low to no yield of your desired product. The free base solution should be clear. If it becomes cloudy, it should be discarded, and a fresh batch should be prepared immediately before use.

Experimental Protocols

Protocol 1: Liberation of (2-Chloroethyl)dimethylamine Free Base for Immediate Use

This protocol describes the liberation of the free base from its hydrochloride salt and its extraction into an organic solvent for immediate use in a subsequent reaction.

Materials:

  • (2-Chloroethyl)dimethylamine hydrochloride

  • Dichloromethane (DCM) or Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% aqueous potassium carbonate (K₂CO₃) solution, cooled to 0-5°C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Ice-water bath

Methodology:

  • Dissolution: In a round-bottom flask, dissolve the (2-Chloroethyl)dimethylamine hydrochloride (1.0 eq) in a minimal amount of cold deionized water. Place the flask in an ice-water bath.

  • Neutralization & Extraction: Transfer the cold aqueous solution to a separatory funnel. Add an equal volume of cold anhydrous organic solvent (DCM or diethyl ether).

  • Slowly add the cold aqueous base solution (e.g., sat. NaHCO₃) dropwise with gentle swirling. Vent the separatory funnel frequently to release any CO₂ that evolves. Continue adding base until the aqueous layer is basic (test with pH paper, pH > 8).

  • Separation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Drain the lower organic layer (if using DCM) or the upper organic layer (if using ether) into a clean, dry flask.

  • Back-Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and separate again. Combine this second organic extract with the first.

  • Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts. Swirl gently and let it stand for 5-10 minutes to remove residual water.

  • Immediate Use: Decant or filter the dried organic solution containing the free base directly into the reaction vessel for your subsequent experiment. Do not attempt to concentrate the solution by rotary evaporation , as this will likely lead to complete decomposition. Use the solution immediately.

Quantitative Data

Table 1: Physicochemical Properties

Property(2-Chloroethyl)dimethylamine HCl Salt(2-Chloroethyl)dimethylamine Free Base
CAS Number 4584-46-7[1][3]107-99-3[15]
Molecular Formula C₄H₁₁Cl₂N[3]C₄H₁₀ClN[15]
Molecular Weight 144.04 g/mol [3][5]107.58 g/mol [15]
Appearance White crystalline solid[3][5]Not isolated (used in solution)
Melting Point 201-208 °C[1][3]N/A
Solubility Soluble in water, methanol[3][6]Soluble in common organic solvents
Stability Stable, but hygroscopic[3][4]Highly unstable, cyclizes rapidly[9]

Table 2: Qualitative Stability of the Free Base under Various Conditions

ConditionRelative Rate of DecompositionRationale
Low Temperature (0°C) SlowestReduces the rate of intramolecular cyclization.
Room Temperature (~25°C) Moderate to FastSufficient thermal energy for rapid cyclization.
High Temperature (>50°C) Very FastDecomposition is significantly accelerated.
Non-polar, Aprotic Solvent SlowerSolvent does not promote ionization of the C-Cl bond.
Polar, Aprotic Solvent FasterPolar environment can stabilize the transition state for cyclization.
Polar, Protic Solvent FastestSolvent can participate in the reaction and solvate the leaving group, accelerating C-Cl bond cleavage and aziridinium ion formation.[10]

Visual Guides

Experimental and Logical Workflows

G cluster_prep Preparation (0-5°C) cluster_use Immediate Use cluster_avoid Critical Avoidance start Start: (2-Chloroethyl)dimethylamine HCl dissolve Dissolve salt in cold H₂O start->dissolve extract Add organic solvent & cold aq. base dissolve->extract separate Separate organic layer extract->separate dry Dry over Na₂SO₄ separate->dry use Decant solution of free base directly into reaction flask dry->use roto DO NOT Concentrate / Rotovap dry->roto react Proceed with alkylation reaction use->react store DO NOT Store Solution

G free_base { (2-Chloroethyl)dimethylamine | (Free Base) | {  N |  CH₂ |  CH₂Cl } } transition [ Intramolecular Cyclization ] free_base->transition aziridinium { Dimethylaziridinium Ion | (Highly Reactive) | {  N⁺ |  CH₂ |  CH₂ } } transition->aziridinium side_products Reaction with Nucleophiles (Solvent, H₂O, etc.) aziridinium->side_products Undesired Side Reactions

G start Low Yield Observed q1 Was the free base solution prepared freshly and used immediately? start->q1 a1_no Solution: Prepare fresh free base and use within minutes. Do not store. q1->a1_no No q2 Were all solvents and reagents anhydrous? q1->q2 Yes a2_no Solution: Dry all solvents and reagents thoroughly before the next attempt. q2->a2_no No q3 Was the reaction run at the lowest practical temperature? q2->q3 Yes a3_no Solution: Attempt reaction at a lower temperature (e.g., 0°C) to slow decomposition. q3->a3_no No end If issues persist, consider alternative reagents or conditions. q3->end Yes

References

Technical Support Center: Removal of Unreacted 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted this compound (DMC HCl) critical?

A1: Complete removal of DMC HCl is crucial for several reasons. As a reactive alkylating agent, its presence can lead to the formation of undesired byproducts in subsequent steps. Furthermore, DMC HCl and related chloroethylamines are often considered potential genotoxic impurities (GTIs), and regulatory guidelines require their levels to be minimized in active pharmaceutical ingredients (APIs).[1][2]

Q2: What key physical properties of DMC HCl can be exploited for its removal?

A2: The most significant property of DMC HCl for purification purposes is its very high solubility in water and its solubility in alcohols like ethanol and methanol.[3][4] This allows for straightforward separation from non-polar organic products via aqueous extraction or selective recrystallization.

Q3: What are the primary methods for removing residual DMC HCl from a reaction mixture?

A3: The most common and effective methods include:

  • Aqueous Extraction (Workup): Ideal for water-immiscible products, this method leverages the high water solubility of DMC HCl to wash it out of the organic phase.

  • Recrystallization: This technique is effective when the desired product and DMC HCl have significantly different solubilities in a chosen solvent system. Ethanol is often used to purify DMC HCl itself, indicating it can be a good solvent to remove it from less soluble compounds.[5][6][7]

  • Chemical Quenching: Unreacted DMC HCl can be chemically converted into a more easily removable or inert substance. Under basic conditions, it cyclizes to the highly reactive N,N-dimethylaziridinium ion, which can then be quenched by water or other nucleophiles.[1]

  • Chromatography: For achieving very low residual levels (ppm), techniques like ion-exchange chromatography can be employed to separate the polar DMC HCl from the main compound.[1]

Q4: My desired product is a non-polar organic compound. What is the most straightforward method to remove DMC HCl?

A4: For non-polar products soluble in organic solvents (like ethyl acetate, dichloromethane, or ethers), a simple aqueous workup is the most efficient method. Dissolve the crude reaction mixture in an organic solvent and wash it several times with water or brine. The highly polar DMC HCl will preferentially partition into the aqueous layer.

Q5: My desired product also has some water solubility. What are my options for removing DMC HCl?

A5: If your product is water-soluble, an aqueous extraction is not feasible. In this case, you should consider:

  • Recrystallization: Find a solvent in which your product's solubility is high at elevated temperatures but low at room temperature, while DMC HCl remains soluble. Alcohols like ethanol or isopropanol are good starting points.[5]

  • Chromatography: If recrystallization fails to provide the desired purity, column chromatography (e.g., silica gel or ion-exchange) is a more rigorous alternative.

Q6: Can I chemically neutralize or "quench" the unreacted DMC HCl in the reaction flask?

A6: Yes. Adding a base (e.g., sodium hydroxide or potassium carbonate) will deprotonate the amine, leading to the rapid formation of the N,N-dimethylaziridinium ion.[1] This reactive intermediate can then be quenched. A simple method is to allow it to hydrolyze by stirring with water. For more robust quenching, a scavenger nucleophile can be added. This approach transforms the DMC HCl into a different, potentially more easily removable species.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (DMC HCl)

PropertyValueSource
CAS Number 4584-46-7[3][4][8][9]
Molecular Formula C₄H₁₁Cl₂N[4][8]
Molecular Weight 144.04 g/mol [4][8][10]
Appearance White to off-white crystalline solid[4][8]
Melting Point 201-208 °C[4][8][9]
Water Solubility 2000 g/L (at 20 °C)[3][8]
Other Solubilities Soluble in methanol and ethanol[4][5]
Stability Hygroscopic[4][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Aqueous extraction is incomplete; DMC HCl remains in the organic layer. 1. Insufficient volume or number of aqueous washes.2. Formation of the less polar free base ((CH₃)₂NCH₂CH₂Cl) under basic conditions, which can partition into the organic layer.1. Increase the number of washes (e.g., 3-4 times) with water or brine.2. Perform a wash with dilute acid (e.g., 1 M HCl) to ensure the compound remains in its protonated, highly water-soluble salt form.
The desired product co-precipitates with DMC HCl during recrystallization. The chosen solvent system does not provide sufficient solubility differentiation between the product and the impurity.Screen a wider range of solvents or solvent mixtures (e.g., ethanol/ether, isopropanol/heptane). The goal is to find a system where the product crystallizes upon cooling while DMC HCl remains in the mother liquor.
New, unexpected byproducts are formed during a basic workup. The addition of a strong base converts DMC HCl to the highly reactive N,N-dimethylaziridinium ion, which can act as an alkylating agent towards your desired product, solvents, or other species in the mixture.[1]If your product is sensitive to alkylation, avoid strongly basic conditions during workup. Opt for neutral aqueous washes or recrystallization. If a basic quench is necessary, perform it at low temperatures and for a minimal duration.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This protocol is suitable for water-insoluble products.

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the dissolved DMC HCl.

  • Repeat Washes: Repeat the washing step (steps 2-3) two to three more times to ensure complete removal. A final wash with brine can help break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Removal by Recrystallization

This protocol is suitable for solid products that are stable to heating and have different solubility profiles from DMC HCl in a specific solvent.

  • Solvent Selection: Choose a solvent where the desired product has high solubility when hot and low solubility when cold, while DMC HCl is preferably soluble at both temperatures (e.g., absolute ethanol).[5]

  • Dissolution: Place the crude solid product in a flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If desired, cooling can be continued in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified product crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved DMC HCl.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

G Diagram 1: Workflow for Removal by Aqueous Extraction A Crude Reaction Mixture B Dissolve in Organic Solvent & Add Water/Brine A->B C Shake & Separate Layers B->C D Aqueous Layer (Contains DMC HCl) C->D Discard E Organic Layer (Contains Product) C->E F Repeat Wash 2-3x E->F G Dry Organic Layer (e.g., with MgSO₄) E->G After final wash F->D Combine aqueous layers F->E Return for next wash H Filter & Concentrate G->H I Purified Product H->I

Caption: A standard liquid-liquid extraction workflow to remove water-soluble DMC HCl.

G Diagram 2: Logical Pathway for Chemical Quenching A Unreacted DMC HCl ((CH₃)₂NH⁺CH₂CH₂Cl)Cl⁻ B Free Base (CH₃)₂NCH₂CH₂Cl A->B + Base (e.g., NaOH, K₂CO₃) C N,N-Dimethylaziridinium Ion (Reactive Intermediate) B->C Intramolecular Cyclization D Quenched/Hydrolyzed Product (e.g., (CH₃)₂NCH₂CH₂OH) C->D + Nucleophile (e.g., H₂O)

Caption: Conversion of DMC HCl to a reactive intermediate and subsequent quenching.

G Diagram 3: Decision Tree for Selecting a Removal Method Start Start: Crude Reaction Mixture with DMC HCl Q1 Is the desired product soluble in water? Start->Q1 A1 Use Aqueous Extraction Q1->A1 No Q2 Is the product a solid with a different solubility profile than DMC HCl in an organic solvent? Q1->Q2 Yes A2 Use Recrystallization Q2->A2 Yes A3 Use Chromatography (e.g., Ion-Exchange or Silica) Q2->A3 No

Caption: A logical guide to choosing the appropriate purification strategy.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Dimethylaminoethyl chloride hydrochloride: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reactive compounds like 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. DMC HCl is a key process intermediate in the synthesis of various active pharmaceutical ingredients (APIs), but it is also a potential genotoxic impurity.[1][2][3] This guide provides a detailed comparison of two prominent analytical techniques for the quantification of DMC HCl: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for validated GC-MS and LC-MS methods for the analysis of 2-Dimethylaminoethyl chloride hydrochloride.

ParameterGC-MS Method[1][4]LC-MS Method[4][5]
Limit of Detection (LOD) 0.94 ppm< 0.05 to 0.1 ppm
Limit of Quantification (LOQ) 3.7 ppm0.2 ppm (as the lower end of the linear range)
Linearity Range 18.75 - 56.25 ppm0.2 - 10 ppm
Correlation Coefficient (r²) 0.996> 0.999
Accuracy (% Recovery) 92.9% - 101.4%Not explicitly stated
Precision (%RSD) 5.3% - 13.21%< 7% at 1.0 ppm
Instrumentation GC-MS/MSLC-MS with electrospray ionization
Sample Matrix Chlorpheniramine MaleateDiltiazem Hydrochloride

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation of analytical methods. Below are the methodologies for the GC-MS and LC-MS quantification of DMC HCl.

GC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride

This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances such as Chlorpheniramine Maleate.[1][4]

a) Sample Preparation: Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).[1][4]

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[4]

  • Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.[4]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Inlet Temperature: 250°C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[4]

  • Injection Volume: 1 µL (splitless mode).[4]

  • MS Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu).[1][4]

c) Data Analysis: Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.

LC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride

This method is designed for the determination of the highly polar DMC HCl in drug substances like diltiazem hydrochloride.[4][5]

a) Sample Preparation: Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.[4]

b) Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Alliance 2690 or equivalent.[4]

  • Mass Spectrometer: Quadrupole filter mass spectrometer with positive-ion electrospray ionization.[4][5]

  • Column Arrangement: A column switching setup is utilized.

    • Trapping Column: Reversed-phase HPLC column.[4][5]

    • Analytical Column: Ion exchange column for the separation of polar analytes.[4][5]

  • Mobile Phase: Largely aqueous mobile phase.[4]

  • Detection Mode: Selected Ion Recording (SIR).[4]

c) Data Analysis: The quantification is based on a linear calibration curve established over a concentration range of 0.2–10 ppm.[4][5]

Method Comparison and Workflow

The choice between GC-MS and LC-MS depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.

cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow cluster_2 Method Selection Considerations A Sample Preparation (Dissolution in DMSO) B GC Injection (Splitless Mode) A->B C Separation on DB-5ms Column B->C D Mass Spectrometry Detection (SIM or Full Scan) C->D E Data Analysis & Quantification D->E F Sample Preparation (Dissolution in Injection Solvent) G LC Injection F->G H Column Switching (Trapping & Analytical Columns) G->H I Mass Spectrometry Detection (SIR Mode) H->I J Data Analysis & Quantification I->J K Analyte Polarity GC_MS_Choice GC-MS K->GC_MS_Choice LC_MS_Choice LC-MS K->LC_MS_Choice L Required Sensitivity (LOD/LOQ) L->GC_MS_Choice L->LC_MS_Choice M Sample Matrix Complexity M->GC_MS_Choice M->LC_MS_Choice N Instrument Availability N->GC_MS_Choice N->LC_MS_Choice

Caption: Comparative workflow for GC-MS and LC-MS analysis of 2-Dimethylaminoethyl chloride hydrochloride.

Derivatization in GC-MS Analysis

For certain analytes, particularly those with high polarity or low volatility, a chemical derivatization step may be necessary before GC-MS analysis.[6][7] This process modifies the analyte to a form that is more amenable to gas chromatography. While the presented GC-MS method for DMC HCl does not explicitly require derivatization, it is a valuable technique to consider, especially when dealing with complex matrices or when aiming to improve chromatographic peak shape and sensitivity. Common derivatization reactions include silylation, acylation, and alkylation.[6]

References

A Comparative Guide to LC-MS Analysis of 2-Chloro-N,N-dimethylethanamine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl). Special emphasis is placed on Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, with supporting data from alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.

Introduction

This compound is a critical reagent in the synthesis of numerous pharmaceutical compounds.[1][2] Due to its reactive nature, it can be a source of process-related impurities in active pharmaceutical ingredients (APIs). Some of these impurities, including DMC HCl itself, are reported to be genotoxic and carcinogenic, necessitating their control at very low levels in the final drug substance.[3][4] This guide compares sensitive analytical methods for the trace-level detection and quantification of DMC HCl and its related impurities.

Analytical Strategies: A Comparative Overview

The primary analytical techniques for the determination of this compound and its impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the volatility and polarity of the analytes, the sample matrix, and the required sensitivity.

LC-MS: A Versatile Approach for Polar Analytes

LC-MS is a powerful technique for the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of DMC HCl and its polar impurities in various sample matrices.[1][5]

Key Advantages:

  • Direct Analysis: Allows for the direct analysis of the highly polar DMC HCl without the need for derivatization.

  • High Specificity: Mass spectrometry detection provides high specificity for impurity identification and quantification.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separations.

GC-MS: An Alternative for Volatile Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While DMC HCl itself is a salt and not directly amenable to GC analysis, it can be analyzed after appropriate sample preparation or by analyzing its free base form.

Key Advantages:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • High Sensitivity: GC-MS can achieve very low detection limits for volatile impurities.

Performance Data Comparison

The following table summarizes the performance data of a reported LC-MS and a GC-MS method for the analysis of this compound.

ParameterLC-MS Method (in Diltiazem HCl)[1][5]GC-MS Method (in Chlorpheniramine Maleate)[3][4][6]
Analyte N,N-dimethylaminoethyl chloride (DMC)2-Dimethylaminoethyl chloride hydrochloride (DMC HCl)
Linearity Range 0.2–10 ppm (r > 0.999)18.75–56.25 ppm
Limit of Detection (LOD) < 0.05 to 0.1 ppm0.94 ppm
Limit of Quantification (LOQ) Not explicitly stated3.75 ppm
Repeatability (%RSD) < 7% at 1.0 ppm5.3% - 13.21%
Recovery Not explicitly stated92.26% - 100.21%

Experimental Protocols

Detailed methodologies for the LC-MS and GC-MS analysis of this compound are provided below. These protocols can be adapted for the analysis of DMC HCl in different sample matrices.

LC-MS Method for N,N-dimethylaminoethyl chloride (DMC)

This method is suitable for the determination of DMC in drug substances like diltiazem hydrochloride.[1][5]

  • Chromatographic System:

    • LC System: Waters Alliance 2690 or equivalent.[6]

    • Column: A column switching setup is used, with a reversed-phase HPLC column for trapping the drug substance and an ion exchange column for separating the polar analytes.[1][5]

    • Mobile Phase: Largely aqueous mobile phase.[6]

  • Mass Spectrometry System:

    • Mass Spectrometer: Quadrupole filter mass spectrometer.[6]

    • Ionization: Positive-ion electrospray.[1]

    • Detection Mode: Selected Ion Recording (SIR).[6]

  • Sample Preparation:

    • Dissolve the drug substance in the injection solvent.

GC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl)

This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.[3][6]

  • Chromatographic System:

    • GC System: Agilent 7890A or equivalent.[6]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Inlet Temperature: 250°C.[6]

    • Oven Temperature Program: Initial temperature 50°C, hold for 5 minutes, then ramp at 10°C/min to 230°C and hold for 7 minutes.[3]

    • Injection Volume: 1 µL (splitless mode).[6]

  • Mass Spectrometry System:

    • Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.[6]

    • MS Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.[6]

  • Sample Preparation:

    • Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).[6]

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the general workflow for LC-MS analysis of impurities and a logical comparison of the analytical techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Drug Substance Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into LC system Filtration->Injection Column Chromatographic Separation (e.g., Ion Exchange) Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection (SIR/Scan) MassAnalysis->Detection Chromatogram Chromatogram & Mass Spectrum Detection->Chromatogram Quantification Quantification of Impurities Chromatogram->Quantification

Caption: General workflow for LC-MS analysis of impurities.

Method_Comparison cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis Analyte 2-Chloro-N,N-dimethylethanamine HCl & Impurities LCMS_Node Direct analysis of polar compounds Analyte->LCMS_Node suitable for GCMS_Node Analysis of volatile/derivatized compounds Analyte->GCMS_Node suitable for (with prep) LCMS_Adv Advantages: - No derivatization needed - High specificity for polar analytes LCMS_Node->LCMS_Adv leads to Conclusion Choice of method depends on: - Analyte properties - Matrix effects - Required sensitivity LCMS_Node->Conclusion GCMS_Adv Advantages: - High resolution - High sensitivity for volatile impurities GCMS_Node->GCMS_Adv leads to GCMS_Node->Conclusion

Caption: Comparison of LC-MS and GC-MS analytical approaches.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of this compound and its impurities. LC-MS offers the advantage of direct analysis of the polar parent compound and related impurities, while GC-MS provides high sensitivity for volatile impurities. The choice of the most appropriate method will depend on the specific impurities of interest, the sample matrix, and the required detection limits. The experimental protocols and performance data presented in this guide provide a solid foundation for the development and validation of analytical methods for the control of these potentially genotoxic impurities in pharmaceutical products.

References

A Comparative Analysis of 2-Chloro-N,N-dimethylethanamine Hydrochloride and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the reactivity of 2-Chloro-N,N-dimethylethanamine hydrochloride against other common alkylating agents. This document synthesizes available experimental data to provide a framework for selecting appropriate reagents for research and development.

This compound is a monofunctional alkylating agent belonging to the nitrogen mustard class.[1] Like other nitrogen mustards, its reactivity stems from the ability of the nitrogen atom's lone pair of electrons to displace the chloride ion, forming a highly reactive aziridinium ion intermediate. This electrophilic species can then react with nucleophiles, most notably the N7 position of guanine in DNA.[2][3] This alkylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis, forming the basis of its cytotoxic effects.[4]

Comparative Reactivity and Cytotoxicity

Direct quantitative kinetic and cytotoxic data for this compound is limited in publicly available literature. However, data from its close structural analog, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), and other well-characterized alkylating agents can provide valuable insights into its relative reactivity.

The reactivity of alkylating agents is influenced by factors such as the stability of the aziridinium ion and the electronic properties of the rest of the molecule.[5] Aromatic mustards, for instance, tend to be less reactive than their aliphatic counterparts.[5]

The following table summarizes the cytotoxic potential (IC50 values) of various alkylating agents across different cancer cell lines and the reaction rate constant for a representative nitrogen mustard.

Alkylating AgentTypeCell LineIC50 (µM)Reaction Rate Constant (k₂) with 4-chloroaniline (L·mol⁻¹·min⁻¹)
2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) Monofunctional Nitrogen MustardHAP1 (PARP1-deficient)~20[1]Data Not Available
Melphalan Bifunctional Nitrogen MustardVarious Myeloma Cell LinesVariesData Not Available
Chlorambucil Bifunctional Nitrogen MustardVarious Lymphoma Cell LinesVariesData Not Available
Cyclophosphamide Bifunctional Nitrogen Mustard (Prodrug)Various Cancer Cell LinesVariesData Not Available
Newly Synthesized Nicotinic Acid-Based Nitrogen Mustard Bifunctional Nitrogen MustardNot ApplicableNot Applicable0.0415[6]

Mechanism of Action: DNA Alkylation

Alkylating agents primarily exert their effects through the covalent modification of DNA.[4] The general mechanism for a nitrogen mustard like 2-Chloro-N,N-dimethylethanamine involves an intramolecular cyclization to form a reactive aziridinium ion. This cation is a potent electrophile that is readily attacked by nucleophilic sites on DNA bases, with the N7 of guanine being the most common target.[2]

Alkylating_Agent_Mechanism cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Cellular Response Nitrogen_Mustard 2-Chloro-N,N-dimethylethanamine Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium_Ion->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA Adduct DNA_Damage_Response DNA Damage Response (DDR) Alkylated_DNA->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of DNA alkylation by 2-Chloro-N,N-dimethylethanamine.

Experimental Protocols

Determination of Second-Order Reaction Rate Constant

This protocol is adapted from a study on a novel nitrogen mustard and can be used to compare the reactivity of different alkylating agents with a model nucleophile.[6]

Objective: To determine the second-order rate constant (k₂) for the reaction of an alkylating agent with a nucleophile.

Materials:

  • Alkylating agent of interest (e.g., this compound)

  • Nucleophile (e.g., 4-chloroaniline)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

  • Constant temperature water bath (37°C)

Procedure:

  • Prepare stock solutions of the alkylating agent and the nucleophile in the phosphate buffer.

  • Equilibrate the solutions to 37°C in the water bath.

  • Mix equal volumes of the alkylating agent and nucleophile solutions to initiate the reaction.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Measure the absorbance of the unreacted nucleophile at its maximum absorbance wavelength using the spectrophotometer.

  • The concentration of the unreacted nucleophile can be determined using a standard calibration curve.

  • The second-order rate constant is calculated from the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = kt, where [A]0 is the initial concentration of the nucleophile, [A]t is the concentration at time t, and k is the rate constant.

Reaction_Rate_Workflow Prepare_Solutions Prepare Stock Solutions (Alkylating Agent & Nucleophile) Equilibrate Equilibrate at 37°C Prepare_Solutions->Equilibrate Mix Mix to Initiate Reaction Equilibrate->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Measure_Absorbance Measure Absorbance of Unreacted Nucleophile Sample->Measure_Absorbance Calculate_Concentration Calculate Nucleophile Concentration Measure_Absorbance->Calculate_Concentration Determine_Rate_Constant Determine Second-Order Rate Constant (k₂) Calculate_Concentration->Determine_Rate_Constant

Workflow for determining the second-order reaction rate constant.
Analysis of DNA Adduct Formation by LC-MS

This protocol provides a general method for the sensitive detection and quantification of specific DNA adducts.[3]

Objective: To identify and quantify DNA adducts formed by an alkylating agent in cellular DNA.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Alkylating agent of interest

  • Cell culture media and reagents

  • DNA isolation kit

  • DNase I, Nuclease P1, and Alkaline Phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture cells and treat with the alkylating agent at a desired concentration and duration.

  • Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested DNA sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Identify and quantify the specific DNA adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to known standards.

DNA_Adduct_Analysis_Workflow Cell_Treatment Treat Cells with Alkylating Agent DNA_Isolation Isolate Genomic DNA Cell_Treatment->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->DNA_Hydrolysis LCMS_Analysis LC-MS/MS Analysis DNA_Hydrolysis->LCMS_Analysis Data_Analysis Identify and Quantify DNA Adducts LCMS_Analysis->Data_Analysis

Workflow for DNA adduct analysis by LC-MS.

Conclusion

References

A Comparative Guide to Purity Validation of 2-Chloro-N,N-dimethylethanamine Hydrochloride: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is a cornerstone of reliable and reproducible research. 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl), a key intermediate in the synthesis of numerous pharmaceuticals, requires stringent quality control. This guide provides an objective comparison between the traditional method of non-aqueous potentiometric titration and modern chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of DMC HCl.

Executive Summary

The choice of analytical method for purity assessment depends on the specific requirements of the analysis. Non-aqueous potentiometric titration offers a cost-effective, rapid, and straightforward approach for determining the overall purity of DMC HCl. However, for high-sensitivity applications and the identification and quantification of specific impurities, chromatographic methods such as GC-MS and LC-MS are indispensable.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of non-aqueous potentiometric titration, GC-MS, and LC-MS for the analysis of this compound.

ParameterNon-Aqueous Potentiometric TitrationGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Acid-base neutralizationSeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratio
Purity Range Typically >98%High purity and trace-level impurity detectionHigh purity and trace-level impurity detection
Specificity Non-specific; titrates total basicityHighly specific for volatile and thermally stable compoundsHighly specific for a wide range of compounds, including polar and non-volatile analytes
Limit of Detection (LOD) ~0.1%~0.94 ppm[1]< 0.1 ppm[2]
Limit of Quantification (LOQ) ~0.5%~3.7 ppm[1]~0.2 ppm[2]
Precision (%RSD) < 2%< 15% at low ppm levels[1]< 7% at 1.0 ppm[2]
Linearity (r²) Not applicable> 0.99[1]> 0.999[2]
Throughput HighModerate to HighModerate to High
Cost LowHighHigh

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method is suitable for the assay of the bulk substance, determining the overall percentage purity of this compound.

Principle: The hydrochloride salt of the tertiary amine is titrated with a standardized strong acid in a non-aqueous solvent. The endpoint is determined by monitoring the potential change with a suitable electrode system.

Materials:

  • This compound (sample)

  • Glacial Acetic Acid (ACS grade)

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized)

  • Potassium hydrogen phthalate (primary standard)

  • Crystal violet indicator

  • Potentiometric autotitrator with a glass and reference electrode (e.g., calomel or silver-silver chloride)

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Calculate the exact normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.3 g of this compound into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrodes of the potentiometric titrator in the solution.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid.

    • Record the volume of titrant at the inflection point of the titration curve.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      Where:

      • V = Volume of perchloric acid consumed in mL

      • N = Normality of the perchloric acid solution

      • MW = Molecular weight of this compound (144.04 g/mol )

      • W = Weight of the sample in g

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the quantification of this compound, particularly for detecting it as a genotoxic impurity in other active pharmaceutical ingredients.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent

  • Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL (splitless mode)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM) or Full Scan (mass range 40–700 amu)

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the analysis of polar compounds like this compound, especially when present at trace levels in complex matrices.[2]

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Alliance 2690 or equivalent

  • Mass Spectrometer: Quadrupole mass spectrometer with positive-ion electrospray ionization

  • Column: A column switching setup with a reversed-phase trapping column and an ion exchange analytical column is often employed.

  • Mobile Phase: Predominantly aqueous mobile phase

  • Detection Mode: Selected Ion Recording (SIR)

Mandatory Visualizations

experimental_workflow cluster_preparation Sample and Titrant Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh DMC HCl sample B Dissolve in glacial acetic acid A->B D Immerse electrodes B->D C Standardize 0.1 N Perchloric Acid E Titrate with standardized perchloric acid C->E D->E F Record titration curve E->F G Determine endpoint (inflection point) F->G H Calculate percentage purity G->H

Caption: Experimental workflow for the purity validation of DMC HCl by potentiometric titration.

logical_relationship cluster_methods Purity Validation Methods for DMC HCl cluster_attributes Method Attributes Titration Potentiometric Titration Specificity Specificity Titration->Specificity Low Sensitivity Sensitivity Titration->Sensitivity Low Cost Cost Titration->Cost Low Throughput Throughput Titration->Throughput High GCMS GC-MS GCMS->Specificity High GCMS->Sensitivity High GCMS->Cost High GCMS->Throughput Moderate LCMS LC-MS LCMS->Specificity High LCMS->Sensitivity Very High LCMS->Cost High LCMS->Throughput Moderate

Caption: Logical comparison of analytical methods for DMC HCl purity validation.

Discussion

Non-Aqueous Potentiometric Titration: This classical method is a robust and cost-effective technique for determining the overall purity of this compound. Its high throughput makes it suitable for routine quality control of bulk material. However, the primary limitation of titration is its lack of specificity. The method titrates the total basicity of the sample, meaning that any basic impurities will be quantified along with the active substance, potentially leading to an overestimation of purity. Common synthesis of DMC HCl involves the reaction of 2-(Dimethylamino)ethanol with thionyl chloride. Potential basic impurities could include unreacted 2-(Dimethylamino)ethanol.

Chromatographic Methods (GC-MS and LC-MS): In contrast, GC-MS and LC-MS are highly specific and sensitive methods. They are capable of separating this compound from its impurities, allowing for the accurate quantification of the main component and the identification and quantification of any trace impurities. This level of detail is critical in drug development and for ensuring compliance with stringent regulatory requirements, especially when dealing with potential genotoxic impurities. The high initial investment and operational costs, as well as the need for more complex method development, are the main drawbacks of these techniques.

Conclusion

The choice between titration and chromatographic methods for the purity validation of this compound should be guided by the specific analytical needs. For routine, high-throughput analysis of bulk material where a general purity assessment is sufficient, non-aqueous potentiometric titration is an excellent choice due to its low cost and simplicity. However, for in-depth purity profiling, the identification and quantification of specific impurities, and analyses requiring high sensitivity, GC-MS and LC-MS are the methods of choice, providing the detailed and accurate data necessary for modern pharmaceutical development and quality assurance.

References

Detecting Potential Genotoxic Impurities: A Guide to Analytical Methods for 2-Chloro-N,N-dimethylethanamine Hydrochloride in APIs

Author: BenchChem Technical Support Team. Date: December 2025

The presence of residual 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl) in active pharmaceutical ingredients (APIs) is a significant concern for drug development professionals due to its classification as a potential genotoxic impurity.[1] Ensuring the safety and quality of pharmaceutical products necessitates highly sensitive and specific analytical methods for the detection and quantification of such impurities at trace levels. This guide provides a comparative overview of the primary analytical methodologies for determining residual DMC HCl in APIs, supported by experimental data and detailed protocols to aid researchers and scientists in selecting the most appropriate method for their needs.

The most commonly employed techniques for the analysis of DMC HCl are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods offer the high sensitivity and specificity required for trace-level analysis in complex sample matrices.

Comparative Analysis of Analytical Methods

The selection of an analytical method for DMC HCl detection is often dependent on the specific API, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of GC-MS and LC-MS methods based on published studies.

ParameterGC-MS MethodLC-MS Method
API Matrix Chlorpheniramine Maleate[1]Diltiazem Hydrochloride[2]
Limit of Detection (LOD) 0.94 ppm[1]< 0.05 to 0.1 ppm[2]
Limit of Quantitation (LOQ) 3.7 ppm[1]-
Linearity Range 18.75 - 56.25 ppm[1]0.2 - 10 ppm[2]
Correlation Coefficient (r²) 0.996[1]> 0.999[2]
Accuracy (Recovery) 92.9% - 101.4%[1]-
Repeatability (%RSD) -< 7% at 1.0 ppm[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide comprehensive protocols for the GC-MS and LC-MS analysis of DMC HCl.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.[3]

Sample Preparation:

  • Dissolve approximately 100 mg of the drug substance in 1 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[3]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent[3]

  • Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]

  • Inlet Temperature: 250°C[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes[3]

    • Ramp: 10°C/min to 250°C[3]

    • Hold: 5 minutes at 250°C[3]

  • Injection Volume: 1 µL (splitless mode)[3]

  • MS Transfer Line Temperature: 280°C[3]

  • Ion Source Temperature: 230°C[3]

  • Quadrupole Temperature: 150°C[3]

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu)[1][3]

Data Analysis:

  • Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is designed for the determination of DMC in drug substances such as diltiazem hydrochloride, where the analyte is highly polar.[2][3] This method can also detect the N,N-dimethylaziridinium ion (DMA), the reactive intermediate formed by the cyclization of DMC.[2]

Sample Preparation:

  • Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.[3]

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Alliance 2690 or equivalent[3]

  • Mass Spectrometer: Quadrupole filter mass spectrometer with positive-ion electrospray ionization[3]

  • Column Arrangement: A column switching setup is utilized.[2][3]

    • Trapping Column: Reversed-phase HPLC column[2][3]

    • Analytical Column: Ion exchange column for separation of polar analytes[2][3]

  • Mobile Phase: A largely aqueous mobile phase, such as 100 mM aqueous ammonium acetate adjusted to pH 2.9 with formic acid, and acetonitrile (4 + 1 v/v).[2]

  • Detection Mode: Selected Ion Recording (SIR)[3]

Data Analysis:

  • The quantification is based on a linear calibration curve established over the concentration range of 0.2–10 ppm.[3]

Analytical Workflow

The general workflow for the analysis of residual DMC HCl in APIs involves several key stages, from initial sample preparation to final data interpretation and reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Weigh API Sample dissolve Dissolve in Appropriate Solvent start->dissolve inject Inject into GC-MS or LC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration and Identification detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results (ppm) quantify->report

Caption: General workflow for the analysis of residual 2-Chloro-N,N-dimethylethanamine HCl in APIs.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the determination of residual this compound in APIs. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the API, the required level of sensitivity, and the availability of instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to the Synthesis Applications of 2-Chloro-N,N-dimethylethanamine hydrochloride and 2-Chloro-N,N-diethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and medicinal chemistry, the introduction of a dialkylaminoethyl moiety is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Two of the most prevalent reagents for this purpose are 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC) and 2-Chloro-N,N-diethylethanamine hydrochloride (DEC). Both serve as precursors for the N,N-dimethylaminoethyl and N,N-diethylaminoethyl groups, respectively. The choice between these two reagents can significantly influence not only the synthetic efficiency but also the biological activity of the final compound. This guide provides an objective comparison of their performance in synthesis, supported by established chemical principles and representative experimental data.

Physicochemical Properties and Reactivity Profile

The foundational differences between DMC and DEC lie in their molecular weight and the steric bulk of the N-alkyl substituents. These differences, while seemingly minor, have tangible consequences for their reactivity.

Property2-Chloro-N,N-dimethylethanamine HCl (DMC)2-Chloro-N,N-diethylethanamine HCl (DEC)
CAS Number 4584-46-7869-24-9
Molecular Formula C₄H₁₁Cl₂NC₆H₁₅Cl₂N
Molecular Weight 144.04 g/mol 172.10 g/mol
Melting Point 205-208 °C208-212 °C
Solubility Soluble in water and methanolSoluble in water and methanol

Both DMC and DEC function as alkylating agents. The reaction proceeds via the free base, which is typically generated in situ by the addition of a base to neutralize the hydrochloride salt. The free amine then undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate is readily attacked by nucleophiles, leading to the formation of the desired product.

The primary differentiator in their reactivity is steric hindrance. The two ethyl groups on the nitrogen atom of DEC present a greater steric shield compared to the two methyl groups of DMC. This increased bulk can impede the approach of a nucleophile to the electrophilic carbon, potentially leading to slower reaction rates and, in some cases, lower yields compared to DMC.

G cluster_reaction General Alkylation and Intermediate Formation Reagent_HCl R2N(CH2)2Cl·HCl (R = Me or Et) Free_Amine R2N(CH2)2Cl (Free Base) Reagent_HCl->Free_Amine - HCl Base Base Base->Free_Amine Aziridinium Aziridinium Ion (Reactive Intermediate) Free_Amine->Aziridinium Intramolecular Cyclization Product Nu-(CH2)2NR2 Aziridinium->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product G cluster_workflow Experimental Workflow for O-Alkylation Start 1. Combine 4-Nitrophenol, K2CO3, and Acetone Add_Reagent 2. Add DMC or DEC Start->Add_Reagent Reflux 3. Reflux for 8 hours (Monitor by TLC) Add_Reagent->Reflux Evaporate 4. Remove Acetone Reflux->Evaporate Extract 5. Partition between Ethyl Acetate and Water Evaporate->Extract Wash 6. Wash Organic Layer Extract->Wash Dry_Concentrate 7. Dry and Concentrate Wash->Dry_Concentrate Purify 8. Purify by Column Chromatography Dry_Concentrate->Purify G cluster_logic Decision Framework for Reagent Selection Reagent Reagent Choice (DMC vs. DEC) Sterics Steric Hindrance (Me < Et) Reagent->Sterics Properties Final Compound Properties (Lipophilicity, Size, pKa) Reagent->Properties Reactivity Synthetic Outcome (Yield, Rate) Sterics->Reactivity Pharmacology Pharmacological Profile (ADME, Potency) Properties->Pharmacology

Spectroscopic Characterization of 2-Chloro-N,N-dimethylethanamine hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR and IR spectroscopic properties of 2-Chloro-N,N-dimethylethanamine hydrochloride, with a comparative look at related chloroethanamine derivatives.

This guide provides a detailed spectroscopic analysis of this compound, a key building block in the synthesis of various pharmaceuticals. The following sections present a comparative overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data alongside two relevant alternatives: 2-Chloro-N-methylethanamine hydrochloride and 2-Chloro-N,N-diethylethanamine hydrochloride. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The structural nuances between this compound and its methylated and ethylated analogs are clearly discernible through NMR and IR spectroscopy. The following tables summarize the key spectral features, offering a quantitative basis for comparison.

Table 1: ¹H NMR Spectral Data Comparison

The ¹H NMR spectra provide distinct chemical shifts for the protons in each molecule, primarily influenced by the nature of the N-alkyl substituents. The spectra were recorded in deuterated solvents as noted.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
This compound 2.973s6H-N(CH₃)₂D₂O
3.595t2H-CH₂-ND₂O
3.971t2H-CH₂-ClD₂O
2-Chloro-N-methylethanamine hydrochloride [1]2.81s3H-NHCH₃DMSO-d₆
3.36t2H-CH₂-NHCH₃DMSO-d₆
4.00t2H-CH₂-ClDMSO-d₆
2-Chloro-N,N-diethylethanamine hydrochloride Data not readily available in literature

s: singlet, t: triplet

Table 2: IR Spectral Data Comparison

Infrared spectroscopy highlights the vibrational modes of the functional groups present in the molecules. The data below indicates the key absorption bands observed.

CompoundWavenumber (cm⁻¹)Assignment
This compound [2]Broadband spectrum available from NIST, specific peak assignments require interpretation.
2-Chloro-N-methylethanamine hydrochloride [2]3400, 2960, 2750, 2420, 1730, 1580, 1460, 1390, 1310, 1270, 1200, 1150, 1065, 1005, 990, 900, 860, 710N-H stretch, C-H stretch, N-H bend, C-N stretch, C-Cl stretch, etc.
2-Chloro-N,N-diethylethanamine hydrochloride ATR-IR spectrum available, detailed peak list not provided in search results.

Experimental Protocols

To ensure accurate and reproducible spectroscopic data, the following detailed methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the amine hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

  • Data Acquisition:

    • Record the ¹H NMR spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard such as Tetramethylsilane (TMS).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the samples are solid crystalline powders, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: A benchtop FTIR spectrometer, such as a Bruker Tensor 37 FT-IR, equipped with an ATR accessory is suitable.[3]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

The logical flow of the characterization process is depicted in the following diagram, from sample acquisition to final data analysis and comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison sample 2-Chloro-N,N-dimethylethanamine HCl nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ir_prep Place on ATR Crystal sample->ir_prep nmr_acq ¹H NMR Spectroscopy nmr_prep->nmr_acq ir_acq FTIR Spectroscopy ir_prep->ir_acq nmr_process Process NMR Data (Chemical Shifts, Multiplicity) nmr_acq->nmr_process ir_process Process IR Data (Peak Positions, Functional Groups) ir_acq->ir_process comparison Comparative Analysis vs. Alternatives nmr_process->comparison ir_process->comparison

Caption: Experimental workflow for spectroscopic characterization.

References

Benchmarking the cytotoxicity of 2-Chloro-N,N-dimethylethanamine hydrochloride against other nitrogen mustards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic properties of 2-Chloro-N,N-dimethylethanamine hydrochloride and other prominent nitrogen mustards. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the relative potency and mechanisms of these alkylating agents.

Nitrogen mustards are a class of cytotoxic compounds that have been a cornerstone of cancer chemotherapy for decades.[1][2] Their therapeutic effect is primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links.[3] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5] This guide focuses on comparing the in vitro cytotoxicity of this compound with established nitrogen mustard drugs such as mechlorethamine, cyclophosphamide, melphalan, and chlorambucil.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Melphalan RPMI 8226 (Multiple Myeloma)8.9[6]
THP-1 (Acute Myeloid Leukemia)6.26[6]
HL-60 (Acute Promyelocytic Leukemia)3.78[6]
Chlorambucil PC3 (Prostate Cancer)Not explicitly stated, but combination data available[7]
A2780/CP70 (Cisplatin-resistant Ovarian Cancer)Not explicitly stated, but combination data available[7]
HCT-116 (Colorectal Carcinoma)Weaker antiproliferative activity as a single agent[8]
Cyclophosphamide Ovarian Cancer Cell Lines (OVCAR-4, PEO1)IC50 values determined but not specified in the abstract[9]
Various Cell Lines (GDSC database)Wide range of IC50 values reported

Cytotoxicity Profile of this compound

While extensive IC50 data for this compound is not currently published, its cytotoxic potential can be inferred from its chemical properties and available research. It is recognized as a monofunctional alkylating agent and a genotoxic compound.[1] This means it can covalently bind to DNA, inducing damage that can lead to mutations and cell death.

A recent study highlighted that this compound selectively kills cells deficient in the DNA repair proteins PARP1 (Poly [ADP-ribose] polymerase 1) and XPA (Xeroderma pigmentosum, complementation group A).[6] This finding suggests that the DNA adducts formed by this compound are primarily repaired through pathways involving these proteins. In cells lacking these repair mechanisms, the DNA damage persists, leading to synthetic lethality. This selective cytotoxicity in genetically defined contexts underscores its potential as a targeted therapeutic agent.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate growth medium.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the nitrogen mustard in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of desired concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
  • Include a vehicle control (medium with the solvent) and a blank control (medium only).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using a suitable software or online calculator.

Signaling Pathways and Experimental Workflow

Nitrogen mustards exert their cytotoxic effects by inducing DNA damage, which in turn activates complex cellular signaling pathways. The following diagrams illustrate a simplified DNA damage response pathway and a typical experimental workflow for assessing cytotoxicity.

DNA_Damage_Response DNA Damage Response Pathway Induced by Nitrogen Mustards NM Nitrogen Mustards DNA_Damage DNA Alkylation & Interstrand Cross-links NM->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair (e.g., HR, NER) ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) p53->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair->Cell_Cycle_Arrest

DNA Damage Response Pathway

The diagram above illustrates how nitrogen mustards cause DNA damage, leading to the activation of sensor kinases like ATM and ATR.[4] This initiates a signaling cascade that activates p53, a key tumor suppressor, resulting in either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe.[4]

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment Cell_Seeding->Treatment Compound_Prep 3. Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation 5. Incubation (e.g., 48-72h) Treatment->Incubation MTT_Addition 6. MTT Addition Incubation->MTT_Addition Formazan_Solubilization 7. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Cytotoxicity Assay Workflow

The workflow diagram outlines the key steps involved in a typical in vitro cytotoxicity assay, from initial cell culture preparation to the final data analysis and determination of the IC50 value. This standardized process ensures the reproducibility and reliability of the cytotoxicity data.

References

Comparative Guide for the Determination of 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) as a Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), a potential genotoxic impurity (PGI) of significant concern in the pharmaceutical industry. DMC HCl is a reactive alkylating agent used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural alerts for genotoxicity, mutagenicity, and carcinogenicity necessitate rigorous control to ensure patient safety. This document outlines and compares the performance of the primary analytical techniques used for its trace-level determination, supported by experimental data and detailed protocols.

Quantitative Data Summary

The selection of an appropriate analytical method for the quantification of DMC HCl is critical and depends on factors such as the required sensitivity, the nature of the API (drug substance matrix), and the specific regulatory requirements. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] The performance of these methods is summarized below.

ParameterGC-MS MethodLC-MS MethodHPLC Method
Limit of Detection (LOD) 0.94 ppm[3][4]< 0.05 to 0.1 ppm[4][6]0.01 µg
Limit of Quantification (LOQ) 3.7 ppm[4]0.2 ppm (as lower end of linear range)[4][6]0.03 µg
Linearity Range 18.75 - 56.25 ppm[3]0.2 - 10 ppm[4][6]Not explicitly stated
Correlation Coefficient (r²) 0.996[3]> 0.999[4][6]Good linear relationship
Accuracy (% Recovery) 92.9% - 101.4%[4]Not explicitly statedNot explicitly stated
Precision (%RSD) 5.3% - 13.21%[4]< 7% at 1.0 ppm[4][6]Not explicitly stated
Instrumentation GC-MS/MS[4]LC-MS with electrospray ionization[4][6]High-Performance Liquid Chromatography
Sample Matrix Chlorpheniramine Maleate[3][4]Diltiazem Hydrochloride[4][6]2-Dimethylaminoethyl chloride hydrochloride substance

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in the scientific literature.

GC-MS Method for DMC HCl Quantification in Chlorpheniramine Maleate[5][6]

This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.

  • a) Sample Preparation: Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).[4]

  • b) Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.[4]

    • Column: Thermo Scientific, WAXMS, 30 m x 0.32 mm x 0.25µm.[7][8]

    • Inlet Temperature: 250°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.[4]

    • Injection Volume: 1 µL (splitless mode).[4]

    • MS Transfer Line Temperature: 280°C.[4]

    • Ion Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu).[3][4]

  • c) Data Analysis: Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.

LC-MS Method for DMC HCl Quantification in Diltiazem Hydrochloride[6][8]

This highly sensitive method is suitable for the determination of DMC HCl and its reactive intermediate, the N,N-dimethylaziridinium ion (DMA), in drug substances like Diltiazem Hydrochloride.

  • a) Sample Preparation: Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.

  • b) Instrumentation and Conditions:

    • Liquid Chromatograph: HPLC system with column switching capabilities.

    • Trapping Column: Reversed-phase HPLC column.[4][6]

    • Analytical Column: Ion exchange column for separation of polar analytes.[4][6]

    • Mobile Phase: Largely aqueous mobile phase.[4]

    • Flow Rate: To be optimized.

    • Injection Volume: To be optimized.

    • Ionization: Positive-ion electrospray.

    • Mass Spectrometer: Quadrupole filter mass spectrometer.

    • Detection Mode: Selected Ion Recording (SIR).[4]

  • c) Data Analysis: The quantification is based on a linear calibration curve established over the concentration range of 0.2–10 ppm.[4][6]

HPLC Method for Related Substances in 2-Dimethylaminoethyl chloride hydrochloride

This method is designed for the determination of related substances in the DMC HCl raw material itself.

  • a) Sample Preparation: Accurately weigh and dissolve 50 mg of 2-dimethylaminoethyl chloride hydrochloride in a 25 mL volumetric flask and dilute to volume with the solvent to obtain a solution of 2.0 mg/mL.

  • b) Instrumentation and Conditions:

    • Column: Waters XBridge HILIC (4.6 × 250mm, 5µm).

    • Mobile Phase: 10mM ammonium acetate and acetonitrile (15:85).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205nm.

  • c) Data Analysis: The peak area and concentration should demonstrate a good linear relationship. This method can effectively separate DMC HCl from its impurities.

Visualizations

To aid in the understanding of the experimental workflows and decision-making processes, the following diagrams are provided.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis API API Sample (e.g., Chlorpheniramine Maleate) Solvent Dissolve in DMSO (100 mg/mL) API->Solvent Injection Inject 1 µL (Splitless) Solvent->Injection Separation GC Separation (WAXMS Column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection Quantification Quantify using Calibration Curve Detection->Quantification Report Report DMC HCl concentration (ppm) Quantification->Report

Caption: Workflow for the GC-MS analysis of DMC HCl.

PGI Potential Genotoxic Impurity (PGI) e.g., DMC HCl DNA DNA PGI->DNA Alkylation Adduct DNA Adduct Formation DNA->Adduct Replication DNA Replication Adduct->Replication Mutation Mutation Replication->Mutation Replication Error Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Simplified hypothetical signaling pathway for genotoxicity.

References

Comparative analysis of synthetic routes to 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial intermediate in the pharmaceutical industry. The following sections detail the methodologies, present quantitative data for comparison, and visualize the synthetic pathways.

Introduction

This compound, also known as DMC HCl, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and other therapeutic agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial production. This document compares the most established synthetic methodologies, providing a basis for process selection and optimization.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies dominate the production of this compound. The first and most traditionally documented method begins with 2-(dimethylamino)ethanol. A second, more direct industrial approach utilizes dimethylamine as the starting material.

Route 1: Chlorination of 2-(Dimethylamino)ethanol

This is the most frequently cited laboratory and industrial method for producing this compound. The process involves the reaction of 2-(dimethylamino)ethanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Reaction Scheme:

(CH₃)₂NCH₂CH₂OH + SOCl₂ → [(CH₃)₂NCH₂CH₂Cl]·HCl + SO₂

The reaction is typically performed by adding 2-(dimethylamino)ethanol to a cooled solution of thionyl chloride. The exothermicity of the reaction requires careful temperature control. The product is conveniently isolated as the hydrochloride salt.

Route 2: From Dimethylamine

This approach offers a more direct pathway starting from the basic building block of dimethylamine. This route can be conceptualized in two primary variations:

  • Route 2a: Two-Step Synthesis via Ethylene Oxide: This industrial method first involves the synthesis of 2-(dimethylamino)ethanol by reacting dimethylamine with ethylene oxide.[1] The resulting intermediate is then chlorinated in a subsequent step, similar to Route 1.

  • Route 2b: Direct Amination of 1,2-Dichloroethane: This method involves the direct reaction of dimethylamine with 1,2-dichloroethane. This route is theoretically more atom-economical but can be complicated by the formation of byproducts.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different synthetic routes, based on available experimental data.

ParameterRoute 1: From 2-(Dimethylamino)ethanolRoute 2a: From Dimethylamine (via Ethylene Oxide)Route 2b: From Dimethylamine (Direct)
Starting Materials 2-(Dimethylamino)ethanol, Thionyl ChlorideDimethylamine, Ethylene Oxide, Thionyl ChlorideDimethylamine, 1,2-Dichloroethane
Key Reagents Thionyl ChlorideEthylene Oxide, Thionyl Chloride1,2-Dichloroethane
Typical Yield 87-90%[1]High (Industrial Process)Variable, potential for byproducts
Reaction Temperature 0-50°C[1]50-170°C (for intermediate)[1]Elevated temperatures likely required
Reaction Time ~2 hours[1]VariableVariable
Purity of Product High, crystalline solid[1]HighRequires significant purification
Key Byproducts Sulfur dioxide, Hydrogen chlorideDi- and tri-ethanolamines (in intermediate step)Over-alkylation products, quaternary ammonium salts

Experimental Protocols

Route 1: Chlorination of 2-(Dimethylamino)ethanol with Thionyl Chloride

This protocol is adapted from a well-established procedure.[1]

Materials:

  • 2-(Dimethylamino)ethanol

  • Thionyl chloride

  • Absolute ethanol

  • Ice bath

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place thionyl chloride.

  • Cool the flask in an ice bath.

  • Add 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride over a period of one hour, maintaining the low temperature.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour. The temperature will rise to 35-50°C.

  • Transfer the resulting mixture to a beaker containing absolute ethanol.

  • Heat the ethanol solution to boiling.

  • Filter the hot solution to remove any insoluble material.

  • Cool the filtrate in an ice-salt bath to induce crystallization.

  • Collect the white crystals of this compound by filtration and dry under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic Route 1: From 2-(Dimethylamino)ethanol A 2-(Dimethylamino)ethanol C Reaction Vessel (0-50°C) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Chloro-N,N-dimethylethanamine Hydrochloride C->D E Byproducts: SO₂, HCl C->E Synthetic Route 2a: From Dimethylamine via Ethylene Oxide cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination A Dimethylamine C Reactor (50-170°C) A->C B Ethylene Oxide B->C D 2-(Dimethylamino)ethanol C->D F Reaction Vessel (0-50°C) D->F E Thionyl Chloride (SOCl₂) E->F G 2-Chloro-N,N-dimethylethanamine Hydrochloride F->G H Byproducts: SO₂, HCl F->H Synthetic Route 2b: Direct Synthesis from Dimethylamine A Dimethylamine C Reactor (Elevated Temp. & Pressure) A->C B 1,2-Dichloroethane B->C D 2-Chloro-N,N-dimethylethanamine (as free base or salt) C->D G Byproducts: Over-alkylation products C->G E Purification D->E F 2-Chloro-N,N-dimethylethanamine Hydrochloride E->F

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-N,N-dimethylethanamine hydrochloride, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Profile

This compound is a hazardous substance requiring careful handling.[1][2][3] It is classified as toxic if swallowed or in contact with skin, and may be fatal if inhaled.[2][3] It can cause skin and eye irritation and is suspected of causing genetic defects.[1][4] The compound is also toxic to aquatic life with long-lasting effects.[1] Adherence to prescribed safety protocols is therefore non-negotiable.

Hazard Classification Summary:

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 2
Skin Corrosion/IrritationCategory 1C / 2
Serious Eye Damage/Eye IrritationCategory 2
Germ Cell MutagenicityCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)
Specific target organ toxicity (repeated exposure)Category 2
Hazardous to the Aquatic Environment, long-termCategory 2

Note: Hazard categories may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Essential Personal Protective Equipment (PPE):

ItemSpecification
Eye/Face ProtectionChemical safety goggles or face shield.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory ProtectionA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the solid form or in areas with inadequate ventilation.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[5][6][7]

1. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical; often, the original container is a suitable choice.[8] Do not use metal containers for corrosive waste.[8]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] Note the concentration if it is in solution.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or metals.[1][4] Chlorinated waste should often be segregated.

2. Spill and Contamination Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[5]

  • Wear the appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.[3]

  • For liquid spills, contain the spill with an inert absorbent material (e.g., sand, earth, or vermiculite) and then collect the absorbed material into the hazardous waste container.[3]

  • Decontaminate the spill area and any contaminated equipment with a suitable solvent, collecting the cleaning materials as hazardous waste.

3. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The container must be kept tightly closed at all times, except when adding waste.[8]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

4. Final Disposal:

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][5]

  • The most common and recommended method of disposal is controlled incineration with flue gas scrubbing to handle the resulting hydrogen chloride.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal facilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Waste Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Waste Generation (Solid or Solution) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Segregate from Incompatible Waste (Bases, Oxidizers) C->D E Transfer Waste to Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Is Container Full? G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J Approved Waste Disposal Plant (e.g., Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

Personal protective equipment for handling 2-Chloro-N,N-dimethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Hazards Overview:

This compound is a hazardous substance that poses significant health risks. It is classified as potentially fatal if inhaled, harmful if swallowed or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[2][3] In some cases, it can cause severe skin burns and eye damage.[3][4]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] For splash hazards, tightly sealed safety goggles or a full face shield should be used.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes impervious and, where necessary, fire/flame-resistant clothing.[6] Gloves must be inspected for integrity before each use.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][2] For general laboratory use, a dust mask (e.g., N95) may be sufficient.[7][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following step-by-step guidance outlines the operational workflow.

Experimental Protocol: Safe Handling Workflow

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

    • Keep the chemical container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][4]

    • Protect the compound from moisture.[1][4]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale dust or vapors.

    • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3][9]

    • Remove any contaminated clothing immediately and wash it before reuse.[1]

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear the prescribed PPE, including respiratory protection.

    • Clean up spills immediately by sweeping the solid material and placing it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust during cleanup.[1]

    • Ensure adequate ventilation in the spill area.[1]

  • Disposal:

    • Dispose of all waste, including the chemical and any contaminated PPE, in accordance with local, state, and federal regulations.

    • Waste should be sent to an approved waste disposal plant.[2][3][4]

    • Alternatively, the material can be disposed of via a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]

    • Prevent the chemical from entering drains or sewer systems.[3][6]

Safe Handling and Disposal Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Retrieve Chemical prep2->prep3 handle1 Weigh/Measure prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 spill1 Evacuate Area handle2->spill1 If Spill Occurs clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill2 Wear Full PPE spill1->spill2 spill3 Contain & Clean Spill spill2->spill3 spill4 Dispose of Spill Waste spill3->spill4 spill4->clean3

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N,N-dimethylethanamine hydrochloride
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Reactant of Route 2
2-Chloro-N,N-dimethylethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.